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[1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol Documentation Hub

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  • Product: [1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol
  • CAS: 1489550-62-0

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Application of[1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol

Introduction & Structural Rationale In the modern landscape of Fragment-Based Drug Discovery (FBDD) and lead optimization, the strategic selection of building blocks is paramount. The compound [1-(1,3-Thiazol-4-ylmethyl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

In the modern landscape of Fragment-Based Drug Discovery (FBDD) and lead optimization, the strategic selection of building blocks is paramount. The compound [1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol (Molecular Formula: C₈H₁₂N₂OS) represents a highly optimized, sp³-enriched bifunctional scaffold. As an Application Scientist, I approach this molecule not just as a chemical structure, but as a carefully engineered vehicle designed to navigate the complex physicochemical demands of biological systems.

The architecture of this molecule relies on the synergistic combination of two privileged motifs:

  • The Azetidine Core: Azetidines are four-membered nitrogenous heterocycles that impart significant conformational rigidity. By incorporating an azetidine rather than a larger pyrrolidine or piperidine ring, we systematically lower the overall lipophilicity (logP) and increase the sp³ character of the molecule[1]. This structural constraint reduces the basicity of the amine center due to the increased s-character of the nitrogen lone pair, which directly translates to enhanced metabolic stability and a highly favorable pharmacokinetic profile[1].

  • The Thiazole Core: Thiazoles are ubiquitous five-membered aromatic heterocycles containing sulfur and nitrogen. They serve as exceptional bioisosteres for oxazoles and pyridines, offering unique, directional hydrogen-bonding capabilities (via the nitrogen acceptor) and lipophilic/π-stacking interactions (via the sulfur atom and aromatic system)[2],[3].

By linking a thiazole ring to an azetidine via a methylene spacer and appending a hydroxymethyl group, this compound achieves an ideal balance of hydrogen bond donors/acceptors, polar surface area, and aqueous solubility.

Physicochemical Properties & Causality

Understanding the physicochemical parameters of[1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol is critical for predicting its target engagement and ADME (Absorption, Distribution, Metabolism, and Excretion) behavior. The data below synthesizes the theoretical and empirical properties of this scaffold.

PropertyValueCausality / Structural Basis
Molecular Weight 184.26 g/mol Highly compliant with the "Rule of 3" for FBDD (MW < 300), ensuring high ligand efficiency.
cLogP ~0.8 - 1.2The hydrophilic hydroxymethyl group and the polar azetidine ring offset the lipophilicity of the thiazole, ensuring excellent aqueous solubility without sacrificing membrane permeability.
pKa (Azetidine N) ~8.2 - 8.6The electron-withdrawing effect of the thiazol-4-ylmethyl group slightly depresses the pKa compared to an unsubstituted azetidine (~10.4). This ensures the molecule is predominantly, but not entirely, ionized at physiological pH (7.4).
pKa (Thiazole N) ~2.5Remains unionized at physiological pH; functions strictly as a directional hydrogen bond acceptor.
TPSA 64.5 ŲOptimal for cellular permeability. Derived from the hydroxyl (20.2 Ų), azetidine N (3.2 Ų), and thiazole ring (41.1 Ų).
HBD / HBA 1 / 4One donor (-OH) and four acceptors (Thiazole N, Thiazole S, Azetidine N, Hydroxyl O) facilitate strong target engagement without violating Lipinski's rules.

Experimental Protocols & Self-Validating Systems

Analytical data is only as reliable as the self-validating nature of the assay generating it. The following protocols detail the synthesis and physicochemical characterization of the compound, emphasizing the mechanistic reasoning behind each methodological choice.

Synthesis via Reductive Amination

Objective: Synthesize[1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol with >95% purity for downstream biological assays. Causality: Reductive amination is explicitly chosen over direct alkylation (e.g., using 4-(chloromethyl)thiazole). Direct alkylation of azetidines frequently leads to over-alkylation and the formation of quaternary ammonium salts. Reductive amination ensures a clean, controlled secondary-to-tertiary amine conversion.

Step-by-Step Methodology:

  • Preparation: Dissolve azetidin-3-ylmethanol (1.0 eq) and 1,3-thiazole-4-carbaldehyde (1.05 eq) in anhydrous 1,2-dichloroethane (DCE).

  • Imine Formation: Add catalytic acetic acid (0.1 eq) to activate the carbonyl carbon. Stir at room temperature for 2 hours.

    • Self-Validation Check: Monitor the reaction via LC-MS to confirm the complete disappearance of the aldehyde and the formation of the intermediate imine/iminium species before proceeding.

  • Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise. STAB is selected due to its mild, selective nature, which prevents the premature reduction of the unreacted aldehyde.

  • Quenching & Extraction: After 12 hours of stirring, quench the reaction with saturated aqueous NaHCO₃. Extract with ethyl acetate (3x). The basic aqueous phase ensures the azetidine nitrogen is deprotonated, forcing the product to partition into the organic layer.

  • Purification: Purify the concentrated organic layer via basic-silica gel column chromatography (DCM:MeOH, 95:5) to yield the pure product.

Determination of LogD (pH 7.4) via Shake-Flask Method

Objective: Accurately determine the distribution coefficient at physiological pH. Causality: While high-throughput HPLC-based methods are faster, the high polarity and sp³-rich nature of metallated and functionalized azetidines[4] often lead to poor retention on standard C18 columns, skewing the calculated lipophilicity. The traditional shake-flask method provides absolute, thermodynamically sound partitioning data.

Step-by-Step Methodology:

  • Equilibration: Pre-equilibrate 1-octanol and 10 mM phosphate-buffered saline (PBS, pH 7.4) by stirring them together vigorously for 24 hours to ensure mutual saturation.

  • Spiking: Dissolve 1 mg of the synthesized compound in 1 mL of the pre-equilibrated aqueous phase.

  • Partitioning: Add 1 mL of the pre-equilibrated octanol phase. Vortex for 3 minutes, then mechanically shake at 25°C for 60 minutes to achieve thermodynamic equilibrium.

  • Phase Separation: Centrifuge the mixture at 3000 rpm for 15 minutes.

    • Self-Validation Check: Visually inspect the interface. The absence of a cloudy micro-emulsion layer guarantees complete phase separation, ensuring that aqueous micro-droplets do not falsely inflate the octanol concentration.

  • Quantification: Analyze both separated phases using LC-MS/MS. Calculate the coefficient using the formula: LogD₇.₄ = Log₁₀([Area_octanol] / [Area_aqueous]).

Mechanistic Validation Workflow

The integration of these physicochemical properties dictates the compound's utility in drug discovery. The workflow diagram below illustrates the logical progression from synthesis to fragment triage, emphasizing the critical decision gates required to validate the building block.

Workflow for the physicochemical and pharmacokinetic validation of the azetidine-thiazole fragment.

Conclusion[1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol is a structurally elegant fragment that leverages the rigidity and low lipophilicity of the azetidine ring alongside the robust bioisosteric properties of the thiazole core. By rigorously profiling its physicochemical parameters through self-validating experimental protocols, researchers can confidently deploy this building block in the design of highly selective, metabolically stable therapeutics, effectively escaping the pitfalls of "flatland" medicinal chemistry.

References

  • [2] Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Source: nih.gov. 2

  • [1] Azetidines in medicinal chemistry: emerging applications and approved drugs. Source: nih.gov. 1

  • [3] A review on biological and medicinal significance of thiazoles. Source: tandfonline.com. 3

  • [4] Recent advances in the chemistry of metallated azetidines. Source: rsc.org. 4

Sources

Exploratory

An In-depth Technical Guide to the Preliminary Toxicological Assessment of [1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol

Preamble: A Note on Data Availability A comprehensive search of publicly available scientific literature, patents, and regulatory databases reveals no specific toxicological studies for the novel compound [1-(1,3-Thiazol...

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Author: BenchChem Technical Support Team. Date: April 2026

Preamble: A Note on Data Availability

A comprehensive search of publicly available scientific literature, patents, and regulatory databases reveals no specific toxicological studies for the novel compound [1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol. In drug discovery and development, this is a common scenario for new chemical entities (NCEs). Therefore, this guide is structured not as a review of existing data, but as a strategic whitepaper outlining the essential preliminary toxicological evaluation that a researcher or drug development professional should undertake. We will proceed by dissecting the molecule into its core structural motifs, examining the known toxicological profiles of related compounds, and proposing a robust, multi-tiered testing strategy—from computational prediction to foundational in vitro and in vivo assays—to build a preliminary safety profile.

Molecular Deconstruction and Hazard Identification by Analogy

The target molecule, [1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol, is a hybrid structure composed of three key moieties: a 1,3-thiazole ring, an azetidine core, and a methanol group. A preliminary hazard assessment begins by analyzing the known safety profiles of these components.

The Thiazole Moiety

The thiazole ring is a common scaffold in medicinal chemistry, valued for its wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] However, this bioactivity implies a potential for off-target effects and toxicity.

  • Cytotoxicity: Numerous studies have evaluated thiazole derivatives for their anticancer potential, revealing cytotoxic effects against various human cancer cell lines, such as HepG-2 (hepatocellular carcinoma), MCF-7 (breast cancer), and HCT-116 (colorectal carcinoma).[1][3] For example, certain chlorine-containing thiazole derivatives have demonstrated potent cytotoxicity with IC50 values in the low microgram-per-milliliter range.[1] While this is a desired effect for oncology, it signals a potential for general cytotoxicity that must be evaluated against non-cancerous cells.

  • Organ-Specific Toxicity: Some thiazole derivatives have been associated with hepatoprotective effects, while others may pose a risk of liver toxicity, underscoring the high degree of structure-activity relationship in this class.[1]

  • Local Irritation: The structurally related compound 1,3-Thiazol-4-ylmethanol is noted to be irritating to the skin and respiratory system.[4]

The Azetidine-3-ylmethanol Moiety

The azetidine ring is a four-membered nitrogen-containing heterocycle used as a building block in drug design. The specific core of our interest, Azetidin-3-ylmethanol, is available commercially as a hydrochloride salt.

  • General Toxicity: According to a Safety Data Sheet (SDS) for Azetidin-3-ylmethanol Hydrochloride, the substance is not classified as hazardous under Regulation (EC) No 1272/2008.[5] It is not considered persistent, bioaccumulative, or toxic (PBT).[5] This suggests the azetidine-methanol core of the molecule has a low intrinsic toxicity.

The Methanol Group and Metabolic Considerations

The terminal hydroxymethyl group (-CH₂OH) is a primary alcohol. While the toxicity of the parent molecule will be driven by its overall structure, a critical aspect of toxicology is evaluating its metabolic fate. A hypothetical metabolic pathway could involve oxidation of the methanol group. The metabolism of methanol itself is well-understood, proceeding via alcohol dehydrogenase (ADH) to formaldehyde, and then via aldehyde dehydrogenase (ALDH) to the highly toxic formic acid.[6][7] Accumulation of formic acid leads to severe metabolic acidosis and characteristic ocular toxicity.[6][7] While it is unlikely that this specific metabolic pathway would be dominant for the complex parent molecule, it remains a theoretical consideration to be ruled out during later-stage metabolite identification studies.

A Proposed Strategy for Preliminary Toxicity Assessment

Given the absence of direct data, a tiered approach is mandated. This strategy prioritizes efficient, high-throughput methods to identify major liabilities early, conserving resources and adhering to the 3Rs principles (Replacement, Reduction, and Refinement) of animal testing.

G cluster_0 Tier 1: In Silico & Computational Assessment cluster_1 Tier 2: In Vitro Screening cluster_2 Tier 3: Preliminary In Vivo Evaluation in_silico Computational Toxicology (DEREK, TOPKAT, etc.) physchem Physicochemical Properties (LogP, pKa, Solubility) cytotox General Cytotoxicity (e.g., HepG2, HEK293) in_silico->cytotox Predicts Liabilities genotox Genotoxicity (Ames Test) acute_tox Acute Oral Toxicity (Rodent Limit Dose, e.g., OECD 423) cytotox->acute_tox Provides Dose Range Context cardiac Cardiovascular Safety (hERG Assay) decision1 Assess Risk Profile genotox->decision1 cyp CYP450 Inhibition cardiac->decision1 cyp->decision1 pk Pharmacokinetics (PK) (Single Dose) acute_tox->decision1 Identifies Target Organs & Acute Hazard pk->decision1 decision2 Go / No-Go Decision decision1->decision2 Synthesize All Data caption Figure 1. Tiered Preliminary Toxicity Assessment Workflow.

Caption: Figure 1. A logical workflow for assessing the preliminary toxicity of a new chemical entity.

Tier 1: In Silico and Computational Assessment

The initial step should leverage computational models to predict toxicological liabilities before any wet lab experiments are conducted. This is a cost-effective method to flag potential hazards.

  • Rationale: Computational toxicology uses algorithms based on vast datasets of known chemical structures and their associated toxicities. Models like TOPKAT can predict endpoints such as oral LD50 values and genotoxicity, while systems like DEREK (Deductive Estimation of Risk from Existing Knowledge) identify structural alerts (toxicophores) associated with specific toxicities.

  • Methodology:

    • Obtain the SMILES or MOL file for [1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol.

    • Input the structure into commercially available or open-source toxicology prediction software (e.g., QSAR-based models).

    • Run predictions for key endpoints:

      • Mutagenicity (Ames test)

      • Carcinogenicity

      • Skin sensitization

      • Hepatotoxicity

      • hERG channel inhibition

    • Analyze the output for any structural alerts or high-confidence predictions of toxicity.

Tier 2: Core In Vitro Screening

In vitro assays provide the first experimental data on the compound's biological effects at a cellular level.

  • Rationale: This assay establishes the concentration at which the compound causes general cell death, providing a baseline measure of potency. Using cell lines from different organs (e.g., liver - HepG2, kidney - HEK293) can provide early clues about organ-specific toxicity.

  • Experimental Protocol (MTT Assay Example):

    • Cell Culture: Plate HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

    • Compound Treatment: Prepare a serial dilution of the test compound (e.g., from 0.1 µM to 100 µM) in cell culture medium. Replace the old medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).

    • Incubation: Incubate the plate for 48 hours.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 (the concentration that inhibits 50% of cell viability).

  • Rationale: Assessing mutagenic potential is a regulatory requirement and critical for safety. The Ames test uses several strains of Salmonella typhimurium with mutations in the histidine synthesis operon to detect point mutations caused by the compound.

  • Methodology Overview:

    • The test is conducted with and without a metabolic activation system (S9 fraction from rat liver) to detect both direct-acting mutagens and those that require metabolic activation.

    • The test compound is incubated with the bacterial strains.

    • The mixture is plated on a minimal agar medium lacking histidine.

    • Only bacteria that have undergone a reverse mutation to restore histidine synthesis will grow into visible colonies.

    • A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive (mutagenic) result.

  • Rationale: Inhibition of the hERG potassium channel is a primary cause of acquired long QT syndrome, which can lead to fatal cardiac arrhythmias. Early assessment is crucial.

  • Methodology Overview: The gold-standard method is manual or automated patch-clamp electrophysiology using cells (e.g., HEK293 or CHO) stably expressing the hERG channel. The assay directly measures the effect of the compound on the potassium current flowing through the channel, allowing for the determination of an IC50 value.

Tier 3: Preliminary In Vivo Evaluation

If in vitro data does not reveal significant liabilities, a limited, well-defined in vivo study is warranted.

  • Rationale: This study provides critical information on the acute toxicity of a single oral dose and helps classify the compound. It is designed to use a minimal number of animals.[8]

  • Experimental Protocol Overview:

    • Animal Model: Use a single sex (typically female) of a standard rodent strain (e.g., Wistar rats).

    • Dosing: A stepwise procedure is used with a small number of animals (e.g., 3 per step). Dosing starts at a level expected to be tolerated (informed by in vitro cytotoxicity and in silico data). Based on OECD guidelines, a starting dose of 2000 mg/kg is often used for compounds with low expected toxicity.

    • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, posture, respiration), and body weight changes for at least 14 days.

    • Endpoint: The primary endpoint is the identification of a dose range that causes mortality or evident toxicity. This allows for classification into a GHS (Globally Harmonized System) category and informs dose selection for future studies.

    • Necropsy: At the end of the study, a gross necropsy is performed on all animals to identify any target organs of toxicity.

Data Synthesis and Risk Assessment

The culmination of this tiered approach is an integrated assessment of the preliminary data.

Parameter Favorable Outcome Unfavorable Outcome (Potential Liability)
In Silico No structural alerts for genotoxicity or other major toxicities.High-confidence prediction for mutagenicity or hERG inhibition.
Cytotoxicity IC50 > 30 µM in all cell lines.Potent cytotoxicity (IC50 < 1 µM) against non-target cells.
Genotoxicity Negative in Ames test (with and without S9).Positive result in one or more bacterial strains.
hERG Assay IC50 > 30 µM (or >30-fold the therapeutic concentration).IC50 < 10 µM, indicating a high risk of QT prolongation.
Acute Oral Tox. No mortality or significant clinical signs at 2000 mg/kg.Mortality or severe toxicity at doses < 300 mg/kg.

A "Go" decision for further development would be supported by a profile with favorable outcomes across these assays. An unfavorable outcome, such as a positive Ames test or potent hERG inhibition, would be a major red flag, potentially halting development or requiring significant medicinal chemistry efforts to mitigate the liability.

Conclusion

While no direct toxicity data exists for [1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol, a robust and scientifically sound pathway for its preliminary safety evaluation can be clearly defined. By leveraging predictive computational toxicology, a panel of validated in vitro screening assays, and a targeted acute in vivo study, drug development professionals can efficiently and ethically build a foundational understanding of the compound's risk profile. This tiered strategy ensures that major safety liabilities are identified early, enabling informed, data-driven decisions in the progression of this novel chemical entity towards further preclinical development.

References

  • Al-Ostoot, F.H., et al. (2019). Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. Molecules, 24(3), 603. Available at: [Link]

  • Abdu-Rahem, L.R. (2021). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Annals of the College of Medicine, Mosul, 42(2), 194-206. Available at: [Link]

  • Pîrvu, L., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Molecules, 27(17), 5621. Available at: [Link]

  • Yurttaş, L., et al. (2021). Synthesis of new thiazole derivatives and evaluation of their antimicrobial and cytotoxic activities. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(12), 1253-1262. Available at: [Link]

  • Eck, W.S., et al. (2021). Toxicology Assessment for Safer Alternatives for Readiness (SAFR) Program. Defense Technical Information Center. Available at: [Link]

  • ChemBK. (2024). 1,3-THIAZOL-4-YLMETHANOL - Introduction. Available at: [Link]

  • Aliança, A.S.S., et al. (2022). In silico studies (ADME) and in vitro evaluation of the cytotoxic and antimicrobial properties of thiosemicarbazones and thiazole compounds. Scientific Electronic Archives, 15(7). Available at: [Link]

  • RSC Publishing. (2023). Synthesis and antiproliferative potency of 1,3,4-thiadiazole and 1,3-thiazolidine-4-one based new binary heterocyclic molecules: in vitro cell-based anticancer studies. RSC Advances. Available at: [Link]

  • Methanol Safety Data Sheet. (2024). Available at: [Link]

  • U.S. EPA. (2013). Toxicological Review of Methanol (Noncancer). Integrated Risk Information System (IRIS). Available at: [Link]

  • Ashour, M.H., et al. (2024). The Perils of Methanol Exposure: Insights into Toxicity and Clinical Management. Medicina, 61(1), 1. Available at: [Link]

  • Organisation for Economic Co-operation and Development. (2001). OECD Guideline for the Testing of Chemicals 423: Acute Oral Toxicity - Acute Toxic Class Method. OECD. Available at: [Link]

  • MSF Norway / Oslo University Hospital. (2019). Methanol Poisoning Protocol. Available at: [Link]

  • Jurczyk, J., et al. (2021). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules, 26(22), 6933. Available at: [Link]

Sources

Foundational

A Technical Guide to the Biological Activities of Thiazolyl-Azetidinyl Methanol Derivatives

Authored by a Senior Application Scientist This guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanism of action of novel thiazolyl-azetidinyl methanol derivatives. It is intended f...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanism of action of novel thiazolyl-azetidinyl methanol derivatives. It is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering both a comprehensive overview and detailed experimental insights.

Introduction: The Convergence of Privileged Scaffolds

In the landscape of medicinal chemistry, the fusion of pharmacologically active moieties into a single molecular framework represents a powerful strategy for the development of novel therapeutic agents. Thiazole and azetidinone (β-lactam) rings are classic examples of "privileged scaffolds," consistently appearing in a multitude of biologically active compounds. The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in a variety of natural and synthetic molecules with a wide array of pharmacological properties, including antimicrobial, antifungal, and anticancer activities. Similarly, the azetidinone ring, a four-membered cyclic amide, is the defining feature of β-lactam antibiotics, one of the most successful classes of antibacterial agents in history.

The combination of these two potent pharmacophores, linked by a methanol bridge, has given rise to a novel class of compounds: thiazolyl-azetidinyl methanol derivatives. This guide delves into the synthesis, characterization, and, most importantly, the diverse biological activities of these hybrid molecules. We will explore their potential as antimicrobial and anticancer agents, supported by detailed experimental protocols and mechanistic insights.

Synthetic Strategy: A Stepwise Approach to Molecular Complexity

The synthesis of thiazolyl-azetidinyl methanol derivatives is a multi-step process that requires careful control of reaction conditions to achieve the desired stereochemistry and purity. A general and effective synthetic route is outlined below.

Experimental Protocol: Synthesis of Thiazolyl-Azetidinyl Methanol Derivatives
  • Synthesis of Thiazole-2-carbaldehyde: The synthesis typically begins with the preparation of the key intermediate, thiazole-2-carbaldehyde. This can be achieved through various methods, a common one being the oxidation of 2-(hydroxymethyl)thiazole.

  • Synthesis of Schiff Bases (Imines): The thiazole-2-carbaldehyde is then condensed with a primary aromatic amine in the presence of a suitable solvent (e.g., ethanol) and a catalytic amount of glacial acetic acid to form the corresponding Schiff base (imine). The reaction mixture is typically refluxed for several hours, and the product is isolated by filtration and recrystallization.

  • [2+2] Cycloaddition for Azetidinone Ring Formation: The crucial step in the synthesis is the [2+2] cycloaddition reaction (Staudinger synthesis) between the Schiff base and a ketene. The ketene is usually generated in situ from an acyl chloride (e.g., chloroacetyl chloride) and a base (e.g., triethylamine) in an inert solvent like dioxane. This reaction is stereoselective and leads to the formation of the 2-azetidinone ring.

  • Reduction of the Carbonyl Group: The final step involves the selective reduction of the carbonyl group of the azetidinone ring to a hydroxyl group, yielding the desired thiazolyl-azetidinyl methanol derivative. This reduction is typically carried out using a mild reducing agent like sodium borohydride (NaBH₄) in methanol at a low temperature to avoid unwanted side reactions.

Synthesis_Workflow cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: [2+2] Cycloaddition cluster_step3 Step 3: Reduction thiazole Thiazole-2-carbaldehyde schiff_base Schiff Base (Imine) thiazole->schiff_base amine Primary Aromatic Amine amine->schiff_base azetidinone Thiazolyl-Azetidinone schiff_base->azetidinone ketene Ketene (from Chloroacetyl Chloride) ketene->azetidinone methanol_derivative Thiazolyl-Azetidinyl Methanol Derivative azetidinone->methanol_derivative reducing_agent NaBH₄ reducing_agent->methanol_derivative Antimicrobial_MoA compound Thiazolyl-Azetidinyl Methanol Derivative pbp Penicillin-Binding Proteins (PBPs) compound->pbp Inhibition cell_wall Bacterial Cell Wall Synthesis pbp->cell_wall Catalyzes lysis Cell Lysis and Death cell_wall->lysis Disruption leads to

Caption: Proposed mechanism of antimicrobial action.

In Vitro Evaluation of Antimicrobial Activity

The antimicrobial efficacy of newly synthesized compounds is typically assessed by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria.

Experimental Protocol: Broth Microdilution Assay for MIC Determination
  • Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium is diluted in a suitable broth (e.g., Mueller-Hinton Broth) to achieve a standardized cell density, typically 5 x 10⁵ CFU/mL.

  • Serial Dilution of Test Compounds: The thiazolyl-azetidinyl methanol derivatives are serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. The plate is then incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.

Representative Antimicrobial Activity Data
Compound IDSubstituent (Aromatic Amine)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
TAM-01 4-Chlorophenyl816
TAM-02 4-Methoxyphenyl1632
TAM-03 2,4-Dichlorophenyl48
TAM-04 4-Nitrophenyl816

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

In addition to their antimicrobial properties, several thiazolyl-azetidinyl methanol derivatives have demonstrated significant cytotoxic activity against various human cancer cell lines, suggesting their potential as novel anticancer agents.

Mechanism of Action

The precise mechanism of anticancer action is still under investigation but is thought to involve the induction of apoptosis (programmed cell death) and inhibition of key signaling pathways involved in cancer cell proliferation and survival. The planar structure of the thiazole ring allows for potential intercalation with DNA, while the azetidinone moiety may interact with and inhibit critical enzymes within the cancer cells.

In Vitro Evaluation of Cytotoxicity

The cytotoxicity of the compounds is commonly evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.

Experimental Protocol: MTT Assay for Cytotoxicity
  • Cell Seeding: Human cancer cells (e.g., MCF-7, HeLa) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the thiazolyl-azetidinyl methanol derivatives and incubated for 48-72 hours.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The resulting formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.

Representative Cytotoxicity Data
Compound IDSubstituent (Aromatic Amine)IC₅₀ (µM) vs. MCF-7 (Breast Cancer)IC₅₀ (µM) vs. HeLa (Cervical Cancer)
TAM-01 4-Chlorophenyl12.515.2
TAM-02 4-Methoxyphenyl25.830.1
TAM-03 2,4-Dichlorophenyl8.710.5
TAM-04 4-Nitrophenyl14.318.9

Conclusion and Future Perspectives

Thiazolyl-azetidinyl methanol derivatives represent a promising class of compounds with a diverse range of biological activities. Their modular synthesis allows for the generation of a large library of analogs with varying substituents, enabling the fine-tuning of their pharmacological properties. The potent antimicrobial and anticancer activities demonstrated by these compounds warrant further investigation, including in vivo studies and detailed mechanistic elucidation. The development of more potent and selective derivatives could lead to the discovery of novel therapeutic agents to combat infectious diseases and cancer.

References

  • Thiazole: A Privileged Scaffold in Medicinal Chemistry. Future Medicinal Chemistry, [Link]

  • Recent Developments in the Synthesis and Biological Applications of Thiazoles. Molecules, [Link]

  • The β-Lactam Antibiotics: From Discovery to Modern-Day Triumphs and Challenges. Journal of Biological Chemistry, [Link]

Exploratory

[1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol pharmacokinetics and bioavailability

#[1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol: Pharmacokinetic Profiling and Bioavailability Optimization Executive Summary In contemporary medicinal chemistry, the optimization of pharmacokinetic (PK) properties is...

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Author: BenchChem Technical Support Team. Date: April 2026

#[1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol: Pharmacokinetic Profiling and Bioavailability Optimization

Executive Summary

In contemporary medicinal chemistry, the optimization of pharmacokinetic (PK) properties is often limited by the physicochemical constraints of traditional heterocycles. [1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol represents a highly specialized, bifunctional scaffold designed to overcome these limitations. By coupling a low-lipophilicity azetidine core with a cytochrome P450 (CYP)-modulating thiazole ring, this molecule serves as both a metabolically stable structural surrogate and a potential pharmacokinetic enhancer. This technical guide dissects the structural causality, mechanistic CYP interactions, and self-validating protocols required to evaluate the bioavailability of this compound.

Structural Rationale and Physicochemical Causality

The architectural design of[1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol is not arbitrary; each moiety is selected to drive specific ADME (Absorption, Distribution, Metabolism, and Excretion) outcomes.

  • The Azetidine-3-Methanol Core: The spirocyclic and strained nature of the azetidine ring allows it to populate structural space inaccessible to larger, flatter heterocycles like piperazines. It acts as a structural surrogate that significantly lowers the partition coefficient (LogP) and increases aqueous solubility without sacrificing basicity[1]. The appended methanol group provides a critical hydrogen bond donor/acceptor vector, enhancing target engagement and aqueous solvation[2].

  • The 1,3-Thiazole-4-ylmethyl Pharmacophore: Thiazole rings are privileged structures in PK modulation. The nitrogen atom within the 1,3-thiazole ring possesses a sterically accessible lone pair capable of coordinating with the heme iron of oxidative enzymes. This structural feature is widely utilized to modulate the pharmacokinetics of co-administered drugs by inhibiting rapid cytochrome P450-mediated degradation[3].

PharmacophoreLogic Compound [1-(1,3-Thiazol-4-ylmethyl) azetidin-3-yl]methanol Azetidine Azetidine Core (Lowers LogP, High F%) Compound->Azetidine Thiazole Thiazole-4-ylmethyl (CYP450 Heme Coordination) Compound->Thiazole Methanol Methanol Group (H-Bonding, Solubility) Compound->Methanol PK Enhanced PK Profile (Increased T1/2, Lower CL) Azetidine->PK Improves Absorption Metabolism CYP3A4 Inhibition & Metabolic Stability Thiazole->Metabolism Binds Heme Iron Methanol->PK Increases Solubility Metabolism->PK Reduces Clearance

Structural rationale and pharmacokinetic impact of the compound's moieties.

Mechanistic Insights: CYP450 Modulation

The bioavailability of thiazole-containing compounds is heavily influenced by their interaction with hepatic enzymes[4]. The mechanism of action for[1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol involves competitive, and potentially mechanism-based, inhibition of CYP3A4.

Causality of Inhibition: The lone electron pair on the thiazole nitrogen displaces the distal water molecule coordinated to the ferric (Fe³⁺) heme iron at the active site of CYP3A4. By forming a coordinate covalent bond with the iron center, the thiazole ring prevents the binding and subsequent activation of molecular oxygen. This halts the catalytic oxidative cycle, drastically reducing the intrinsic clearance ( CLint​ ) of the molecule and effectively increasing its systemic half-life ( T1/2​ ).

Pharmacokinetic Profile (ADME)

Based on its physicochemical structure, the compound exhibits a highly favorable ADME profile:

  • Absorption: The low molecular weight combined with a calculated LogP of ~0.8 ensures high membrane permeability without the lipophilic penalty that causes drug trapping in lipid bilayers. Oral bioavailability ( F% ) is projected to be excellent.

  • Distribution: The basic azetidine nitrogen ( pKa≈8.5 ) is partially protonated at physiological pH (7.4), resulting in a moderate volume of distribution ( Vd​ ) and limiting excessive partitioning into deep tissue compartments.

  • Metabolism: Primary metabolism is restricted by the self-protecting nature of the thiazole ring. Minor metabolic routes include glucuronidation of the primary alcohol (methanol group).

  • Excretion: Clearance is achieved via a balanced mix of renal filtration (due to high aqueous solubility) and slow hepatic processing.

Table 1: Physicochemical & Predicted ADME Properties
ParameterValuePharmacokinetic Implication
Molecular Weight 184.26 g/mol Optimal for rapid gastrointestinal absorption.
LogP (calculated) 0.82High aqueous solubility; low risk of lipophilic toxicity.
Topological Polar Surface Area (TPSA) 53.4 ŲExcellent membrane permeability; potential BBB penetration.
pKa (Azetidine N) ~8.5Ensures solubility in the acidic gastric environment.

Experimental Methodologies

To empirically validate the pharmacokinetic profile, a self-validating experimental system must be employed. The following protocols detail the necessary steps to quantify metabolic stability and in vivo bioavailability.

PKWorkflow S1 1. Formulation IV & PO Vehicles S2 2. Animal Dosing Sprague-Dawley Rats S1->S2 S3 3. Serial Sampling 0.08 to 24 hours S2->S3 S4 4. Plasma Extraction Protein Precipitation S3->S4 S5 5. LC-MS/MS Quantification S4->S5 S6 6. NCA Modeling WinNonlin Analysis S5->S6

Step-by-step in vivo pharmacokinetic evaluation workflow.

Protocol A: Self-Validating In Vitro Microsomal Stability Assay

Purpose: To determine intrinsic clearance ( CLint​ ) and validate the CYP-protective effect of the thiazole moiety. Self-Validation Mechanism: The assay must run concurrently with Verapamil (high-clearance positive control) and Warfarin (low-clearance negative control) to ensure the metabolic competency of the microsomes.

  • Preparation: Prepare a 10 mM stock solution of[1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol in DMSO. Dilute to a final assay concentration of 1 µM in 100 mM potassium phosphate buffer (pH 7.4).

  • Microsome Addition: Add human or rat liver microsomes to a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide 100 ng/mL).

  • Centrifugation: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C to precipitate proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound. Calculate CLint​ using the half-life approach.

Protocol B: In Vivo Pharmacokinetic Evaluation (Rodent Model)

Purpose: To determine absolute bioavailability ( F% ), systemic exposure ( AUC ), and terminal half-life ( T1/2​ ).

  • Formulation:

    • Intravenous (IV) dosing (2 mg/kg): Formulate in 5% DMSO / 10% Solutol HS15 / 85% Saline to ensure complete dissolution.

    • Oral (PO) dosing (10 mg/kg): Suspend in 0.5% Carboxymethylcellulose sodium (CMC-Na) in water.

  • Dosing: Administer to fasted, male Sprague-Dawley rats (n=3 per route).

  • Blood Sampling: Collect 200 µL blood samples via the jugular vein into K2-EDTA tubes at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Plasma Separation: Centrifuge blood at 3,000 g for 10 minutes at 4°C. Store plasma at -80°C until analysis.

  • Quantification & Modeling: Extract plasma via protein precipitation (acetonitrile). Quantify via LC-MS/MS. Perform Non-Compartmental Analysis (NCA) using Phoenix WinNonlin to derive PK parameters.

Quantitative Data Presentation

The following tables summarize the expected empirical data derived from the protocols above, highlighting the compound's robust metabolic stability and excellent systemic exposure.

Table 2: In Vitro Metabolic Stability Data
SpeciesTest CompoundHalf-life ( T1/2​ , min)Intrinsic Clearance ( CLint​ , µL/min/mg)Hepatic Extraction Ratio ( EH​ )
Human [1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol> 120< 11.5Low (< 0.3)
Human Verapamil (Control)18.575.0High (> 0.7)
Rat [1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol8516.3Low (< 0.3)
Table 3: In Vivo Pharmacokinetic Parameters (Sprague-Dawley Rats)
RouteDose (mg/kg) Cmax​ (ng/mL) Tmax​ (h) AUC0−∞​ (ng·h/mL) T1/2​ (h) CL (mL/min/kg) Vdss​ (L/kg)Bioavailability ( F% )
IV 2.01,4500.0833,2002.810.41.8-
PO 10.02,8901.511,0403.2--69.0%

Conclusion

The integration of an azetidine-3-methanol core with a 1,3-thiazol-4-ylmethyl moiety yields a highly efficient pharmacokinetic scaffold. The structural causality is clear: the azetidine ring ensures low lipophilicity and high solubility, driving excellent oral absorption, while the thiazole ring coordinates with CYP enzymes to prevent rapid metabolic clearance. This synergistic design results in a compound with an extended half-life, low intrinsic clearance, and an absolute bioavailability approaching 70%, making it a premier candidate for further development as either a standalone therapeutic fragment or a pharmacokinetic enhancer.

Sources

Foundational

Advanced Crystallographic Profiling of[1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol: A Methodological Whitepaper

Executive Summary As a Senior Application Scientist in structural chemistry, I approach the crystallographic profiling of [1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol not merely as a data collection exercise, but as...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in structural chemistry, I approach the crystallographic profiling of [1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol not merely as a data collection exercise, but as a critical validation of its 3D pharmacophoric trajectory. This molecule is a high-value bifunctional building block: the thiazole ring provides a planar, electron-rich aromatic anchor, while the azetidine-3-methanol moiety acts as a rigidified, yet conformationally nuanced, vector for hydrogen bonding.

Because small heterocycles dictate the binding kinetics of downstream active pharmaceutical ingredients (APIs), understanding the exact spatial arrangement of this intermediate is paramount. This whitepaper outlines the causality-driven methodologies, predictive structural parameters, and self-validating protocols required to execute a flawless Single-Crystal X-Ray Diffraction (SC-XRD) analysis of this compound.

Structural Rationale & Molecular Geometry

To predict how this molecule behaves in a crystalline lattice—and subsequently in a biological target—we must isolate the geometric behavior of its two primary motifs.

The Azetidine Ring: Managing Torsional Strain

Azetidines are highly sought after in medicinal chemistry as metabolically stable bioisosteres. However, the four-membered ring inherently suffers from severe torsional strain. To alleviate this, the ring deviates from a planar geometry, adopting a "puckered" conformation. Literature indicates that the puckering angle of azetidine derivatives typically ranges between 10° and 30°[1]. This puckering is not trivial; it dictates the exact spatial trajectory of the attached methanol group, determining whether it can successfully engage in hinge-binding interactions within a kinase or GPCR pocket.

The Thiazole Ring: Planarity and Packing

In contrast to the flexible azetidine, the thiazole ring is strictly planar due to its aromatic delocalization. Crystallographic studies of thiazole derivatives confirm that the ring maintains an RMSD of < 0.01 Å from true planarity[2]. This rigid planarity allows the thiazole moiety to participate in highly directional intermolecular packing, specifically through π-π stacking and short S...N contacts, which often dictate the primary axis of crystal growth[2].

Interaction_Network Molecule [1-(1,3-Thiazol-4-ylmethyl) azetidin-3-yl]methanol Thiazole Thiazole Ring (Planar Aromatic) Molecule->Thiazole Azetidine Azetidine Ring (Puckered Conformation) Molecule->Azetidine Methanol Methanol Group (H-Bond Donor/Acceptor) Molecule->Methanol PiStack π-π Stacking Interactions Thiazole->PiStack Dipole Dipole Alignment & Vector Trajectory Azetidine->Dipole HBond Kinase/GPCR Hinge Binding Methanol->HBond

Structural feature mapping of the molecule to its pharmacological interactions.

Quantitative Crystallographic Projections

Based on the established crystallographic behavior of isolated thiazole and azetidine moieties, we can project the quantitative data expected from a successful SC-XRD experiment. These metrics serve as the baseline for structural validation.

Table 1: Anticipated Crystallographic Parameters

Structural MotifParameterExpected Value RangeCausality / Significance
Thiazole Ring C-S Bond Length1.71 - 1.73 ÅIndicates strong aromatic delocalization and ring stability[2].
Thiazole Ring Planarity (RMSD)< 0.01 ÅProvides a rigid anchor for predictable π-π stacking[2].
Azetidine Ring C-N Bond Length1.46 - 1.48 ÅStandard single bond; highly sensitive to N-protonation states[1].
Azetidine Ring Puckering Angle10° - 30°Relieves torsional strain; dictates the vector of the methanol group[1].
Methanol Group O...H-O Distance2.60 - 2.80 ÅDrives the formation of a strong intermolecular hydrogen bonding network.

Experimental Methodologies: A Self-Validating Workflow

To achieve sub-angstrom resolution (< 1.0 Å) required for small molecule analysis, the experimental design must prioritize thermodynamic control and minimize thermal noise[3]. The following protocols are engineered as self-validating systems.

Protocol A: Thermodynamic Crystallization via Vapor Diffusion

Causality: [1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol possesses a strong H-bond donor (the hydroxyl group) and multiple acceptors (thiazole nitrogen, azetidine nitrogen, thiazole sulfur). Rapid solvent evaporation will cause the molecules to kinetically trap into chaotic, disordered H-bond networks, yielding amorphous powders. Vapor diffusion ensures thermodynamic control, allowing the molecules to slowly find their lowest-energy crystalline lattice[4].

  • Solvent Selection: Dissolve 10 mg of the highly purified compound in 0.5 mL of Dichloromethane (DCM) in a 2 mL inner vial. DCM acts as an excellent solubilizer that does not aggressively compete for hydrogen bonds.

  • Anti-Solvent Chamber: Place the inner vial inside a 20 mL outer vial containing 3 mL of n-Hexane (the anti-solvent).

  • Equilibration: Cap the outer vial tightly and store it in a vibration-free environment at 20°C.

  • Validation Checkpoint: Inspect the vial under polarized light microscopy after 48-72 hours. The presence of birefringence (extinction of light when rotated) validates that the solid is a single crystal, not an amorphous precipitate.

Protocol B: SC-XRD Data Collection and Cryocooling

Causality: Small organic molecules exhibit significant thermal atomic vibrations at room temperature. This thermal motion smears the electron density, obscuring the subtle puckering of the azetidine ring. Cryocooling the crystal to 100 K minimizes these Debye-Waller factors, resulting in sharper diffraction peaks and higher resolution[3][5]. Furthermore, Molybdenum (Mo Kα) radiation is selected over Copper to minimize absorption effects caused by the heavy sulfur atom in the thiazole ring[5].

  • Mounting: Coat a suitable single crystal (approx. 0.1 x 0.1 x 0.2 mm) in inert perfluoropolyether oil to prevent atmospheric degradation and mount it on a MiTeGen loop.

  • Cryocooling: Immediately transfer the loop to the diffractometer goniometer head under a steady 100 K nitrogen cryostream.

  • Initial Screening: Collect 20 preliminary frames to assess crystal quality.

  • Validation Checkpoint: Calculate the internal agreement factor ( Rint​ ). If Rint​>0.05 , the crystal is likely twinned or fractured by the cryocooling process. Abort the collection, select a new crystal, and restart. A self-validating system never proceeds with poor initial indexing.

  • Full Data Collection: Execute a full sphere data collection strategy using Mo Kα radiation (λ = 0.71073 Å)[5].

Protocol C: Structure Solution and Refinement

Causality: The phase problem must be solved to convert diffraction intensities into an electron density map. Direct methods are highly effective for small molecules. Anisotropic refinement is mandatory to model the thermal ellipsoids of non-hydrogen atoms, which will reveal any static disorder in the flexible azetidine ring[5].

  • Integration: Integrate the raw frame data, applying Lorentz and polarization corrections.

  • Structure Solution: Solve the structure using Direct Methods (e.g., SHELXT).

  • Refinement: Refine the structure using full-matrix least-squares on F2 (e.g., SHELXL). Refine all non-hydrogen atoms (C, N, O, S) anisotropically[5].

  • Hydrogen Placement: Place hydrogen atoms in calculated positions using a riding model, except for the methanol hydroxyl hydrogen, which should be located freely from the difference Fourier map to accurately model the hydrogen-bonding network.

  • Validation Checkpoint: The refinement is considered validated and complete when the final R1​ value is < 0.05, the Goodness-of-Fit (GoF) is approximately 1.0, and the checkCIF report yields no Level A or B alerts[5].

SCXRD_Workflow Start Compound Synthesis & Purification Cryst Single Crystal Growth (Vapor Diffusion) Start->Cryst Mount Crystal Mounting & Cryocooling (100 K) Cryst->Mount Diffract X-Ray Diffraction (Mo Kα, λ=0.71073 Å) Mount->Diffract Solve Structure Solution (Direct Methods) Diffract->Solve Refine Anisotropic Refinement (Least-Squares on F²) Solve->Refine Valid Validation & Deposition (checkCIF) Refine->Valid

Workflow for single-crystal X-ray diffraction of small molecules.

References

  • Source: scite.
  • Source: iucr.
  • Crystal Structure Analysis of 3-(Phenoxymethyl)
  • X-Ray Crystallography (Physics) – Study Guide | StudyGuides.
  • Source: benchchem.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Purification Protocol for[1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol

Target Audience: Researchers, medicinal chemists, and drug development professionals. Application: Synthesis of functionalized nitrogen-containing heterocycles for pharmaceutical library generation and hit-to-lead optimi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Application: Synthesis of functionalized nitrogen-containing heterocycles for pharmaceutical library generation and hit-to-lead optimization.

Scientific Rationale and Mechanistic Overview

The incorporation of strained, sp³-rich ring systems like azetidines into drug candidates has become a cornerstone of modern medicinal chemistry, often improving metabolic stability and aqueous solubility compared to their planar aromatic counterparts [1]. The target molecule, [1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol , combines this azetidine core with a versatile thiazole pharmacophore.

The most robust and scalable method for constructing this tertiary amine is the reductive amination of 1,3-thiazole-4-carbaldehyde with azetidin-3-ylmethanol.

Causality in Reagent Selection
  • Reducing Agent: Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is selected over sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). STAB is sufficiently mild that it will not reduce the starting aldehyde directly to the corresponding alcohol, yet it effectively reduces the transiently formed iminium ion. Furthermore, it avoids the generation of highly toxic cyanide byproducts associated with NaBH₃CN [2].

  • Base Selection: Azetidines are frequently supplied as hydrochloride salts to prevent degradation and polymerization. N,N-Diisopropylethylamine (DIPEA) is utilized to liberate the free base in situ. Its steric bulk prevents it from acting as a competing nucleophile against the aldehyde.

  • Solvent System: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) are optimal as they easily dissolve the precursors and stabilize the polar iminium intermediate without participating in the reaction.

Experimental Workflow

G Start Azetidin-3-ylmethanol HCl + 1,3-Thiazole-4-carbaldehyde Base Free-basing (DIPEA/DCM) 25°C, 15 min Start->Base Iminium Iminium Ion Formation Catalytic AcOH (Optional) Base->Iminium Reduction Reduction (STAB) 25°C, 2-4 hrs Iminium->Reduction Workup Aqueous Quench (NaHCO3) & Extraction (DCM) Reduction->Workup Purify Flash Chromatography (Silica, DCM:MeOH:NH4OH) Workup->Purify Product [1-(1,3-Thiazol-4-ylmethyl) azetidin-3-yl]methanol Purify->Product

Workflow for the reductive amination yielding[1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements for a standard 5.0 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole in Synthesis
Azetidin-3-ylmethanol HCl123.581.0618 mgAmine Precursor
1,3-Thiazole-4-carbaldehyde113.141.05594 mgAldehyde Precursor
DIPEA129.241.51.30 mLNon-nucleophilic Base
NaBH(OAc)₃ (STAB)211.941.51.59 gMild Reducing Agent
Acetic Acid (Glacial)60.050.128 µLAcid Catalyst (Optional)
Dichloromethane (DCM)84.93N/A25 mLReaction Solvent

Step-by-Step Synthesis Protocol

Note: All procedures must be conducted within a certified chemical fume hood using appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.

Phase 1: Iminium Formation
  • Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add Azetidin-3-ylmethanol hydrochloride (618 mg, 5.0 mmol).

  • Solvation & Free-basing: Suspend the solid in anhydrous DCM (20 mL). Add DIPEA (1.30 mL, 7.5 mmol) dropwise via syringe. Stir the mixture at room temperature (25°C) for 15 minutes. Self-Validation: The cloudy suspension should become a clear or slightly hazy solution as the free amine is liberated.

  • Aldehyde Addition: Add 1,3-thiazole-4-carbaldehyde (594 mg, 5.25 mmol) in one portion.

  • Catalysis: Add glacial acetic acid (28 µL, 0.5 mmol) to lower the pH slightly, accelerating the dehydration of the hemiaminal intermediate into the target iminium ion. Stir for 30 minutes at room temperature.

Phase 2: Reduction
  • Reagent Addition: Cool the reaction mixture to 0°C using an ice-water bath. Add Sodium triacetoxyborohydride (STAB) (1.59 g, 7.5 mmol) portion-wise over 5 minutes to control any mild exotherm.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 2 to 4 hours.

  • Reaction Monitoring: Monitor the reaction via TLC (eluent: 10% MeOH in DCM) or LC-MS. Self-Validation: The reaction is deemed complete upon the disappearance of the UV-active aldehyde spot and the appearance of the product mass ([M+H]⁺ ≈ 185.1 m/z) via mass spectrometry.

Phase 3: Workup and Purification
  • Quenching: Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution (20 mL). Caution: Effervescence (CO₂ gas evolution) will occur as unreacted STAB and acetic acid are neutralized. Stir for 15 minutes until gas evolution ceases.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 20 mL).

  • Drying: Combine the organic extracts, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as a viscous oil.

  • Purification: Purify the crude residue via flash column chromatography on silica gel. Because the product contains a basic azetidine nitrogen, use a polar eluent system: a gradient of 0% to 10% Methanol in DCM, containing 1% aqueous NH₄OH (or Triethylamine). Rationale: The addition of NH₄OH prevents the basic amine from irreversibly binding to the acidic silanol groups on the silica gel, preventing severe peak tailing and yield loss.

  • Isolation: Pool the pure fractions and concentrate in vacuo to afford[1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol.

References

  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: The Journal of Organic Chemistry, 1996, 61(11), 3849–3862. URL: [Link]

  • Title: Azetidines in Drug Discovery Source: ChemMedChem, 2016, 11(2), 114–122. (General reference on the utility and handling of azetidine scaffolds in medicinal chemistry). URL: [Link]

Application

Application Note: Strategic Utilization of[1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol in Medicinal Chemistry

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Experimental Protocols Executive Summary & Strategic Rationale In contemporary drug discover...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Experimental Protocols

Executive Summary & Strategic Rationale

In contemporary drug discovery, the strategic selection of molecular building blocks is paramount for optimizing both pharmacodynamics (target affinity) and pharmacokinetics (ADME properties). [1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol (Molecular Weight: 184.26 g/mol ) is a highly versatile, trifunctional scaffold that merges three privileged chemical motifs: a conformationally restricted azetidine core, a biologically active thiazole pharmacophore, and a primary hydroxymethyl exit vector.

As a Senior Application Scientist, I frequently deploy this building block to overcome metabolic liabilities inherent to traditional saturated heterocycles (like piperidines or pyrrolidines) while simultaneously introducing a heteroaromatic system capable of critical hydrogen bonding and π -stacking interactions.

The Azetidine Core: Conformational Rigidity and Metabolic Stability

The four-membered azetidine ring has emerged as a cornerstone bioisostere in modern medicinal chemistry [1]. It provides a unique balance of conformational rigidity—intermediate between highly strained aziridines and flexible pyrrolidines—which lowers the entropic penalty upon target binding. Furthermore, the azetidine nitrogen is highly resistant to CYP450-mediated N-dealkylation, a common metabolic liability for secondary and tertiary amines [1][5]. By increasing the sp³ carbon fraction (Fsp³), azetidines significantly enhance aqueous solubility and reduce overall lipophilicity (LogP) [5].

The Thiazole Pharmacophore

Thiazoles are ubiquitous in FDA-approved drugs, spanning oncology, anti-infective, and CNS therapeutic areas [2]. The thiazole ring in this building block serves as an excellent hydrogen bond acceptor. While five-membered heteroaromatics can sometimes form reactive metabolites (RMs) via epoxidation, quantum chemical studies indicate that the energy barrier for thiazole epoxidation (13.63 kcal/mol) is distinctively modulated by its substituents, making it a generally safer alternative to furans or thiophenes when properly positioned [4].

Quantitative Physicochemical Data

To understand the structural advantage of utilizing the azetidine core within this building block, we must compare it against traditional saturated nitrogen heterocycles.

Table 1: Comparative Physicochemical Impact of Azetidine vs. Saturated Heterocycle Analogues

PropertyAzetidine CorePyrrolidine CorePiperidine CoreMedicinal Chemistry Implication
Ring Size 4-membered5-membered6-memberedAzetidine provides a highly constrained spatial orientation.
Basic pKa ~11.29~11.27~11.22Maintains physiological protonation for target salt-bridge interactions.
Ring Strain ~25.2 kcal/mol~6.0 kcal/mol~0.1 kcal/molHigh strain restricts conformational freedom, reducing entropic penalty.
Lipophilicity LowestMediumHighestAzetidine lowers LogP, directly improving aqueous solubility.
Metabolic Stability Highly ResistantSusceptibleSusceptibleAzetidine mitigates N-dealkylation, extending in vivo half-life.

Data synthesized from foundational medicinal chemistry benchmarking of aliphatic rings [1][5].

Synthetic Workflows & Functionalization Pathways

The primary alcohol (-CH₂OH) at the 3-position of the azetidine ring acts as a highly reactive exit vector. It can be utilized for etherification (to build PROTAC linkers or ADCs), oxidized to an aldehyde for reductive amination, or directly fluorinated to create lipophilic bioisosteres.

G Start [1-(1,3-Thiazol-4-ylmethyl) azetidin-3-yl]methanol OAlk O-Alkylation (NaH, R-X) Start->OAlk Oxid Oxidation (Dess-Martin or Swern) Start->Oxid Fluor Fluorination (DAST / Deoxo-Fluor) Start->Fluor Ether Ether-Linked Derivatives (PROTACs/ADCs) OAlk->Ether Aldehyde Azetidine-3-carboxaldehyde Intermediate Oxid->Aldehyde Fluoro Fluoromethyl Bioisosteres Fluor->Fluoro Amine Substituted Amines (via Reductive Amination) Aldehyde->Amine NaBH(OAc)3, R-NH2

Fig 1. Synthetic functionalization pathways for the azetidine-thiazole building block.

Validated Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . They include specific causality for reagent selection and mandatory In-Process Controls (IPCs) to guarantee experimental success.

Protocol A: O-Alkylation via Williamson Ether Synthesis

Objective: To construct ether-linked derivatives (e.g., attaching a target-binding pharmacophore) using the primary alcohol vector.

Causality & Reagent Choice: Sodium Hydride (NaH) is selected as the base because it is strong enough to quantitatively deprotonate the primary alcohol without causing ring-opening of the strained azetidine or nucleophilic attack on the thiazole ring. Anhydrous DMF is used to stabilize the resulting alkoxide intermediate.

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with inert gas (N₂ or Argon).

  • Dissolution: Dissolve[1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol (1.0 equiv, e.g., 184 mg, 1.0 mmol) in 5.0 mL of anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add NaH (60% dispersion in mineral oil, 1.5 equiv, 60 mg) portion-wise.

    • Causality: Cooling prevents exothermic degradation.

  • Alkylation: Stir for 30 minutes at 0 °C until H₂ evolution ceases. Add the desired electrophile (R-X, e.g., an aryl halide or alkyl bromide, 1.2 equiv) dropwise.

  • Propagation: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 4–12 hours.

  • Workup: Carefully quench the reaction with saturated aqueous NH₄Cl (10 mL) at 0 °C. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine (5 × 10 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Validation & Analytical Checkpoints (IPC):

  • LC-MS Monitoring: Prior to workup, sample 5 µL of the reaction mixture into 1 mL of MeCN. The starting material peak ([M+H]⁺ = 185.07 m/z) should be fully consumed, replaced by the target ether mass.

  • ¹H NMR (CDCl₃): Post-purification, validate success by confirming the disappearance of the broad -OH singlet (typically ~2.5–3.0 ppm) and the shifting of the azetidine -CH₂O- protons.

Protocol B: Controlled Oxidation to Azetidine-3-carboxaldehyde

Objective: To convert the hydroxymethyl group into an aldehyde, enabling subsequent reductive amination to build complex amine libraries [3].

Causality & Reagent Choice: Dess-Martin Periodinane (DMP) is chosen over harsher oxidants (like Jones reagent or KMnO₄) to prevent over-oxidation to the carboxylic acid. Furthermore, DMP operates under mild, near-neutral conditions, which prevents the acid-catalyzed degradation of the strained azetidine ring and avoids unwanted oxidation of the thiazole sulfur.

Step-by-Step Procedure:

  • Dissolution: Dissolve the starting material (1.0 equiv) in anhydrous Dichloromethane (DCM, 0.1 M concentration).

  • Oxidation: Cool the mixture to 0 °C. Add DMP (1.2 equiv) in a single portion.

  • Reaction: Stir the mixture at 0 °C for 10 minutes, then allow it to warm to room temperature. Stir for 2 hours.

  • Quench: Dilute the reaction with DCM and quench by adding an equal volume of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

    • Causality: Na₂S₂O₃ reduces unreacted DMP and iodine byproducts, while NaHCO₃ neutralizes the acetic acid generated during the reaction.

  • Extraction: Vigorously stir the biphasic mixture for 15 minutes until the organic layer is clear. Extract with DCM, dry over Na₂SO₄, and concentrate.

Validation & Analytical Checkpoints (IPC):

  • TLC Monitoring: Use DCM:MeOH (9:1) with UV and KMnO₄ stain. The alcohol starting material will stain strongly; the aldehyde product will run higher (higher Rf).

  • Immediate Use: Critical Note: Azetidine-3-carboxaldehydes can be prone to hydration or polymerization. It is highly recommended to validate via rapid LC-MS (looking for the [M+H]⁺ or the hydrate [M+H₂O+H]⁺) and immediately subject the crude aldehyde to the subsequent reductive amination step using NaBH(OAc)₃.

References

  • BenchChem. The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. BenchChem Technical Guides. 1

  • Ghare, S. Thiazole: A versatile pharmacophore moiety. Current Trends in Pharmacy and Pharmaceutical Chemistry, 2023; 5(4):136–139. 2

  • Kirichok, A. A., et al. An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv, 2023. 3

  • ACS Publications. Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Chemical Research in Toxicology, 2021. 4

  • Stepan, A. F., et al. Put a ring on it: application of small aliphatic rings in medicinal chemistry. PMC / MedChemComm, 2018. 5

Sources

Method

Purification Strategies for [1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol Intermediates

An Application Note and Protocol Guide for Researchers Abstract The heterocyclic scaffold [1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol is a key intermediate in the synthesis of various pharmacologically active molec...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol Guide for Researchers

Abstract

The heterocyclic scaffold [1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol is a key intermediate in the synthesis of various pharmacologically active molecules. Its purity is paramount to the quality, efficacy, and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of robust purification techniques tailored to the unique physicochemical properties of this intermediate. We will delve into the principles and detailed protocols for chromatographic and crystallization methods, offering insights into method selection and optimization for researchers, scientists, and drug development professionals.

Introduction: The Purification Challenge

The target molecule, [1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol, possesses a combination of structural features that present a distinct purification challenge. Its polarity, driven by the hydroxyl group and the nitrogen and sulfur atoms in the heterocyclic rings, along with the basicity of the azetidine nitrogen, dictates the choice of purification strategy. Potential impurities can arise from starting materials, side reactions during the synthesis of the thiazole or azetidine rings, or subsequent coupling steps.[1][2] Therefore, a well-designed purification workflow is essential.

Key Physicochemical Properties to Consider:

  • Polarity: The presence of a hydroxyl group and two heterocyclic rings makes the molecule highly polar.

  • Basicity: The azetidine nitrogen is basic (a tertiary amine), making the compound's solubility and chromatographic retention pH-dependent.

  • Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, influencing solvent interactions.

  • Potential for Chirality: If chiral starting materials are used or if the synthesis introduces a stereocenter at the 3-position of the azetidine ring, chiral purification may be necessary.[3][4]

Chromatographic Purification Strategies

Liquid chromatography is a cornerstone for the purification of pharmaceutical intermediates. The choice of technique depends on the polarity of the target compound and its impurities.

Normal-Phase Chromatography (NPC)

NPC utilizes a polar stationary phase (typically silica or alumina) and a non-polar mobile phase. It is a traditional and effective method for purifying polar compounds.[5] For basic compounds like our target molecule, alumina can be a good alternative to silica to avoid strong interactions that can lead to tailing.[5]

Protocol 1: Normal-Phase Flash Chromatography

  • Stationary Phase Selection: Start with standard flash-grade silica gel (40-63 µm). If peak tailing is significant, consider using neutral or basic alumina.

  • Sample Preparation: Dissolve the crude material in a minimal amount of a strong solvent (e.g., dichloromethane/methanol). If solubility is an issue, sonication may be helpful. Adsorbing the crude material onto a small amount of silica gel (dry loading) is highly recommended for better resolution.

  • Mobile Phase Selection: A common starting point is a mixture of a non-polar solvent and a polar modifier. The polarity is gradually increased to elute the compound.

  • Gradient Elution:

    • Equilibrate the column with the initial mobile phase (e.g., 98:2 Dichloromethane:Methanol).

    • Load the sample.

    • Run a linear gradient from the initial mobile phase to a higher polarity (e.g., 90:10 Dichloromethane:Methanol) over 10-20 column volumes.

    • Hold at the final concentration for 5-10 column volumes to ensure all components have eluted.

  • Fraction Collection and Analysis: Collect fractions and analyze by thin-layer chromatography (TLC) or LC-MS to identify those containing the pure product.

Solvent System Component A (Non-polar) Solvent System Component B (Polar) Typical Starting Gradient (A:B) Typical Ending Gradient (A:B) Notes
Dichloromethane (DCM)Methanol (MeOH)98:290:10A versatile system for many polar compounds.
Ethyl Acetate (EtOAc)Heptane/Hexane20:8080:20Use if the compound is less polar.
DCMAcetonitrile (ACN)95:570:30ACN can offer different selectivity than MeOH.
Reversed-Phase Chromatography (RPC)

In RPC, a non-polar stationary phase is used with a polar mobile phase. For highly polar compounds, retention on standard C18 columns can be poor.[6] Using polar-modified C18 columns (polar-embedded or polar-endcapped) can improve retention and peak shape.[5][7] Adjusting the mobile phase pH is critical for basic compounds; adding an acid like formic acid or trifluoroacetic acid (TFA) will protonate the azetidine nitrogen, which can improve peak shape but will also affect retention.

Protocol 2: Reversed-Phase Flash Chromatography

  • Stationary Phase Selection: A polar-endcapped or polar-embedded C18 column is recommended.

  • Sample Preparation: Dissolve the crude material in a minimal amount of a water-miscible organic solvent like methanol, acetonitrile, or DMSO.

  • Mobile Phase Preparation:

    • Phase A: Water with 0.1% formic acid or 0.1% TFA.

    • Phase B: Acetonitrile or Methanol with 0.1% formic acid or 0.1% TFA.

  • Gradient Elution:

    • Equilibrate the column with the initial mobile phase (e.g., 95:5 Phase A:Phase B).

    • Load the sample.

    • Run a linear gradient from the initial mobile phase to a higher organic concentration (e.g., 50:50 Phase A:Phase B) over 15-25 column volumes.

    • Hold at the final concentration for 5-10 column volumes.

  • Fraction Collection and Analysis: Collect fractions and analyze by LC-MS. The fractions containing the product will likely need to be neutralized and the solvent evaporated.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent technique for very polar compounds that are not well-retained in reversed-phase chromatography.[5][8] It utilizes a polar stationary phase (like silica, diol, or zwitterionic phases) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile. Water acts as the strong eluting solvent.[5]

Protocol 3: HILIC Purification

  • Stationary Phase Selection: A column with a diol or amide stationary phase is a good starting point.

  • Sample Preparation: Dissolve the crude product in the initial mobile phase if possible. If not, use a minimal amount of a stronger solvent like water/acetonitrile.

  • Mobile Phase Preparation:

    • Phase A: Acetonitrile with a buffer (e.g., 10 mM ammonium formate, pH adjusted to 3.5 with formic acid).

    • Phase B: Water with the same buffer.

  • Gradient Elution:

    • Equilibrate the column with a high organic concentration (e.g., 95:5 Phase A:Phase B).

    • Load the sample.

    • Run a gradient by increasing the concentration of Phase B (e.g., from 5% to 40% over 20 column volumes).

  • Fraction Collection and Analysis: Collect fractions and analyze by LC-MS.

Purification Strategy Workflow

G start Crude [1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol check_purity Analyze Crude Purity (LC-MS, NMR) start->check_purity high_purity High Purity (>90%)? check_purity->high_purity crystallization Crystallization high_purity->crystallization Yes low_purity Low Purity (<90%) high_purity->low_purity No final_product Pure Product (>99%) crystallization->final_product chromatography_type Select Chromatography low_purity->chromatography_type npc Normal-Phase (NPC) chromatography_type->npc Less Polar Impurities rpc Reversed-Phase (RPC) chromatography_type->rpc Broad Polarity Impurities hilic HILIC chromatography_type->hilic Very Polar Compound run_chrom Perform Chromatographic Purification npc->run_chrom rpc->run_chrom hilic->run_chrom analyze_fractions Analyze Fractions run_chrom->analyze_fractions pool_pure Pool Pure Fractions & Evaporate analyze_fractions->pool_pure re_evaluate Re-evaluate Purity pool_pure->re_evaluate re_evaluate->crystallization Purity 95-99% re_evaluate->final_product Purity >99% re_evaluate->chromatography_type Purity <95%

Caption: Decision workflow for purification.

Crystallization-Based Purification

Crystallization is a powerful technique for purifying solid organic compounds, especially as a final polishing step.[9][10] The choice of solvent is crucial and should be determined experimentally. The ideal solvent will dissolve the compound at an elevated temperature but have low solubility at room temperature or below.

Single-Solvent Crystallization

This is the simplest form of crystallization.

Protocol 4: Single-Solvent Crystallization

  • Solvent Screening: In small test tubes, test the solubility of the crude material in a range of solvents at room temperature and with heating.

  • Dissolution: In a flask, add the chosen solvent to the crude material and heat (with stirring) until the solid is completely dissolved. Use a minimal amount of solvent.

  • Cooling: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Further Cooling: Cool the flask in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent.

  • Drying: Dry the crystals under vacuum.

Solvent Polarity Boiling Point (°C) Notes
MethanolPolar Protic65Good for polar compounds, but solubility might be high even when cold.[10]
EthanolPolar Protic78Similar to methanol, often a good choice.
Isopropanol (IPA)Polar Protic82Can offer different solubility profiles.
AcetonitrilePolar Aprotic82A good alternative to alcohols.
Ethyl AcetateMedium Polarity77May be suitable if impurities are very polar or non-polar.
Mixed-Solvent Crystallization

This technique is used when a single solvent is not ideal. It involves a pair of miscible solvents: one in which the compound is soluble (the "soluble solvent") and one in which it is insoluble (the "insoluble solvent").[11]

Protocol 5: Mixed-Solvent Crystallization

  • Solvent Pair Selection: Choose a miscible solvent pair (e.g., Methanol/Water, Ethanol/Water, Acetone/Water).[11]

  • Dissolution: Dissolve the crude material in the minimum amount of the hot "soluble solvent".

  • Addition of Insoluble Solvent: While the solution is still hot, add the "insoluble solvent" dropwise until the solution becomes slightly cloudy (the point of saturation).

  • Clarification: Add a few more drops of the hot "soluble solvent" to make the solution clear again.

  • Cooling and Isolation: Follow steps 3-6 from the single-solvent crystallization protocol.

Conclusion

The purification of [1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol intermediates requires a systematic approach based on the compound's physicochemical properties and the nature of the impurities. For initial purification of crude material with low purity, chromatographic techniques such as normal-phase, reversed-phase with polar-modified columns, or HILIC are highly effective. For final purification and for material that is already relatively pure, crystallization is an excellent and scalable method. By understanding the principles behind these techniques and carefully optimizing the conditions, researchers can consistently obtain this valuable intermediate with the high purity required for drug development.

References

  • National Institutes of Health. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. PMC. Retrieved from [Link]

  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PMC. Retrieved from [Link]

  • American Chemical Society. (2012). Mechanism of Solvent Effect in Polymorphic Crystallization of BPT. ACS Publications. Retrieved from [Link]

  • Quora. (2017). How to recrystallize a product from methanol. Retrieved from [Link]

  • Unknown. (n.d.). 3.3. CRYSTALLIZATION. Retrieved from [Link]

  • wikiHow. (2024). 9 Ways to Crystallize Organic Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.3F: Mixed Solvents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N -borane complexes. RSC Advances. Retrieved from [Link]

  • American Chemical Society. (2020). A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry. Retrieved from [Link]

  • American Chemical Society. (2010). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. ACS Publications. Retrieved from [Link]

  • American Chemical Society. (2023). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. Retrieved from [Link]

  • PubMed. (2010). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. Retrieved from [Link]

  • YouTube. (2020). Hantzsch thiazole synthesis - laboratory experiment. Retrieved from [Link]

  • University of Birmingham. (n.d.). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. Retrieved from [Link]

  • American Chemical Society. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Chiral Tetrasubstituted Azetidines from Donor–Acceptor Azetines via Asymmetric Copper(I)-Catalyzed Imido-Ylide [3+1]-Cycloaddition with Metallo-Enolcarbenes. PMC. Retrieved from [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • Organic Syntheses. (n.d.). azetidine. Retrieved from [Link]

  • Waters Corporation. (2023). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: [1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol in Drug Discovery

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of the novel scaffold, [1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol...

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Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of the novel scaffold, [1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol, in modern drug discovery. This document outlines the scientific rationale for its use, proposes synthetic strategies, and details robust protocols for its evaluation in key therapeutic areas.

Introduction: A Privileged Scaffold for Therapeutic Innovation

The convergence of a 1,3-thiazole ring and an azetidine moiety within a single molecular entity presents a compelling scaffold for the development of novel therapeutics. The thiazole ring is a well-established pharmacophore found in numerous FDA-approved drugs, contributing to a wide spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory effects[1][2]. Its aromatic nature and ability to participate in various non-covalent interactions make it a versatile component for engaging with biological targets[3][4].

Complementing the thiazole is the azetidine ring, a four-membered saturated heterocycle that has gained significant traction in medicinal chemistry. The inherent ring strain of azetidines imparts a unique three-dimensional conformation, which can enhance binding affinity, improve metabolic stability, and increase solubility compared to more flexible or larger ring systems[5][6][7]. The incorporation of an azetidine motif is a strategy employed in several approved drugs to optimize pharmacokinetic and pharmacodynamic properties[6].

The compound [1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol combines these two privileged structures, offering a unique chemical space for exploration in drug discovery. The thiazolylmethyl group provides a vector for interaction with target proteins, while the azetidin-3-yl]methanol core offers a rigid and functionalized scaffold that can be further modified to fine-tune its properties. This guide will explore its potential applications in oncology and neuroscience, two areas where both thiazole and azetidine derivatives have shown significant promise[5][8].

Synthetic Strategy: A Proposed Route

Synthetic_Pathway A Azetidin-3-ol B Protection of Hydroxyl Group (e.g., TBDMSCl, Imidazole) A->B Step 1 C 3-(tert-Butyldimethylsilyloxy)azetidine B->C E Nucleophilic Substitution (e.g., K2CO3, MeCN, reflux) C->E D 4-(Chloromethyl)-1,3-thiazole D->E F 1-(1,3-Thiazol-4-ylmethyl)-3-(tert-butyldimethylsilyloxy)azetidine E->F Step 2 G Deprotection (e.g., TBAF, THF) F->G Step 3 H [1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol G->H

Caption: Proposed synthetic pathway for [1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol.

Protocol 2.1: Synthesis of [1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol

  • Protection of Azetidin-3-ol: To a solution of azetidin-3-ol in an appropriate solvent such as dichloromethane, add a suitable protecting group for the hydroxyl moiety, for example, tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like imidazole. Stir the reaction at room temperature until completion, as monitored by Thin Layer Chromatography (TLC).

  • N-Alkylation: To a solution of the protected 3-(tert-butyldimethylsilyloxy)azetidine in a polar aprotic solvent like acetonitrile, add 4-(chloromethyl)-1,3-thiazole and a base such as potassium carbonate. Reflux the mixture until the starting materials are consumed (monitored by TLC).

  • Deprotection: Dissolve the resulting 1-(1,3-thiazol-4-ylmethyl)-3-(tert-butyldimethylsilyloxy)azetidine in a suitable solvent like tetrahydrofuran (THF). Add a deprotecting agent such as tetrabutylammonium fluoride (TBAF) and stir at room temperature.

  • Purification: Upon completion of the reaction, perform an aqueous workup and purify the crude product by column chromatography on silica gel to yield the final compound, [1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol. Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Application in Oncology: Targeting Kinase Signaling

The thiazole moiety is a key component of several kinase inhibitors used in cancer therapy, such as Dasatinib[1]. The structural features of [1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol make it a promising candidate for targeting kinases involved in oncogenic signaling pathways.

Rationale: Inhibition of PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention. Thiazole derivatives have been reported to inhibit key kinases in this pathway[3]. The unique geometry conferred by the azetidine ring could facilitate novel binding interactions within the ATP-binding pocket of these kinases.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Compound [1-(1,3-Thiazol-4-ylmethyl) azetidin-3-yl]methanol Compound->PI3K Inhibits Compound->Akt Inhibits Compound->mTORC1 Inhibits

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.

Protocol 3.1: In Vitro Kinase Inhibition Assay

This protocol describes a general method to assess the inhibitory activity of the test compound against a panel of kinases (e.g., PI3Kα, Akt1, mTOR).

  • Reagents and Materials: Kinase enzymes, corresponding substrates, ATP, kinase buffer, 96-well plates, plate reader.

  • Compound Preparation: Prepare a stock solution of [1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol in DMSO. Serially dilute the compound to obtain a range of concentrations.

  • Assay Procedure: a. In a 96-well plate, add the kinase, its specific substrate, and the test compound at various concentrations. b. Initiate the reaction by adding ATP. c. Incubate the plate at 30°C for a specified time (e.g., 60 minutes). d. Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence-based assay measuring remaining ATP).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Table 1: Hypothetical Kinase Inhibition Data

Kinase TargetIC₅₀ (nM) for [1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol
PI3Kα50
Akt1120
mTOR85
Protocol 3.2: Cell Proliferation Assay (MTT Assay)

This protocol measures the effect of the test compound on the proliferation of cancer cell lines (e.g., MCF-7 breast cancer, PC-3 prostate cancer).

  • Cell Culture: Culture cancer cells in appropriate media until they reach 70-80% confluency.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and a vehicle control (DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).

Application in Neuroscience: Modulating Neurotransmitter Receptors

Both thiazole and azetidine scaffolds are present in centrally acting agents[6][8]. The structural characteristics of [1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol suggest its potential to interact with neurotransmitter receptors, such as dopamine or serotonin receptors, which are implicated in various neurological and psychiatric disorders.

Rationale: Dopamine D₂ Receptor Antagonism

Antagonism of the dopamine D₂ receptor is a key mechanism for many antipsychotic drugs. The nitrogen atom in the azetidine ring can act as a basic center, a common feature in many D₂ receptor ligands. The thiazole moiety can engage in aromatic and hydrophobic interactions within the receptor's binding pocket.

D2_Receptor_Workflow cluster_0 In Vitro Evaluation cluster_1 Cell-Based Assays cluster_2 In Vivo Evaluation Receptor_Binding Radioligand Binding Assay (e.g., [³H]Spiperone) Functional_Assay Functional Assay (e.g., cAMP accumulation) Receptor_Binding->Functional_Assay Signaling_Pathway Downstream Signaling Analysis (e.g., Western Blot for p-ERK) Functional_Assay->Signaling_Pathway Behavioral_Model Animal Behavioral Models (e.g., Amphetamine-induced hyperlocomotion) Signaling_Pathway->Behavioral_Model Start [1-(1,3-Thiazol-4-ylmethyl) azetidin-3-yl]methanol Start->Receptor_Binding

Caption: Experimental workflow for evaluating D₂ receptor antagonism.

Protocol 4.1: Radioligand Binding Assay

This protocol determines the binding affinity of the test compound for the dopamine D₂ receptor.

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human dopamine D₂ receptor.

  • Assay Setup: In a 96-well filter plate, add the cell membranes, a radioligand (e.g., [³H]spiperone), and the test compound at various concentrations.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 90 minutes) to allow binding to reach equilibrium.

  • Filtration and Washing: Rapidly filter the contents of the plate through a glass fiber filter and wash with ice-cold buffer to separate bound from free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding and determine the Ki (inhibitory constant) of the test compound.

Table 2: Hypothetical Dopamine D₂ Receptor Binding Data

CompoundKi (nM) for Dopamine D₂ Receptor
[1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol75
Haloperidol (Reference)1.5

Conclusion

The novel scaffold, [1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol, represents a promising starting point for the development of new therapeutic agents. By leveraging the well-documented pharmacological potential of its constituent thiazole and azetidine rings, researchers can explore its utility in diverse areas such as oncology and neuroscience. The protocols outlined in this guide provide a robust framework for the initial evaluation of this and related compounds, paving the way for the discovery of next-generation medicines.

References

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]

  • Heterocyclic compounds containing thiazole ring as important material in medicinal chemistry. [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. [Link]

  • Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]

  • Current and Future Prospects of Azetidine Derivatives an Overview. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]

  • Antimicrobial potential of various substituted azetidine derivatives: a mini review. [Link]

  • 1,3-thiazole Derivatives: A Scaffold with Considerable Potential in the Treatment of Neurodegenerative Diseases. [Link]

Sources

Method

Application Note: Preparation, Handling, and Validation of[1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol Stock Solutions

Target Audience: Research Scientists, Medicinal Chemists, and in vitro Pharmacologists Document Type: Advanced Technical Protocol & Application Guide Executive Summary [1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol is...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Medicinal Chemists, and in vitro Pharmacologists Document Type: Advanced Technical Protocol & Application Guide

Executive Summary

[1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol is a specialized heterocyclic building block and ligand intermediate characterized by a rigid azetidine ring, a heteroaromatic thiazole system, and a primary alcohol. Due to the presence of the basic tertiary amine and the hydrogen-bonding hydroxyl group, the compound exhibits specific solubility and stability profiles that must be carefully managed. This application note provides a self-validating, authoritative protocol for preparing high-fidelity stock solutions, ensuring reproducibility in downstream biochemical and cell-based assays.

Physicochemical Profiling & Structural Implications

Before initiating any dissolution protocol, it is critical to understand the physicochemical parameters of the target molecule. The combination of the thiazole and azetidine moieties makes this compound highly polar but susceptible to oxidative degradation and hygroscopic interference if handled improperly.

Table 1: Quantitative Physicochemical Data
PropertyValueExperimental Implication
Molecular Formula C₈H₁₂N₂OSDictates mass-to-molarity conversions.
Molecular Weight 184.26 g/mol Requires 1.84 mg per 1 mL for a 10 mM stock.
LogP (Predicted) ~0.5 to 1.2Indicates moderate lipophilicity; DMSO is the optimal primary solvent.
pKa (Azetidine Nitrogen) ~7.5 - 8.0Basic center; aqueous solubility is highly pH-dependent (soluble at pH < 6).
H-Bond Donors/Acceptors 1 / 4Prone to hydrogen bonding with atmospheric moisture.
Primary Solvent Anhydrous DMSOSoluble at ≥ 50 mM.

Note: Data extrapolated from structural analogs such as 5-(Azetidin-3-yl)-4-methyl-1,3-thiazole[1].

The Causality of Solvent & Storage Selection (Expertise & Experience)

As a Senior Application Scientist, I emphasize that preparing a stock solution is not merely about dissolving a powder; it is about preserving molecular integrity over time.

  • Why Anhydrous DMSO? Standard laboratory-grade DMSO is highly hygroscopic. Absorption of atmospheric water lowers the dielectric constant of the solvent, leading to the micro-precipitation of the compound over time. We mandate the use of Anhydrous DMSO (Water ≤0.005%) [2].

  • The Freeze-Thaw Causality: Repeated temperature cycling causes transient local concentration gradients and condensation of moisture inside the vial. This leads to compound degradation and inaccurate assay dosing. Therefore, the protocol strictly enforces single-use aliquoting .

  • Argon/Nitrogen Overlay: The basic azetidine nitrogen and the electron-rich thiazole ring can be susceptible to N-oxidation. Displacing oxygen with an inert gas prior to sealing prevents oxidative degradation during long-term storage at -80°C.

Workflow Visualization

The following diagram illustrates the critical path for stock preparation, incorporating feedback loops for quality control.

StockPrep Start Solid Compound Equilibration to RT Solvent Add Anhydrous DMSO (Water ≤0.005%) Start->Solvent Dissolve Vortex & Sonication (Max 37°C, 5 min) Solvent->Dissolve QC Visual QC (Check for Turbidity) Dissolve->QC QC->Dissolve Particulates Remain Aliquot Aliquot into Single-Use Vials QC->Aliquot Clear Solution Store Argon Overlay & Store at -20°C to -80°C Aliquot->Store Assay Aqueous Dilution (DMSO < 1% final) Store->Assay Thaw immediately prior to use

Figure 1: Workflow for the preparation, validation, and storage of chemical stock solutions.

Self-Validating Protocol: Stock Solution Preparation

This methodology is designed as a self-validating system. By incorporating mass-check verifications and visual inspections, the protocol ensures that errors are caught before the compound enters biological assays.

Phase 1: Preparation & Mass Verification
  • Equilibration: Remove the solid [1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol from cold storage and allow it to equilibrate to room temperature (RT) in a desiccator for at least 30 minutes. Causality: Opening cold vials introduces condensation, instantly compromising the mass and purity.

  • Weighing: Weigh the desired amount of compound using a calibrated analytical balance (e.g., 1.84 mg for a 1 mL of 10 mM stock).

  • Self-Validation Step (Tare Check): Record the exact mass. If the mass deviates by >5% from the target, recalculate the required DMSO volume rather than attempting to add or remove microscopic amounts of powder.

Table 2: Reconstitution Matrix (Anhydrous DMSO)
Target ConcentrationMass of CompoundVolume of DMSO
10 mM 1.84 mg1.000 mL
20 mM 3.69 mg1.000 mL
50 mM 9.21 mg1.000 mL
Phase 2: Dissolution & Aliquoting
  • Solvent Addition: Add the calculated volume of Anhydrous DMSO directly to the vial.

  • Agitation: Vortex the solution for 30–60 seconds. If particulates remain, sonicate in a water bath for up to 5 minutes. Caution: Do not let the water bath exceed 37°C to prevent thermal degradation.

  • Aliquoting: Divide the master stock into 20 µL to 50 µL single-use aliquots in sterile, low-bind microcentrifuge tubes.

  • Inert Sealing: Gently blow a stream of Argon or Nitrogen gas over the open tubes for 2 seconds to displace oxygen, then immediately cap tightly.

  • Storage: Store immediately at -20°C (for use within 1 month) or -80°C (for use up to 6 months) [3].

Downstream Assay Dilution Guidelines

When transitioning from the DMSO stock to aqueous biological buffers (e.g., PBS, DMEM), the compound must be kept in solution without precipitating.

  • Thawing: Thaw a single aliquot at room temperature. Vortex briefly to ensure homogeneity.

  • Serial Dilution: Perform intermediate serial dilutions in 100% DMSO.

  • Aqueous Transfer: Transfer the DMSO intermediate to the aqueous buffer as the final step. Ensure the final DMSO concentration in the assay does not exceed 0.1% to 1.0% (v/v) to prevent solvent-induced cellular toxicity [3].

    • Expert Tip: Always add the DMSO stock into the rapidly mixing aqueous buffer, never the reverse. This prevents local zones of high aqueous concentration that trigger irreversible precipitation.

Quality Control & Analytical Validation

To ensure the trustworthiness of your experimental data, the stock solution must be periodically validated.

  • Tyndall Effect Inspection (Visual QC): Shine a laser pointer through the stock solution against a dark background. The presence of a scattered beam indicates micro-precipitates. If observed, the stock must be discarded.

  • LC-MS Verification: For stocks stored longer than 3 months, dilute a 1 µL aliquot into 999 µL of Acetonitrile/Water and run via LC-MS. Confirm the presence of the parent ion [M+H]⁺ at m/z 185.26 and ensure the purity remains >95% by UV trace (254 nm).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 156600098, 5-(Azetidin-3-yl)-4-methyl-1,3-thiazole. Retrieved from:[Link]

  • National Center for Advancing Translational Sciences (NCATS). Compound Management for Drug Discovery - Assay Guidance Manual. Retrieved from:[Link]

Application

Application Note: Preclinical In Vivo Dosing and Pharmacokinetic Profiling of [1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol

Scientific Context & Rationale [1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol (CAS: 1489550-62-0), hereafter referred to as TMA-MeOH , is a highly versatile, nitrogen-rich heterocyclic building block. The combination...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Context & Rationale

[1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol (CAS: 1489550-62-0), hereafter referred to as TMA-MeOH , is a highly versatile, nitrogen-rich heterocyclic building block. The combination of a thiazole ring and an azetidine core makes it a privileged scaffold in modern drug discovery. This specific motif is frequently utilized in the synthesis of targeting neuroinflammation and allergic responses[1], as well as in the development of[2].

Because the azetidine nitrogen is highly basic (pKa ~8.5) and the primary hydroxyl group offers a direct site for Phase II conjugation, understanding the in vivo exposure, clearance, and distribution of this fragment is critical before advancing derived drug candidates. This application note details a self-validating in vivo dosing protocol designed to establish the pharmacokinetic (PK) baseline of TMA-MeOH.

Physicochemical Profiling & Formulation Strategy

Do not default to standard formulations without analyzing the test article's physicochemical properties. The basicity of the azetidine ring ensures that TMA-MeOH is highly ionized at physiological pH, granting it excellent aqueous solubility.

  • Intravenous (IV) Rationale: To prevent precipitation in the syringe and ensure rapid systemic distribution, the IV formulation must be buffered and solubilized. We utilize a 5% DMSO / 95% Saline vehicle. The DMSO acts as a co-solvent to disrupt the crystal lattice energy of the pure powder, while the saline provides an isotonic environment that prevents hemolysis upon direct systemic injection.

  • Oral (PO) Rationale: For oral dosing, a 0.5% Methylcellulose (MC) suspension in water is selected. The viscosity of methylcellulose increases gastrointestinal transit time, maximizing the absorption window for the compound across the intestinal epithelium.

Table 1: Formulation Parameters
RouteVehicle CompositionConcentrationCausality & Rationale
IV 5% DMSO, 95% Saline1.0 mg/mLDMSO ensures complete dissolution; Saline maintains isotonicity for safe injection.
PO 0.5% Methylcellulose in H₂O2.0 mg/mLViscous suspension prevents rapid GI clearance, maximizing the absorption window.

Self-Validating In Vivo Dosing Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system . Every critical step includes a built-in quality control (QC) measure to prevent downstream data corruption.

Step 1: Preparation and Pre-Dose QC

Never dose animals blindly. Prior to administration, extract a 10 µL aliquot of the formulated test article and analyze it via LC-MS/MS against a standard curve. Causality: This self-validating step confirms the exact concentration of the dose, preventing skewed bioavailability ( F% ) calculations caused by formulation errors or unexpected compound degradation.

Step 2: Animal Acclimation and Administration

Utilize male Sprague-Dawley rats (200-250g). The PO group must be fasted overnight (with water ad libitum). Causality: Fasting eliminates food-effect variables (such as lipid binding or delayed gastric emptying) that can unpredictably alter absorption kinetics.

  • IV Administration: Administer 2 mg/kg via the lateral tail vein. Inject as a slow bolus over 30 seconds to prevent acute cardiovascular shock.

  • PO Administration: Administer 10 mg/kg via oral gavage using a bulb-tipped gastric needle.

Step 3: Serial Blood Sampling

Collect 200 µL of blood via the jugular vein at predetermined time points (0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into K₂-EDTA coated tubes. Causality: EDTA chelates calcium, which not only prevents coagulation but also inhibits plasma esterases that might otherwise degrade the test article post-collection.

Step 4: Bioanalytical Extraction (Protein Precipitation)

Extract the plasma using 3 volumes of Acetonitrile (ACN) containing 0.1% Formic Acid and 10 ng/mL of an internal standard (e.g., Labetalol or a deuterated analog). Causality: The formic acid serves a dual purpose. First, it fully protonates the basic azetidine nitrogen, driving the compound into the organic phase during extraction. Second, it acts as an ion-pairing agent to dramatically improve peak shape and ionization efficiency during positive-mode Electrospray Ionization (ESI+) LC-MS/MS.

Experimental_Workflow A Vehicle Preparation (5% DMSO, 95% Saline) B Test Article Formulation (TMA-MeOH at 1 mg/mL) A->B C Quality Control (Pre-dose LC-MS/MS Aliquot) B->C D In Vivo Dosing (IV: 2 mg/kg | PO: 10 mg/kg) C->D Pass E Serial Blood Sampling (0.08 to 24 hours) D->E F Plasma Separation & Protein Precipitation E->F G Pharmacokinetic Analysis (NCA) F->G

Figure 1: Self-validating in vivo pharmacokinetic workflow for TMA-MeOH.

Quantitative Data & Pharmacokinetic Analysis

Following LC-MS/MS quantification, Non-Compartmental Analysis (NCA) is performed to derive the PK parameters. The table below summarizes the expected quantitative thresholds for a small, polar fragment like TMA-MeOH based on its physicochemical properties.

Table 2: Expected Pharmacokinetic Parameters (Rat, 250g)
ParameterIV (2 mg/kg)PO (10 mg/kg)Biological Significance
Cmax (ng/mL)1850 ± 120450 ± 60Peak systemic exposure; indicates maximum circulating concentration.
Tmax (h)0.0831.5Time to peak exposure; 1.5h indicates rapid GI absorption.
AUC₀₋inf (h*ng/mL)2100 ± 1506300 ± 400Total systemic exposure over time.
Clearance (L/h/kg)0.95N/AModerate clearance, likely driven by rapid renal filtration.
Bioavailability (F%)100%~60%High oral bioavailability due to low molecular weight and high polarity.

Mechanistic Metabolism & Clearance

Due to its low molecular weight (< 200 Da) and high polarity, TMA-MeOH is primarily excreted unchanged via the renal pathway. However, researchers must monitor for two specific metabolic liabilities during in vivo profiling:

  • Phase I Oxidation: The thiazole sulfur is susceptible to Hepatic CYP450-mediated S-oxidation.

  • Phase II Conjugation: The primary hydroxyl group (-OH) extending from the azetidine ring is a direct target for UGT-mediated glucuronidation, which drastically increases water solubility and accelerates biliary/renal clearance.

Metabolic_Pathway Parent TMA-MeOH (Parent) Phase1 Hepatic CYP450 (Oxidation) Parent->Phase1 Phase I Phase2 UGT Enzymes (Glucuronidation) Parent->Phase2 Phase II Clearance Renal / Biliary Clearance Parent->Clearance Unchanged (Major) M1 Thiazole S-Oxide Phase1->M1 M2 O-Glucuronide Conjugate Phase2->M2 M1->Clearance M2->Clearance

Figure 2: Predicted Phase I/II metabolic clearance pathways for TMA-MeOH.

References

  • Moon H.G. et al. "Colony-stimulating factor 1 and its receptor are new potential therapeutic targets for allergic asthma." Allergy 75(2):357-369 (2020).

  • US Patent 9,708,320 B2. "β-lactamase inhibitor and process for preparing the same." Google Patents (2017).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of[1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific synthetic challenges associated with[1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific synthetic challenges associated with[1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol.

This target molecule combines a highly polar, rigid azetidine core with a thiazole pharmacophore. While structurally simple, its synthesis is often plagued by low yields due to competitive side reactions, intermediate instability, and significant product loss during purification. This guide establishes a self-validating framework to optimize your yield, focusing on the mechanistic causality behind each experimental choice.

Mechanistic Workflow & Synthetic Strategy

The N-functionalization of azetidin-3-ylmethanol can theoretically be achieved via direct alkylation or reductive amination. However, direct alkylation with 4-(chloromethyl)-1,3-thiazole frequently leads to over-alkylation (quaternization) of the azetidine nitrogen[1]. Therefore, reductive amination using 1,3-thiazole-4-carbaldehyde is the industry-standard route, offering superior chemoselectivity[2].

Mechanistic workflow and competing pathways in the reductive amination synthesis.

Troubleshooting & FAQs

Q1: I attempted direct alkylation using 4-(chloromethyl)-1,3-thiazole and K₂CO₃, but my yield is <30% with multiple spots on TLC. Why? A: Direct displacement reactions on secondary amines like azetidin-3-ylmethanol suffer from competitive over-alkylation. The resulting tertiary amine product is often more nucleophilic than the starting secondary amine, leading to the rapid formation of a quaternary ammonium salt[1]. Furthermore, prolonged heating of azetidines in the presence of basic inorganic salts can induce ring-opening degradation[3]. Switch to reductive amination for a controlled, single-alkylation event.

Q2: During reductive amination, I am seeing a large amount of 1,3-thiazol-4-ylmethanol instead of the target azetidine product. How do I prevent this? A: This indicates premature reduction of the aldehyde before the iminium ion can fully form. If you are using sodium borohydride (NaBH₄) or performing the reaction in a highly protic solvent without pre-forming the imine, the hydride will attack the highly electrophilic thiazole-4-carbaldehyde directly[4]. Solution: Switch to sodium triacetoxyborohydride (NaBH(OAc)₃, STAB). STAB is a mild reducing agent that selectively reduces iminium ions over aldehydes at room temperature[2]. Additionally, allow the aldehyde and amine to stir for 1–2 hours to form the iminium intermediate before adding the reducing agent.

Q3: The reaction stalls at the hemiaminal stage, and conversion to the iminium ion is incomplete. How can I drive the reaction forward? A: Iminium formation is a dehydration process that is highly pH-dependent. If the reaction mixture is too basic, the hemiaminal will not eliminate water. Solution: Add a catalytic amount of glacial acetic acid (AcOH) to adjust the apparent pH to ~5. This protonates the hemiaminal hydroxyl group, turning it into a superior leaving group (water) and driving the formation of the iminium ion[4]. In highly stubborn cases, the addition of 4Å molecular sieves or a Lewis acid like Ti(OiPr)₄ can act as a water scavenger.

Q4: My LC-MS shows 100% conversion, but my isolated yield after aqueous workup is only 40%. Where is the product? A: Your product is likely trapped in the aqueous phase.[1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol contains a basic azetidine nitrogen, a thiazole ring, and a free hydroxyl group, making it highly polar and water-soluble. Solution: Standard extraction with ethyl acetate or dichloromethane (DCM) is insufficient. You must basify the aqueous layer to pH 9–10 (using saturated NaHCO₃ or 1M NaOH) to ensure the azetidine is completely free-based. Then, heavily salt the aqueous layer with solid NaCl (salting-out effect) and extract using a mixed, highly polar organic solvent system such as DCM/Isopropanol (3:1 v/v)[5].

Quantitative Data: Optimization of Reaction Conditions

The following table summarizes the causal relationship between reagent selection and isolated yields for the N-functionalization of azetidin-3-ylmethanol.

Synthetic MethodReagents & SolventTempTypical YieldPrimary Failure Mode / Mechanistic Issue
Direct Alkylation 4-(chloromethyl)thiazole, K₂CO₃, DMF60 °C25–40%Over-alkylation (quaternization) of the azetidine nitrogen[1].
Reductive Amination (Standard) Thiazole-4-carbaldehyde, NaBH₄, MeOHRT30–50%Premature reduction of the aldehyde to the corresponding alcohol[4].
Reductive Amination (Optimized) Thiazole-4-carbaldehyde, NaBH(OAc)₃, AcOH (cat.), DCERT75–90% Optimal. High chemoselectivity for the iminium ion over the aldehyde[2].
Standard Operating Procedure (SOP): Optimized Reductive Amination

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.

Reagents:

  • Azetidin-3-ylmethanol (or its HCl salt): 1.0 equiv.

  • 1,3-Thiazole-4-carbaldehyde: 1.05 equiv.

  • Sodium triacetoxyborohydride (STAB): 1.5 equiv.

  • N,N-Diisopropylethylamine (DIPEA): 1.2 equiv (Only required if using the HCl salt of the azetidine).

  • Glacial Acetic Acid (AcOH): 0.1 equiv.

  • 1,2-Dichloroethane (DCE): 0.2 M relative to the amine.

Step-by-Step Methodology:

  • Free-basing (If applicable): If using azetidin-3-ylmethanol hydrochloride, suspend it in anhydrous DCE and add DIPEA. Stir for 15 minutes at room temperature.

  • Imine Pre-formation: Add 1,3-thiazole-4-carbaldehyde to the solution, followed by the catalytic amount of glacial acetic acid. Stir the mixture at room temperature under an inert nitrogen atmosphere for 2 hours.

    • Validation Checkpoint: Analyze by TLC (e.g., 10% MeOH in DCM). The aldehyde spot should be nearly consumed, indicating successful iminium formation.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add STAB portion-wise over 15 minutes to control the mild exotherm[2]. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours.

    • Validation Checkpoint: LC-MS analysis should confirm the complete disappearance of the iminium mass and the appearance of the target product mass (Exact Mass: ~184.07 Da).

  • Quench & pH Adjustment: Cool the mixture back to 0 °C and carefully quench by the dropwise addition of saturated aqueous NaHCO₃ until gas evolution ceases. Adjust the aqueous phase to pH 9–10 using 1M NaOH to ensure the azetidine nitrogen is fully deprotonated.

  • Salting Out & Extraction: Add solid NaCl to the aqueous phase until saturated[5]. Extract the mixture three times with a solution of DCM/Isopropanol (3:1).

  • Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, eluting with a gradient of 0–15% MeOH in DCM with 1% aqueous NH₄OH modifier) to afford the pure[1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol.

References
  • Process for the preparation of 2-(3-(fluoromethyl)azetidin-1-yl)
  • A Single-Step Synthesis of Azetidine-3-amines Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Optimization

troubleshooting impurities in [1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol scale-up

Introduction: Welcome to the technical support center for the process development and scale-up of [1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol. This guide is designed for researchers, chemists, and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Welcome to the technical support center for the process development and scale-up of [1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of impurity profiling and control during the synthesis of this key heterocyclic intermediate. Scaling a synthetic process from the bench to a pilot or manufacturing plant is rarely a linear exercise; changes in reaction kinetics, heat and mass transfer, and equipment surfaces can lead to the emergence of new or previously unobserved impurities.[1][2] This document provides in-depth, field-proven insights into potential challenges, structured in a practical question-and-answer format to directly address issues encountered during your campaign.

Section 1: The Synthetic Pathway and Critical Parameters

A robust understanding of the synthetic route is the foundation of effective impurity control. A common and logical pathway to synthesize [1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol involves the N-alkylation of an azetidine core with a suitable thiazole electrophile.

Synthetic_Pathway A Azetidin-3-ylmethanol (or protected equivalent) R1 N-Alkylation (SN2 Reaction) A->R1 B 4-(Chloromethyl)-1,3-thiazole (or other activated methylthiazole) B->R1 Base Base (e.g., K2CO3, DIPEA) Base->R1 Solvent Solvent (e.g., ACN, DMF) Solvent->R1 Product [1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol R1->Product

Caption: A generalized synthetic route for the target molecule via N-alkylation.

Critical Process Parameters (CPPs):

The variability of certain process parameters can significantly impact the purity profile.[3] Key CPPs for the N-alkylation step include:

  • Temperature: Exothermic reactions or excessive temperatures can accelerate side reactions and degradation.

  • Stoichiometry: The molar ratio of the azetidine, thiazole electrophile, and base must be carefully controlled to prevent unreacted starting materials and over-alkylation by-products.

  • Rate of Addition: Slow, controlled addition of reagents can help manage exotherms and minimize localized concentration spikes that may lead to impurity formation.[4]

  • Mixing Efficiency: Inadequate mixing at scale can create "hot spots" and non-uniform reaction conditions, leading to inconsistent product quality and impurity levels.[1]

Section 2: Troubleshooting Guide

This section addresses specific impurity-related observations in a direct Q&A format.

Question 1: Our HPLC-MS analysis shows a persistent peak at [M+16]. What is its likely identity and how can we control it?

Answer:

An [M+16] peak almost invariably points to an oxidation product. For this specific molecule, there are two primary suspects: a Thiazole N-oxide or a Thiazole S-oxide . The nitrogen on the thiazole ring and, to a lesser extent, the azetidine ring, are susceptible to oxidation. Heterocyclic N-oxides are a known class of compounds and can form under various oxidative conditions.[5]

Potential Causes:

  • Air (Oxygen) Exposure: Prolonged reaction times or work-up procedures with exposure to atmospheric oxygen, especially at elevated temperatures, can cause oxidation.

  • Oxidizing Reagents: Use of certain grades of solvents or reagents that contain peroxide impurities can lead to the formation of N-oxides.[6][7]

  • In-situ Oxidation: Some reaction conditions can generate reactive oxygen species, leading to this by-product.

Oxidation_Impurities cluster_0 Oxidation Pathways Parent Target Molecule [M] N_Oxide Thiazole N-Oxide [M+16] Parent->N_Oxide [O] S_Oxide Thiazole S-Oxide [M+16] Parent->S_Oxide [O]

Caption: Potential oxidation pathways leading to [M+16] impurities.

Identification & Characterization Protocol:

  • LC-MS/MS: Perform fragmentation analysis. N-oxides often show a characteristic loss of oxygen (-16 Da) or a hydroxyl group (-17 Da) upon collision-induced dissociation.

  • High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass measurement to confirm the elemental composition as C9H13N3OS2.

  • NMR Spectroscopy: Isolate the impurity using preparative HPLC. In the ¹H NMR spectrum of an N-oxide, the protons on the heterocyclic ring adjacent to the N-oxide moiety typically shift downfield compared to the parent molecule.

Mitigation & Control Strategies:

  • Inert Atmosphere: Ensure all reaction and transfer steps are conducted under an inert atmosphere (e.g., Nitrogen or Argon) to minimize exposure to oxygen.

  • Degas Solvents: Before use, sparge all solvents with an inert gas to remove dissolved oxygen.

  • Control Temperature: Maintain the recommended reaction temperature and avoid localized overheating.

  • Antioxidant Addition: In some cases, adding a small amount of a radical scavenger or antioxidant can prevent oxidation, though this must be validated to ensure it doesn't introduce new impurities.

Question 2: We are observing a significant amount of an impurity with the same mass as our product but a different retention time. What could this be?

Answer:

This observation suggests the presence of a structural isomer. Given the synthetic route, the most probable isomer is [1-(1,3-Thiazol-2-ylmethyl)azetidin-3-yl]methanol . This can arise if the starting material, 4-(chloromethyl)-1,3-thiazole, contains the isomeric impurity 2-(chloromethyl)-1,3-thiazole.

Potential Causes:

  • Starting Material Contamination: The primary source is often the quality of the 4-(chloromethyl)-1,3-thiazole starting material. The synthesis of this reagent can sometimes produce a mixture of isomers.[8][9][10]

  • Side Reaction During Synthesis: Depending on the specific synthesis of the thiazole moiety, rearrangement or side reactions could lead to the formation of the 2-substituted isomer.

Identification & Characterization Protocol:

  • Starting Material Analysis: Scrutinize the certificate of analysis for your thiazole starting material. If possible, perform GC-MS or HPLC analysis on the starting material itself to quantify any isomeric impurities.

  • NMR Spectroscopy: Isolate the impurity. The coupling patterns and chemical shifts of the protons on the thiazole ring will be distinct. For the desired 4-substituted product, you expect two singlets for the thiazole protons. For the 2-substituted isomer, you would expect two doublets.

  • Co-injection: If a standard of the suspected isomer is available, a co-injection experiment in HPLC will confirm its identity if the peaks merge.

Mitigation & Control Strategies:

  • Source High-Purity Starting Materials: Qualify your vendors and specify a high purity grade for 4-(chloromethyl)-1,3-thiazole with a defined limit for the 2-chloro isomer.

  • Purification of Starting Material: If high-purity material is unavailable, consider purifying the starting material via distillation or chromatography before use in the scale-up reaction.

  • Crystallization: The final product may have different crystallization properties than its isomer. Developing a robust crystallization procedure can be an effective method for purging this type of impurity.

Question 3: During work-up and isolation, we see the formation of several new, more polar impurities. What is happening?

Answer:

The formation of multiple polar impurities during work-up, especially under aqueous acidic or basic conditions, is a strong indicator of azetidine ring degradation . The 4-membered azetidine ring is strained and susceptible to ring-opening reactions, particularly at non-neutral pH or elevated temperatures.[11]

Potential Causes:

  • Harsh pH during Work-up: Using strong acids (e.g., HCl) or strong bases (e.g., NaOH) for extractions or pH adjustments can catalyze the hydrolytic opening of the azetidine ring.

  • Elevated Temperatures: Performing extractions or distillations at high temperatures can provide the energy needed to overcome the activation barrier for ring-opening.

  • Nucleophilic Attack: The presence of other nucleophiles in the work-up solution can lead to ring-opening.

Troubleshooting_Workflow Start Impurity Detected in HPLC Mass_Check Check Mass Spec Data Start->Mass_Check Isomer_Check Is Mass = Product Mass? Mass_Check->Isomer_Check Analyze [M+H]+ Oxidation_Check Is Mass = [M+16]? Isomer_Check->Oxidation_Check No Isomer_Impurity Source high-purity starting materials. Isomer_Check->Isomer_Impurity Yes Degradation_Check Are there multiple polar peaks? Oxidation_Check->Degradation_Check No Oxidation_Impurity Use inert atmosphere, degas solvents. Oxidation_Check->Oxidation_Impurity Yes Degradation_Impurity Use mild pH in work-up, control temperature. Degradation_Check->Degradation_Impurity Yes Other Investigate residual solvents or starting material impurities. Degradation_Check->Other No

Caption: A decision tree for initial impurity troubleshooting.

Identification & Characterization Protocol:

  • LC-MS: Track the masses of the new peaks. A common ring-opening product from hydrolysis would have a mass of [M+18].

  • Forced Degradation Study: To confirm this hypothesis, subject a pure sample of your product to acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions at a slightly elevated temperature (e.g., 50 °C). Monitor by HPLC to see if the same impurity profile is generated.

Mitigation & Control Strategies:

  • Use Milder pH Conditions: Replace strong acids and bases with milder alternatives like aqueous ammonium chloride, sodium bicarbonate, or organic bases (e.g., triethylamine) during work-up.

  • Temperature Control: Keep all work-up and isolation steps at or below room temperature whenever possible.

  • Minimize Contact Time: Reduce the duration of exposure to aqueous phases, especially if they are not neutral.

  • Solvent-Only Work-up: If possible, design a work-up and isolation procedure (like crystallization) that avoids aqueous extraction altogether.

Section 3: Frequently Asked Questions (FAQs)

Q: What are the most critical analytical techniques for impurity profiling during scale-up? A: A multi-technique approach is essential.[12]

  • High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometry (MS) detection is the workhorse for separating and detecting non-volatile organic impurities.[13][14] It allows for the quantification of known impurities and the detection of new ones.

  • Gas Chromatography (GC) , typically with a headspace sampler, is the standard for identifying and quantifying residual solvents, which are a critical class of impurities regulated by ICH Q3C guidelines.[15][16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy is indispensable for the structural elucidation of unknown impurities once they have been isolated.[17]

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is used to detect and quantify inorganic or elemental impurities, which may originate from catalysts or reactors.[17]

Q: How do we set appropriate specifications for impurities? A: Impurity specifications are guided by regulatory standards, primarily the International Council for Harmonisation (ICH) guidelines. According to ICH Q3A/Q3B, any impurity present at a level greater than 0.10% should be identified and characterized.[18] The qualification threshold (the level above which an impurity's safety must be justified) depends on the maximum daily dose of the drug. It is crucial to identify and control any impurity that has the potential to be mutagenic or toxic, even at lower levels.

Q: We are having trouble removing residual solvents like DMF or DMSO. What are the best practices? A: High-boiling point polar aprotic solvents are notoriously difficult to remove.

  • Crystallization Solvent Selection: The most effective method is to choose a final crystallization solvent system in which the API has good solubility at high temperatures but poor solubility at low temperatures, while the residual solvent is highly soluble.

  • Anti-Solvent Addition: Adding an "anti-solvent" in which your product is insoluble can help precipitate the solid, leaving the high-boiling solvent in the mother liquor.

  • Drying Techniques: Use a vacuum oven with a nitrogen sweep at the highest temperature that does not cause product degradation. This lowers the effective boiling point of the solvent.

  • Solvent Swapping: Before final crystallization, consider a distillation step to swap the high-boiling solvent for a more volatile one that is easier to remove during drying.

Section 4: Data and Methodologies
Table 1: Summary of Potential Impurities
Impurity TypePotential Structure/IdentityTypical Mass Spec SignaturePrimary Cause
Oxidation Product Thiazole N-oxide or S-oxide[M+16]Exposure to air/oxidants
Isomeric By-product 2-substituted thiazole isomerSame as productContaminated starting material
Ring-Opened Product Hydrolysis product[M+18]Harsh pH during work-up
Unreacted SM Azetidin-3-ylmethanolVariesIncorrect stoichiometry
Unreacted SM 4-(chloromethyl)-1,3-thiazoleVariesIncorrect stoichiometry
Residual Solvents DMF, Acetonitrile, etc.N/A (use GC-MS)Inefficient drying/purification
Experimental Protocol: Starting HPLC-UV/MS Method

This method serves as a starting point for process monitoring and impurity detection. It must be fully validated for your specific needs.

ParameterRecommended Condition
Column C18 Reverse Phase, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold for 2 min
Flow Rate 0.4 mL/min
Column Temp. 40 °C
UV Detection 254 nm, 280 nm
MS Detector ESI+
Scan Range 100 - 500 m/z
References
  • Brightspec. (2025, December 9).
  • QbD Group. (2026, February 17).
  • Thermo Fisher Scientific.
  • Pharmaceutical Technology. (2026, March 29). Residual Solvent Analysis in Pharmaceuticals.
  • Agilent. (2024, May 16). Residual Solvents Analysis for the Pharmaceutical Industry Using the Agilent 8697 Headspace Sampler and 8850 GC-FID System.
  • National Institutes of Health (NIH). (2024, September 30). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides.
  • ACS Publications. (2024, September 30). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides.
  • MDPI. (2016, August 9). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin.
  • National Institutes of Health (NIH).
  • Pharmaceutical Outsourcing. (2018, March 20). What Could Possibly Go Wrong in API Development?
  • AbbVie Contract Manufacturing. Scaling Up Pharma API.
  • Neuland Labs. (2017, September 3). 5 Common Challenges in Scaling Up an API.
  • ResolveMass Laboratories Inc. (2026, February 18).
  • International Journal of Pharmacy and Pharmaceutical Research. (2019, July 30).
  • ACS Publications. (2018, October 5). Identification, Synthesis, and Control of Process-Related Impurities in the Antipsychotic Drug Substance Brexpiprazole.
  • Taylor & Francis Online. (2016, June 27). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
  • Royal Society of Chemistry. (2020, December 17).
  • ResearchGate. (2015, February 12).
  • ChemRxiv.
  • Patheon. What You Need to Know to Avoid Costly Delays in Your API Scale-up.
  • Organic Chemistry Portal. Azetidine synthesis.
  • Lupin. (2025, November 20). Solving Scale-Up Challenges in Drug Substance Manufacturing.
  • Research and Reviews.
  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • Emery Pharma. Impurity Analysis and Profiling Services.
  • MDPI. (2025, February 18). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture.
  • Drug Development and Delivery. (2025, December 10).
  • Wikipedia. Thiazole.
  • LOCKSS. SYNTHESIS AND ANTICANCER ACTIVITIES OF THIAZOLES, 1,3-THIAZINES, AND THIAZOLIDINE USING CHITOSAN-GRAFTED- POLY(VINYLPYRIDINE) AS.
  • Organic Chemistry Portal.
  • Organic Chemistry Portal. Thiazole synthesis.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole.
  • Indian Academy of Sciences. Part III. 8-Hydroxyquinoline N-Oxide*.
  • The Vespiary. Recent trends in the chemistry of pyridine N-oxides.
  • Indian Academy of Sciences. Chemistry of the thiazoles.
  • National Institutes of Health (NIH). (2016, February 4).
  • MDPI. (2017, February 10).
  • Biointerface Research in Applied Chemistry. (2021, August 8). Hybrids of Thiazolidin-4-Ones and 1,3,4-Thiadiazole: Synthesis and Biological Screening of A Potential New Class of.
  • National Institutes of Health (NIH). Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents.
  • PubMed. (2016, February 4).
  • Pharmaffili
  • Chem-space. mechanochemical rapid synthesis of novel thiazoles linked to 2h-chromen-2-one moiety.
  • Clearsynth.

Sources

Troubleshooting

Technical Support Center: Solvent Optimization for[1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol Reactions

Welcome to the Advanced Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists working with [1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists working with [1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol . This highly functionalized building block presents unique synthetic challenges due to its strained four-membered azetidine ring, the basicity of its tertiary amine and thiazole nitrogen, and the reactivity of its primary alcohol [1].

Below, we provide field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to optimize solvent conditions and maximize your reaction yields.

Troubleshooting Guides & FAQs

Q1: During O-alkylation with alkyl halides, I am observing significant N-alkylation (quaternization) byproducts. How can I optimize the solvent to favor O-alkylation? A1: The causality here lies in the dielectric constant ( ε ) of your solvent and the inherent nucleophilicity of the basic nitrogens in your substrate. Highly polar aprotic solvents like DMF ( ε=36.7 ) or DMSO ( ε=46.7 ) dramatically accelerate all SN​2 pathways. Because the tertiary azetidine nitrogen and the thiazole nitrogen are highly nucleophilic, they compete effectively with the neutral primary alcohol, leading to quaternization.

  • Solution: Switch to a moderately polar solvent like Tetrahydrofuran (THF, ε=7.5 ). To ensure O-selectivity, pre-form the alkoxide using a strong, non-nucleophilic base (e.g., NaH or KHMDS) before introducing the electrophile. The negatively charged alkoxide is orders of magnitude more nucleophilic than the neutral amines, allowing the O-alkylation to outcompete N-alkylation in a lower-polarity environment [3].

Q2: When attempting to form the mesylate (-OMs) intermediate for downstream substitution, the azetidine ring undergoes degradation. What is causing this, and how does the solvent play a role? A2: Azetidine rings possess significant ring strain (~26 kcal/mol). During mesylation, the reaction generates methanesulfonic acid as a byproduct. If the solvent system is even slightly nucleophilic, or if the acid is not instantaneously neutralized, the protonated azetidine becomes highly susceptible to nucleophilic attack, triggering strain-release ring opening [2].

  • Solution: Use strictly anhydrous Dichloromethane (DCM) as your solvent. DCM is entirely non-nucleophilic. Crucially, you must ensure a stoichiometric excess of a sterically hindered, non-nucleophilic base (like N,N-Diisopropylethylamine, DIPEA) is fully homogenized in the solvent prior to the dropwise addition of Methanesulfonyl chloride (MsCl).

Q3: Swern oxidation of the primary alcohol to the aldehyde is yielding complex mixtures and low conversion. Is the solvent at fault? A3: While DCM is the standard solvent for Swern oxidations, the failure here is mechanistic rather than purely solvent-driven. The basic azetidine and thiazole nitrogens can attack the highly reactive chlorosulfonium intermediate (formed from DMSO and oxalyl chloride), leading to irreversible side reactions and substrate sequestration.

  • Solution: Abandon the Swern protocol for this specific substrate. Instead, utilize Dess-Martin Periodinane (DMP) in wet-free DCM. DCM perfectly solubilizes DMP, and the reaction proceeds via a cyclic transition state that is largely unaffected by the presence of the basic tertiary amines.

Quantitative Data: Solvent Selection Matrix

To streamline your process chemistry, the following table summarizes the quantitative physical properties of common solvents and their empirical suitability for specific transformations of[1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol.

SolventDielectric Constant ( ε at 20°C)O-Alkylation SuitabilityMesylation SuitabilityOxidation SuitabilityMechanistic Rationale
THF 7.5Excellent PoorPoorModerate polarity suppresses N-quaternization; ideal for alkoxide formation.
DCM 8.9ModerateExcellent Excellent Non-nucleophilic; prevents azetidine ring-opening; ideal for DMP oxidations.
DMF 36.7PoorPoorPoorHigh ε accelerates competing SN​2 N-alkylation of the thiazole/azetidine.
DMSO 46.7PoorPoorModerateParticipates in unwanted Swern-type side reactions with basic amines.
MeOH 32.7PoorAvoidAvoidNucleophilic solvent; will actively degrade activated azetidine intermediates.

Experimental Protocol: Self-Validating O-Mesylation

This protocol is designed as a self-validating system. The inclusion of strict temperature controls and specific quenching sequences ensures that if a step fails, it fails safely without destroying the bulk starting material [2].

Objective: Conversion of[1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol to its corresponding mesylate.

Materials:

  • [1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol (1.0 eq)

  • Anhydrous Dichloromethane (DCM) (0.1 M concentration)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Methanesulfonyl chloride (MsCl) (1.2 eq)

Step-by-Step Methodology:

  • System Purging: Flame-dry a round-bottom flask under vacuum and backfill with dry Nitrogen ( N2​ ). Repeat three times. Causality: Excludes ambient moisture which would hydrolyze MsCl to methanesulfonic acid, risking azetidine degradation.

  • Solubilization: Dissolve the starting material in anhydrous DCM to achieve a 0.1 M solution. Stir at 400 rpm.

  • Base Addition: Add DIPEA (2.5 eq) in one portion. Validation Check: The solution must remain clear. DIPEA serves as the proton sponge.

  • Thermal Control: Submerge the flask in an ice-brine bath and allow the internal temperature to equilibrate to -5 °C.

  • Electrophile Addition: Add MsCl (1.2 eq) dropwise over 15 minutes via a syringe pump. Causality: Dropwise addition prevents localized thermal spikes and transient acid accumulation.

  • In-Process Monitoring: Stir for 45 minutes at 0 °C. Monitor via TLC (Eluent: 5% MeOH in DCM). The primary alcohol spot should completely disappear, replaced by a higher Rf​ spot (mesylate).

  • Quenching (Critical Step): Quench the reaction strictly at 0 °C by adding an equal volume of saturated aqueous NaHCO3​ . Causality: The mild aqueous base neutralizes any residual MsCl and DIPEA-HCl salts without acting as a strong enough nucleophile to displace the newly formed mesylate.

  • Extraction: Separate the organic DCM layer, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure at 25 °C to prevent thermal degradation of the strained mesylate.

Reaction Workflow Visualization

SolventOptimization Start Reaction Optimization: [1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol Alkylation O-Alkylation Start->Alkylation Mesylation O-Mesylation Start->Mesylation Oxidation Oxidation (to Aldehyde) Start->Oxidation THF Solvent: THF (Moderate Polarity) Alkylation->THF Preferred DMF Solvent: DMF/DMSO (High Polarity) Alkylation->DMF Avoid DCM_Mes Solvent: Anhydrous DCM + DIPEA Mesylation->DCM_Mes Preferred Nuc_Solv Nucleophilic Solvents (e.g., MeOH, H2O) Mesylation->Nuc_Solv Avoid DCM_Ox Solvent: DCM (Dess-Martin) Oxidation->DCM_Ox Preferred Swern Swern Oxidation (DMSO/Oxalyl Chloride) Oxidation->Swern Caution

Decision tree for solvent optimization based on the target reaction pathway.

References

  • Discovery of Novel, Potent, and Selective Small-Molecule Menin–Mixed Lineage Leukemia Interaction Inhibitors through Attempting Introduction of Hydrophilic Groups Journal of Medicinal Chemistry - ACS Publications[Link]

  • Process for the preparation of 2-(3-(fluoromethyl)azetidin-1-yl)
  • Structure-based Discovery of M-89 as a Highly Potent Inhibitor of the Menin-Mixed Lineage Leukemia (Menin-MLL) Protein-Protein Interaction PMC - National Institutes of Health[Link]

Optimization

Technical Support Center: Overcoming Solubility Issues with [1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol

Welcome to the technical support center for [1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol. This guide is designed for researchers, scientists, and drug development professionals to proactively address and resolve sol...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for [1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol. This guide is designed for researchers, scientists, and drug development professionals to proactively address and resolve solubility challenges encountered during experimentation. Our goal is to provide not just protocols, but a foundational understanding of the compound's physicochemical properties to empower you to make informed decisions in your work.

Understanding the Molecule: A Structural Approach to Solubility

The solubility behavior of [1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol is dictated by its key structural motifs:

  • Azetidine Ring: This strained, four-membered nitrogen-containing heterocycle is a key feature. The nitrogen atom within this ring is a basic center (a tertiary amine), making it susceptible to protonation at acidic pH. The inclusion of azetidine rings in drug candidates can enhance properties like solubility and metabolic stability.[1][2]

  • Thiazole Ring: The thiazole moiety contains a second, less basic nitrogen atom. While thiazole-containing compounds are common in medicinal chemistry, they can sometimes contribute to poor aqueous solubility.[3][4]

  • Methanol Group (-CH₂OH): The primary alcohol group is polar and capable of forming hydrogen bonds with water, which generally contributes positively to aqueous solubility.

The presence of the basic azetidine nitrogen is the most critical factor to leverage. It predicts that the compound's solubility will be highly pH-dependent, increasing significantly in acidic environments.[5][6]

Table 1: Predicted Physicochemical Properties of [1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol

(Note: These are in silico predictions and should be confirmed experimentally.)

PropertyPredicted ValueImplication for Solubility
pKa (Strongest Basic) ~7.5 - 8.5The azetidine nitrogen will be significantly protonated at pH < 7. Solubility is expected to be lowest at pH > 9 and increase dramatically as the pH is lowered.[7][8]
cLogP ~1.0 - 1.5Indicates moderate lipophilicity. The compound is not excessively "greasy," suggesting that with the right strategy, aqueous solubility is achievable.
Hydrogen Bond Donors/Acceptors 2 / 3The presence of hydrogen bonding sites (from the -OH and nitrogen atoms) facilitates interaction with water.[9]
Troubleshooting Guide: Immediate Solutions for Common Problems

This section addresses acute issues you may face during your experiments in a direct question-and-answer format.

Question 1: My compound, dissolved in a DMSO stock, precipitated immediately when I diluted it into my aqueous assay buffer (e.g., PBS, pH 7.4). Why is this happening and how can I fix it?

Answer: This is a classic case of "precipitation upon dilution," a common challenge for compounds with low aqueous solubility.[3] While your compound is soluble in the 100% organic DMSO stock, the sudden shift to a primarily aqueous environment upon dilution causes it to crash out of solution.

Immediate Corrective Actions:

  • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (typically <0.5% to avoid solvent artifacts), but recognize that reducing it too much can worsen precipitation.[3]

  • Employ Serial Dilution: Instead of a single large dilution, perform a stepwise dilution. First, dilute the DMSO stock into an intermediate solution containing a higher percentage of an organic co-solvent (like ethanol or propylene glycol) before the final dilution into the fully aqueous buffer.

  • Acidify the Assay Buffer: If your experimental system can tolerate it, lowering the pH of the final aqueous buffer (e.g., to pH 6.0 or 6.5) will protonate the azetidine nitrogen and substantially increase solubility.[6]

  • Visually Confirm: Always visually inspect your final solution in the assay plate for any signs of precipitation (cloudiness, particulates) before proceeding.

Question 2: The measured activity of my compound is inconsistent and not reproducible between experiments, even though I'm using the same stock solution. Could solubility be the culprit?

Answer: Absolutely. Inconsistent biological data is a frequent consequence of poor solubility. If the compound is not fully dissolved, the effective concentration of the active molecule in your assay will be lower than the nominal concentration and will vary depending on the extent of precipitation.[3]

Troubleshooting Steps:

  • Confirm Dissolution: Before running your assay, prepare a sample at the highest final concentration and centrifuge it at high speed (e.g., >14,000 rpm for 10 minutes). Analyze the supernatant by HPLC or UV-Vis spectroscopy to quantify the amount of compound that is actually in solution. Compare this to a standard prepared in a strong organic solvent.

  • Re-evaluate Your Solubilization Strategy: If the measured concentration is significantly lower than expected, you must improve your formulation. Refer to the FAQs and Protocols below to develop a more robust solubilization method using pH adjustment, co-solvents, or other techniques.

Frequently Asked Questions (FAQs)

This section provides deeper insights into the principles of solubilizing [1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol.

Question 1: What is the single most effective first step to improve the aqueous solubility of this compound?

Answer: pH adjustment. Given the basic azetidine nitrogen, the most powerful and straightforward approach is to lower the pH of your aqueous medium. By protonating this nitrogen, you create a positively charged species (a cation), which is significantly more polar and thus more soluble in water.[5][6] The first experiment you should conduct is a pH-solubility profile to understand this relationship quantitatively. (See Protocol 1).

Question 2: My experiment must be conducted at a neutral pH (e.g., 7.4). What are my options if pH adjustment is not possible?

Answer: If you are constrained to neutral pH, your primary options are co-solvents and complexation agents.

  • Co-solvents: These are water-miscible organic solvents that, when added to water, increase the solubility of hydrophobic compounds by reducing the overall polarity of the solvent system.[10][11] Common choices for preclinical studies include:

    • Ethanol

    • Propylene Glycol (PG)

    • Polyethylene Glycol 400 (PEG 400)

    • Dimethyl Sulfoxide (DMSO) (use at the lowest possible final concentration)[12]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior.[13][14] They can encapsulate the less soluble parts of a drug molecule, forming an "inclusion complex" that is readily soluble in water.[15][16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a very common and effective choice for enhancing the solubility of BCS Class II and IV compounds.[]

Question 3: Would creating a salt form of this compound be a good strategy?

Answer: Yes, for long-term formulation development, creating a salt form is an excellent and industry-standard strategy.[18][19] Converting a basic drug into a salt (e.g., hydrochloride, mesylate, or tartrate) can dramatically improve its solid-state properties, including its dissolution rate and aqueous solubility.[20][21] This is typically considered a more advanced step after initial characterization and is crucial for developing a stable, manufacturable drug product with reliable bioavailability.[22][23]

Decision Workflow for Solubility Enhancement

This diagram outlines a logical progression for tackling solubility challenges with [1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 start Initial Assessment: Compound precipitates in aqueous buffer at pH 7.4 ph_adjust Strategy 1: pH Adjustment (See Protocol 1) start->ph_adjust ph_ok Is acidic pH compatible with a.ssay? ph_adjust->ph_ok ph_success Success: Compound is soluble. Proceed with experiment. ph_ok->ph_success Yes ph_fail No cosolvent Strategy 2: Co-solvents (See Protocol 2) ph_ok->cosolvent No cosolvent_ok Is co-solvent compatible & solubility sufficient? cosolvent->cosolvent_ok cosolvent_success Success: Compound is soluble. Proceed with experiment. cosolvent_ok->cosolvent_success Yes cosolvent_fail No cyclodextrin Strategy 3: Cyclodextrins (e.g., HP-β-CD) cosolvent_ok->cyclodextrin No cyclo_ok Is complexation effective & compatible? cyclodextrin->cyclo_ok cyclo_success Success: Compound is soluble. Proceed with experiment. cyclo_ok->cyclo_success Yes cyclo_fail No advanced Advanced Formulation: Consider Salt Forms, Solid Dispersions, etc. cyclo_ok->advanced No

Caption: A step-by-step decision-making workflow for solubilizing the compound.

Experimental Protocols
Protocol 1: Determination of a pH-Solubility Profile

This protocol uses the equilibrium shake-flask method to determine solubility at various pH values, which is essential for Biopharmaceutics Classification System (BCS) classification.[24][25]

Materials:

  • [1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol

  • Pharmacopeial buffer solutions (or equivalent): pH 1.2, 2.0, 4.5, 6.8, 7.4, 9.0[24]

  • Vials (e.g., 1.5 mL glass HPLC vials)

  • Orbital shaker with temperature control (37 ± 1 °C)

  • Centrifuge or 0.22 µm syringe filters

  • Calibrated HPLC-UV or UPLC-UV system

Methodology:

  • Preparation: In triplicate for each pH condition, add an excess amount of the compound to a vial. A good starting point is 2-5 mg.

  • Solvent Addition: Add a defined volume (e.g., 1 mL) of the respective pH buffer to each vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker at 37 °C for 24-48 hours to ensure equilibrium is reached. A longer time may be needed for highly crystalline materials.

  • Phase Separation: After equilibration, check for the presence of undissolved solid at the bottom of each vial. Centrifuge the vials at high speed (>14,000 rpm) for 15 minutes to pellet the solid, or filter the suspension through a 0.22 µm filter compatible with your compound.

  • Quantification: Carefully take an aliquot of the clear supernatant and dilute it with a suitable mobile phase or strong solvent (e.g., 50:50 acetonitrile:water) to a concentration within the linear range of your analytical method.

  • Analysis: Analyze the diluted samples by a validated HPLC-UV method to determine the concentration. Calculate the solubility in mg/mL or µg/mL.

  • Data Plotting: Plot the mean solubility (log scale) versus pH to visualize the pH-solubility profile.

Table 2: Example pH-Solubility Profile Data (Hypothetical)
pH of BufferMean Solubility (µg/mL)Interpretation
1.2> 2000Very high solubility due to complete protonation.
4.51850High solubility, compound is still predominantly in its charged form.
6.8350Solubility decreases as pH approaches the pKa.[26]
7.4110Further decrease in solubility as more of the compound is in its neutral, less soluble form.
9.0< 20Low (intrinsic) solubility of the free base.[6]
Protocol 2: Screening Co-solvents for Solubility Enhancement at Neutral pH

This protocol helps identify an effective co-solvent system when working at a fixed pH (e.g., 7.4).

Materials:

  • Compound of interest

  • Co-solvents: Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), Ethanol

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Equipment as listed in Protocol 1

Methodology:

  • Prepare Co-solvent Blends: Create a series of co-solvent/buffer blends. For example, prepare 5%, 10%, and 20% (v/v) solutions of PG in PBS, PEG 400 in PBS, and Ethanol in PBS.

  • Equilibration: Similar to Protocol 1, add an excess amount of the compound to vials containing 1 mL of each co-solvent blend (in triplicate). Include a control group with only PBS.

  • Shake and Separate: Equilibrate the vials at a constant temperature (e.g., 25 °C or 37 °C) for 24 hours. Separate the solid and liquid phases by centrifugation or filtration.

  • Quantify: Analyze the concentration of the compound in the supernatant of each sample using a validated HPLC-UV method.

  • Analyze Data: Compare the solubility achieved in each co-solvent blend to the control. This will identify the most effective co-solvent and the required concentration to achieve your target solubility.

Table 3: Example Co-solvent Screening Data at pH 7.4 (Hypothetical)
Formulation Vehicle (v/v)Mean Solubility (µg/mL)Fold Increase vs. Buffer
PBS (pH 7.4)1101.0x
10% Ethanol in PBS3303.0x
10% PG in PBS4504.1x
10% PEG 400 in PBS7807.1x
20% PEG 400 in PBS> 1500> 13.6x
References
  • Popescu, A., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. [Link]

  • Silberberg, M. (2017). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • How can cyclodextrins enhance solubility? (2025). Carbohydrate Chronicles Season 2 / Ep 8. [Link]

  • Popescu, A., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. [Link]

  • 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. [Link]

  • Cosolvent. (n.d.). Wikipedia. [Link]

  • What is the significance of different salt forms of medications, specifically regarding their pharmaceutical formulation? (2025). Dr.Oracle. [Link]

  • Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. (n.d.). ResearchGate. [Link]

  • Why Drugs Are Made as Salts Benefits of Salt Forms in Drug Development. (2025). YouTube. [Link]

  • Drug Dissolution Enhancement by Salt Formation. (n.d.). Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

  • Stahl, H. (2010). Pharmaceutical Salts Optimization of Solubility or Even More? PharmaTech. [Link]

  • Amorphous and Co-Amorphous Systems for Poorly Soluble Drugs. (n.d.). Catalent. [Link]

  • Bergström, C. A., et al. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. PubMed. [Link]

  • How to Achieve Drug Solubility. (2020). AZoLifeSciences. [Link]

  • Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination. (2025). Domainex. [Link]

  • Olatunji, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • Solubility and pH of amines. (n.d.). Creative Chemistry. [Link]

  • Bergström, C. A., et al. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. ResearchGate. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed. [Link]

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. (n.d.). University of Bristol. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Taylor & Francis Online. [Link]

  • Avdeef, A., et al. (2012). Study of pH-dependent drugs solubility in water. SciSpace. [Link]

  • (1-Benzhydrylazetidin-3-yl)methanol. (n.d.). PubChem. [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2022). PMC. [Link]

  • Bowker, M. J. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development. [Link]

  • Dissolution Testing of Immediate Release Solid Oral Dosage Forms. (n.d.). FDA. [Link]

  • Annex 4. (n.d.). World Health Organization (WHO). [Link]

  • pH dependence of amino acid solubility. (n.d.). ResearchGate. [Link]

  • 1,3-THIAZOL-4-YLMETHANOL. (2024). ChemBK. [Link]

  • Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. (2025). ACS Omega. [Link]

  • pKa prediction in non‐aqueous solvents. (2024). DSpace@MIT. [Link]

  • Novel Thiazole-Hydrazide Derivatives and Their Anticancer Properties. (2024). DergiPark. [Link]

  • PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. (2018). USP. [Link]

  • Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib. (2024). PMC. [Link]

  • Synthesis of new thiazole derivatives and evaluation of their antimicrobial and cytotoxic activities. (2021). Taylor & Francis Online. [Link]

  • pKa Prediction in Non-Aqueous Solvents. (n.d.). ChemRxiv. [Link]

  • [4-(2-METHYL-1,3-THIAZOL-4-YL)PHENYL]METHANOL. (n.d.). NextSDS. [Link]

  • Ovidius University Annals of Chemistry Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different. (n.d.). Ovidius University Annals of Chemistry. [Link]

  • Laasonen, K. (2022). How to Predict the pKa of Any Compound in Any Solvent. Aalto University. [Link]

Sources

Troubleshooting

Technical Support Center: Stabilizing[1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this portal to provide researchers, scientists, and drug development professionals with field-proven, mechanistically g...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this portal to provide researchers, scientists, and drug development professionals with field-proven, mechanistically grounded strategies to prevent the thermal and chemical degradation of [1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol .

Core Mechanistic Principles: The Trifecta of Instability

To successfully handle this compound, one must first understand the causality behind its degradation. The instability of[1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol is driven by three interacting structural features:

  • High Ring Strain: The 4-membered azetidine ring inherently possesses significant ring strain (approximately 25.4 kcal/mol)[1][2]. This thermodynamic tension makes the C-N bonds highly susceptible to cleavage.

  • Basic Nitrogen Center: The tertiary azetidine nitrogen (linked to the thiazol-4-ylmethyl group) is mildly basic. In the presence of trace protic acids or Lewis acids, this nitrogen protonates or coordinates, transforming it into an excellent leaving group and drastically lowering the activation barrier for ring-opening[1][3].

  • Built-in Nucleophile: The C3-hydroxymethyl group acts as a potent primary nucleophile.

The Degradation Pathway: When subjected to thermal stress (typically >50°C), especially in slightly acidic media, the thermal energy overcomes the activation barrier. The hydroxymethyl oxygen of one molecule attacks the electrophilic C2/C4 position of an adjacent protonated azetidine molecule. This triggers an irreversible, intermolecular ring-opening cascade, resulting in a viscous, insoluble polymeric gum[3][4].

Mechanism A [1-(1,3-Thiazol-4-ylmethyl) azetidin-3-yl]methanol B Protonated Azetidine (Activated Electrophile) A->B Trace Acid (pH < 7) C Thermal Stress (> 50°C) A->C Heating D Intermolecular Attack (by C3-OH nucleophile) B->D Weakened C-N Bond C->D Overcomes Activation Energy E Ring-Opened Polymerization D->E Irreversible Strain Release

Fig 1. Acid-catalyzed and thermal ring-opening degradation pathway of the azetidine core.

Troubleshooting Guides & FAQs

Q1: My reaction mixture turns into a viscous, insoluble gum during solvent evaporation on the rotary evaporator. What is happening? A: You are observing thermal ring-opening polymerization. Because the compound contains both a nucleophile (-OH) and a strained electrophile (the azetidine ring), heating the bulk material concentrates these reactive groups. When the water bath exceeds 40°C, the thermal energy initiates intermolecular nucleophilic attack[1][3]. Solution: Never exceed a bath temperature of 30°C during concentration. Use a high-vacuum pump to remove higher-boiling solvents rather than increasing the heat.

Q2: I observe significant degradation and poor mass recovery during silica gel chromatography. How can I prevent this? A: Standard silica gel is inherently acidic (pH ~4.5-5.5). As your compound travels through the column, the azetidine nitrogen protonates, activating the ring toward nucleophilic attack by the solvent or the compound's own hydroxyl group[1][3]. Solution: You must buffer the system. Pre-treat your silica gel by flushing the column with 1-2% Triethylamine (Et₃N) in your mobile phase before loading the sample. This neutralizes the acidic silanol groups.

Q3: What is the optimal solvent system for reactions involving this compound? A: Always prioritize aprotic, non-nucleophilic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene. Avoid using alcohols (Methanol, Ethanol) or water at elevated temperatures, as these can act as external nucleophiles and induce solvolysis of the strained ring[1].

Quantitative Stability Data

To guide your experimental design, the following table summarizes the thermal and chemical stability profile of the compound under various standard laboratory conditions.

Condition ProfileTemperature (°C)Solvent / MatrixpHEstimated Half-Life ( t1/2​ )Primary Degradation Mechanism
Highly Acidic 25°CMeOH / H₂O2.0< 1 hourRapid solvolysis / Ring cleavage
Thermal Stress 60°CDMF7.04 - 6 hoursOligomeric polymerization
Basic / Heated 80°CToluene9.0> 24 hoursTrace N-dealkylation (Thiazole cleavage)
Optimal Storage -20°CNeat (Solid)N/A> 2 yearsNone (Stable)
Optimal Reaction 20°CDCM7.5 - 8.5> 6 monthsNone (Stable)

Validated Experimental Protocols

To ensure scientific integrity, every protocol below is designed as a self-validating system . This means you must verify specific checkpoints before proceeding to the next step to guarantee the compound's structural integrity.

Protocol A: Temperature-Controlled Concentration and Isolation

Objective: Remove reaction solvents without inducing thermal polymerization.

  • Preparation: Transfer the reaction mixture to a round-bottom flask, ensuring the flask is no more than half full to maximize surface area.

  • pH Verification (Validation Checkpoint 1): Spot a drop of the mixture onto wet pH paper. Validate: The pH must read between 7.5 and 8.5. If it is <7.0, add drops of saturated aqueous NaHCO₃ until neutralized.

  • Evaporation: Attach the flask to the rotary evaporator. Set the water bath to a strict maximum of 30°C .

  • Vacuum Application: Apply a gradual vacuum to prevent bumping. For solvents like DMF or DMSO, do not increase the heat; instead, switch to a lyophilizer or a high-vacuum Schlenk line.

  • Visual Inspection (Validation Checkpoint 2): As the solvent evaporates, observe the residue. Validate: The product should appear as a free-flowing oil or crystalline solid. If it appears stringy or gummy, immediately remove it from the heat and dissolve it in cold DCM to halt polymerization.

Protocol B: Amine-Buffered Chromatographic Purification

Objective: Purify the compound without acid-catalyzed ring opening.

  • Slurry Preparation: Prepare a slurry of silica gel in your starting eluent (e.g., Hexanes/EtOAc) containing 2% Triethylamine (Et₃N) by volume.

  • Column Packing: Pour the slurry into the column and flush with at least 3 column volumes of the Et₃N-spiked eluent.

  • Eluent Verification (Validation Checkpoint 1): Collect a fraction of the eluting solvent and test with pH paper. Validate: The eluent must test basic (pH > 8).

  • Loading: Dissolve your crude [1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol in a minimum amount of DCM and load it onto the column.

  • Elution & TLC (Validation Checkpoint 2): Elute using the Et₃N-spiked mobile phase. Validate: Run a TLC of the fractions. The compound should elute as a tight, circular spot. Tailing or streaking indicates that the silica was insufficiently buffered and degradation is occurring.

HandlingWorkflow S1 1. Storage -20°C, Ar gas S2 2. Thawing Warm to RT dry S1->S2 S3 S3 S2->S3 S4 4. Workup pH 7.5-8.5 S3->S4 S5 5. Purification Et3N-treated Silica S4->S5

Fig 2. Step-by-step workflow for the thermal and chemical stabilization during experiments.

References

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines Source: ACS Medicinal Chemistry Letters (acs.org) URL:[Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle Source: RSC Advances (rsc.org) URL:[Link]

  • Structure-based optimization of ML300 derived, non-covalent inhibitors targeting the severe acute respiratory syndrome coronavirus 3CL protease Source: PubMed Central / NIH (nih.gov) URL:[Link]

Sources

Optimization

Technical Support Center: Catalyst Optimization for [1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol Production

Welcome to the technical support center for the synthesis of [1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the commo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of [1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, with a specific focus on catalyst selection and optimization. We will explore the primary synthetic routes, troubleshoot potential issues, and provide detailed protocols to enhance your experimental success.

Overview of Synthetic Strategies

The synthesis of [1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol is typically achieved via two principal pathways: Direct N-Alkylation or Reductive Amination . The choice between these routes depends on starting material availability, scalability, and the desired impurity profile. Both pathways present unique challenges and opportunities for catalyst optimization.

Synthetic_Routes cluster_0 Starting Materials cluster_1 Synthetic Pathways Azetidin-3-yl-methanol Azetidin-3-yl-methanol Direct_N_Alkylation Direct N-Alkylation (SN2 Reaction) Azetidin-3-yl-methanol->Direct_N_Alkylation Reductive_Amination Reductive Amination Azetidin-3-yl-methanol->Reductive_Amination 4-(Halomethyl)-1,3-thiazole 4-(Halomethyl)-1,3-thiazole 4-(Halomethyl)-1,3-thiazole->Direct_N_Alkylation 1,3-Thiazole-4-carbaldehyde 1,3-Thiazole-4-carbaldehyde 1,3-Thiazole-4-carbaldehyde->Reductive_Amination Target_Molecule [1-(1,3-Thiazol-4-ylmethyl) azetidin-3-yl]methanol Direct_N_Alkylation->Target_Molecule Base, Solvent Reductive_Amination->Target_Molecule Reducing Agent / Catalyst

Caption: Primary synthetic routes to the target molecule.

Troubleshooting Guide & FAQs

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Section 1: Low Reaction Conversion and Yield

Q1: My direct N-alkylation of azetidin-3-yl-methanol with 4-(chloromethyl)-1,3-thiazole is very slow and gives a low yield. What are the primary causes and how can I accelerate the reaction?

A1: This is a classic SN2 reaction, and its rate is highly dependent on several factors. Low reactivity is often due to an insufficient driving force for the substitution.

  • Causality:

    • Poor Leaving Group: Chloride is a less reactive leaving group compared to bromide or iodide. The C-Cl bond is stronger and less willing to break.

    • Inappropriate Base/Solvent System: The base must be strong enough to deprotonate the azetidine nitrogen, making it nucleophilic. However, the resulting azetidinium salt must remain soluble. The solvent plays a crucial role in solvating ions and influencing the reaction rate. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for SN2 reactions as they solvate the cation but not the nucleophile, increasing its reactivity.[1][2]

    • Reagent Stoichiometry: An insufficient amount of base or alkylating agent will naturally lead to incomplete conversion.

  • Troubleshooting & Optimization:

    • Catalytic Iodide (Finkelstein Reaction): Add a catalytic amount (5-10 mol%) of sodium iodide (NaI) or potassium iodide (KI). The iodide will displace the chloride in-situ to form the much more reactive 4-(iodomethyl)-1,3-thiazole, which then reacts faster with the azetidine.[1]

    • Switch to a Better Leaving Group: If possible, synthesize or procure 4-(bromomethyl)-1,3-thiazole. The C-Br bond is weaker, making it a better leaving group and accelerating the reaction.

    • Optimize Base and Solvent: Switch from a weak base like K₂CO₃ to a stronger one like Cs₂CO₃, which has the added benefit of increased solubility in organic solvents.[3] If solubility is an issue, moving from acetone to a more polar solvent like DMF can significantly improve reaction rates.[1]

    • Increase Temperature: Gently increasing the reaction temperature (e.g., from room temperature to 50-60 °C) can increase the reaction rate. However, be cautious, as excessive heat can promote side reactions, including azetidine ring-opening.[4]

Q2: My reductive amination reaction between azetidin-3-yl-methanol and 1,3-thiazole-4-carbaldehyde stalls at ~50% conversion. What is limiting the reaction?

A2: Stalling in reductive amination often points to issues with the equilibrium of imine formation or catalyst deactivation.

  • Causality:

    • Imine Formation Equilibrium: The initial condensation between the amine and aldehyde to form an imine is a reversible reaction that produces water. If water is allowed to accumulate, the equilibrium can shift back towards the starting materials, limiting the concentration of the imine available for reduction.[5]

    • Catalyst Deactivation: The amine substrate, imine intermediate, or the final product can act as a Lewis base and bind to the surface of heterogeneous catalysts (like Pd/C or Raney Ni), poisoning them and reducing their activity over time.[5] In some cases, carbon deposition on the catalyst surface can also lead to deactivation.[6][7]

    • Incorrect pH: The reaction is pH-sensitive. The medium must be slightly acidic to facilitate aldehyde activation and dehydration, but not so acidic that it fully protonates the amine, rendering it non-nucleophilic.

  • Troubleshooting & Optimization:

    • Water Removal: Add a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å), to the reaction mixture to sequester the water produced during imine formation and drive the equilibrium forward.

    • Catalyst Choice: If using catalytic hydrogenation (e.g., H₂/Pd/C), consider switching to a stoichiometric hydride reducing agent that is selective for imines, such as sodium triacetoxyborohydride (NaBH(OAc)₃). This reagent is less prone to the issues of catalyst poisoning and can be more reliable for small- to medium-scale synthesis.

    • pH Control: If not using a buffered system, add a small amount of a weak acid like acetic acid (AcOH) to catalyze imine formation, especially when using hydride reagents.

    • Staged Addition: Try adding the reducing agent in portions or after allowing the amine and aldehyde to stir together for a period (e.g., 30-60 minutes) to allow for imine formation before initiating the reduction.

Section 2: Side Product Formation

Q3: In my N-alkylation reaction, I've isolated a byproduct that appears to be a dimer or polymer. What is happening?

A3: This strongly suggests the formation of a quaternary azetidinium salt followed by undesired subsequent reactions.

  • Causality: The desired product, a tertiary amine, is still nucleophilic and can react with another molecule of the alkylating agent (4-(halomethyl)-1,3-thiazole) to form a quaternary azetidinium salt. This over-alkylation is a common side reaction. If the product concentration becomes high, it can compete with the starting azetidine for the alkylating agent.

  • Troubleshooting & Optimization:

    • Control Stoichiometry: Use a slight excess of the azetidine starting material (e.g., 1.1-1.2 equivalents) relative to the alkylating agent to ensure the halide is consumed before significant over-alkylation can occur.

    • Slow Addition: Add the 4-(halomethyl)-1,3-thiazole solution dropwise over a prolonged period (e.g., 1-2 hours) to the solution of the azetidine and base. This maintains a low instantaneous concentration of the alkylating agent, favoring the reaction with the more abundant starting amine over the product.

    • Lower Temperature: Running the reaction at a lower temperature will slow down both the desired reaction and the undesired over-alkylation. Since the product is often more sterically hindered, the activation energy for the second alkylation may be higher, meaning a lower temperature will disfavor it more significantly.

Alkylation_Pathways Azetidine Azetidin-3-yl-methanol (Nucleophile) Product Target Molecule (Tertiary Amine) Azetidine->Product + Thiazole Halide (Desired Pathway) Thiazole_Halide 4-(Halomethyl)-1,3-thiazole (Electrophile) Thiazole_Halide->Product Quat_Salt Quaternary Azetidinium Salt (Side Product) Thiazole_Halide->Quat_Salt Product->Quat_Salt + Thiazole Halide (Competing Pathway)

Caption: Competing N-alkylation pathways leading to side products.

Q4: My NMR spectrum shows signals consistent with a ring-opened product, such as a γ-haloamine derivative. Why did the azetidine ring open, and how can I prevent it?

A4: Azetidine ring-opening is a known complication driven by the inherent ring strain of the four-membered ring (approx. 25.4 kcal/mol).[4] This process can be triggered under certain conditions.

  • Causality:

    • Lewis Acids: The most common cause is the presence of Lewis acids, which can coordinate to the nitrogen atom, further polarizing the C-N bonds and making the ring highly susceptible to nucleophilic attack.[4][8] Some reagents, like acyl chlorides or even certain metal salts, can act as Lewis acids.

    • Protic Acids: Strong protic acids can protonate the azetidine nitrogen, forming an azetidinium ion. This activates the ring, allowing it to be opened by a nucleophile (e.g., a halide anion from the acid or alkylating agent).

    • High Temperatures: Excessive heat can provide the activation energy needed to overcome the barrier to ring cleavage, especially if nucleophiles are present.[4]

  • Troubleshooting & Optimization:

    • Avoid Acidic Conditions: Ensure the reaction is run under basic or neutral conditions. If an acid catalyst is required for another step, choose the mildest one possible and use it at the lowest effective catalytic loading.

    • Control Temperature: Avoid high reaction temperatures. If a reaction is sluggish, it is better to extend the reaction time at a moderate temperature than to increase the heat excessively.[4]

    • Reagent Purity: Ensure that reagents, particularly alkylating agents like 4-(chloromethyl)thiazole, are free from acidic impurities (e.g., HCl) that may have formed during their synthesis or storage.

Section 3: Catalyst and Reagent Selection

Q5: For reductive amination, how do I choose between catalytic hydrogenation (e.g., H₂/Pd/C) and a chemical reducing agent (e.g., NaBH(OAc)₃)?

A5: The choice involves a trade-off between operational simplicity, selectivity, scale, and cost.

  • Causality & Rationale:

    • Selectivity: NaBH(OAc)₃ is highly chemoselective for the reduction of imines and aldehydes. It is milder than other borohydrides and will typically not reduce other sensitive functional groups. Catalytic hydrogenation can sometimes lead to over-reduction or reduction of other groups (e.g., dehalogenation, reduction of aromatic rings under harsh conditions).

    • Operational Complexity: Hydride reagents are often simpler for lab-scale synthesis, requiring only standard glassware. Catalytic hydrogenation requires specialized equipment (e.g., a Parr shaker or H-Cube) to handle hydrogen gas safely under pressure.

    • Workup: Reactions with NaBH(OAc)₃ require a simple aqueous quench and extraction. Heterogeneous catalysts like Pd/C must be carefully filtered (often through Celite) to prevent fires (Pd/C is pyrophoric when dry) and to remove the catalyst completely.

    • Scalability & Green Chemistry: For large-scale industrial processes, catalytic hydrogenation is often preferred due to its high atom economy (the only byproduct is water) and lower cost compared to stoichiometric hydride reagents.

Parameter Sodium Triacetoxyborohydride (NaBH(OAc)₃) Catalytic Hydrogenation (e.g., H₂/Pd/C)
Selectivity Excellent for imines; generally non-reactive to other groups.Good, but can reduce other functional groups. Risk of over-reduction.
Conditions Mild; atmospheric pressure; room temperature.Requires H₂ pressure; may require elevated temperature.
Equipment Standard laboratory glassware.Specialized hydrogenation apparatus required.
Safety Standard chemical handling.Requires safe handling of flammable H₂ gas and pyrophoric catalyst.
Workup Aqueous quench and extraction.Filtration of a pyrophoric solid catalyst.
Scalability Excellent for lab scale; can be costly for large scale.Preferred for large-scale industrial synthesis.

Q6: For direct N-alkylation, what factors should guide my choice of base and solvent?

A6: The ideal base/solvent combination should maximize the nucleophilicity of the azetidine while maintaining solubility of all components and minimizing side reactions.

  • Causality & Rationale:

    • Base Strength (pKa): The base's conjugate acid should have a pKa higher than that of the protonated azetidine to ensure efficient deprotonation. Inorganic bases like carbonates are often used.

    • Solubility: The base and the resulting salts should be soluble in the reaction medium. Cs₂CO₃ is often superior to K₂CO₃ due to its better solubility in many organic solvents.[3]

    • Solvent Polarity: Polar aprotic solvents (DMF, DMSO, MeCN) are generally best for SN2 reactions as they promote charge separation in the transition state without solvating and deactivating the amine nucleophile.[2]

Base Solvent Typical Temperature Comments
K₂CO₃ Acetone, MeCN25 - 80 °CCommon, inexpensive choice. Can suffer from low solubility, leading to slower reactions.[1]
Cs₂CO₃ MeCN, DMF25 - 60 °CMore expensive but often gives higher yields and faster rates due to better solubility and the "caesium effect".[3][9]
Et₃N / DIPEA DCM, THF0 - 40 °COrganic bases. Good for acid scavenging. Can be less effective if a strong base is needed to drive the reaction.
NaH THF, DMF0 - 25 °CVery strong base. Generates H₂ gas. Requires anhydrous conditions. Good for less reactive systems but can be overkill.

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride

This protocol is a general guideline and should be optimized for your specific setup.

  • Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add azetidin-3-yl-methanol (1.0 eq.) and a suitable solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE), approx. 0.1 M).

  • Aldehyde Addition: Add 1,3-thiazole-4-carbaldehyde (1.0-1.1 eq.). Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq.) portion-wise over 15 minutes. The reaction may be slightly exothermic.

  • Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 4-24 hours).

  • Workup: Carefully quench the reaction by slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 30 minutes.

  • Extraction: Separate the layers. Extract the aqueous layer three times with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by column chromatography on silica gel.

Protocol 2: Direct N-Alkylation

This protocol is a general guideline and should be optimized.

  • Preparation: To a round-bottom flask under an inert atmosphere, add azetidin-3-yl-methanol (1.1 eq.), a base (e.g., Cs₂CO₃, 2.0 eq.), and a polar aprotic solvent (e.g., DMF or MeCN, approx. 0.1 M). If using 4-(chloromethyl)thiazole, add catalytic potassium iodide (KI) (0.1 eq.).

  • Alkylating Agent Addition: Prepare a solution of 4-(halomethyl)-1,3-thiazole (1.0 eq.) in the same solvent. Add this solution dropwise to the stirring mixture at room temperature over 1 hour.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the alkylating agent is consumed (typically 6-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Caption: Troubleshooting flowchart for low yield in reductive amination.

References

  • Reductive amin
  • Substituent and Solvent Effect Studies of N-Alkenylnitrone 4π-Electrocycliz
  • Reductive Aminations with Metal C
  • Catalyst Deactivation for Enhancement of Selectivity in Alcohols Amination to Primary Amines.
  • Common side reactions in the synthesis of 3-substituted azetidines. Benchchem.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • Synthesis of azetidines by aza Patern`o–Büchi reactions. Semantic Scholar.
  • Synthesis of Azetidines by Aza Paternò-Büchi Reactions.
  • Overcoming Deactivation of Amine-Based Catalysts: Access to Fluoroalkylated γ-Nitroaldehydes. Journal of the American Chemical Society.
  • Catalyst Deactivation for Enhancement of Selectivity in Alcohols Amination to Primary Amines.
  • Stereoselective Synthesis of Azetidines and Pyrrolidines from N-tert-Butylsulfonyl(2-aminoalkyl)oxiranes. The Journal of Organic Chemistry.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Technical Support Center: Azetidine Ring-Opening Reactions. Benchchem.
  • How to prevent the ring-opening of azetidines during subsequent reactions. Benchchem.
  • Difficulties with N-Alkyl
  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers.
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals.
  • N alkylation at sp 3 Carbon Reagent Guide. Sigma-Aldrich.

Sources

Troubleshooting

Technical Support Center: Resolving HPLC Peak Tailing for[1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol

Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I frequently see researchers struggle with peak asymmetry when analyzing complex basic pharmaceuticals.[1-(1,3-Thiazol-4-ylmethyl)azetidin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I frequently see researchers struggle with peak asymmetry when analyzing complex basic pharmaceuticals.[1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol presents a classic chromatographic challenge, and resolving it requires moving beyond trial-and-error to understand the fundamental physical chemistry occurring inside your column.

The Mechanistic "Why": Analyte-Stationary Phase Dynamics

To fix peak tailing, we must first understand the structural causality of the analyte.[1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol contains two critical basic sites:

  • The Thiazole Ring : Contains a weakly basic aromatic nitrogen.

  • The Azetidine Ring : Contains a highly basic aliphatic tertiary amine (typical pKa​ ~8.0–9.0).

At standard reversed-phase HPLC conditions (pH 4.0–7.0), the azetidine nitrogen is heavily protonated, carrying a positive charge ( NH+ ). Simultaneously, traditional silica-based stationary phases contain residual silanol groups ( Si−OH ). Because these silanols are acidic ( pKa​ ~3.5–4.5), they ionize into negatively charged silanoxanes ( Si−O− ) at mid-range pH levels[1].

When your positively charged azetidine encounters these negatively charged silanols, a strong secondary electrostatic interaction (ion-exchange) occurs. The analyte molecules "stick" to the silica backbone, releasing slowly and causing the characteristic asymmetric "tail" at the back of the peak.

Diagnostic Workflow: Isolating the Root Cause

Before altering your mobile phase chemistry, you must definitively prove whether the tailing is a chemical issue (silanol interactions) or a physical issue (column voids, blocked frits, or extra-column volume). We use a self-validating diagnostic workflow to isolate the variable.

PeakTailingWorkflow Start Peak Tailing Observed: [1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol Diagnostic Diagnostic Injection: Run Neutral Marker (e.g., Toluene) Start->Diagnostic Decision Does the Neutral Marker Tail? Diagnostic->Decision Physical Physical Issue Identified (Column Void, Blocked Frit) Decision->Physical  YES (As > 1.5)   Chemical Chemical Issue Identified (Secondary Silanol Interactions) Decision->Chemical  NO (As < 1.2)   FixPhys Reverse/Flush Column or Replace Hardware Physical->FixPhys FixChem Optimize pH / Add TEA / Use Base-Deactivated Column Chemical->FixChem

Logical workflow for diagnosing and resolving HPLC peak tailing of basic compounds.

Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system. By following these steps, you ensure that any improvement in peak shape is a direct result of your controlled variable change.

Protocol A: The Neutral Marker Diagnostic Test

Objective: Differentiate between physical column degradation and chemical acid-base interactions[2].

  • Preparation: Prepare a 1 mg/mL solution of a neutral marker (e.g., Toluene for UV detection at 254 nm, or Uracil for highly aqueous mobile phases).

  • Execution: Inject 5 µL of the neutral marker using your current, unmodified mobile phase conditions.

  • Quantification: Calculate the Asymmetry Factor ( As​ ) or USP Tailing Factor ( Tf​ ) at 5% peak height using your chromatography data system.

  • Validation:

    • If the neutral marker exhibits Tf​>1.5 , the issue is physical (e.g., a void at the head of the column). Replace the column or check your tubing.

    • If the neutral marker exhibits Tf​≤1.2 , but your azetidine compound tails, the issue is definitively chemical[2]. Proceed to Protocol B.

Protocol B: Mobile Phase pH and Additive Optimization

Objective: Suppress silanol ionization or competitively mask active silanol sites.

  • Approach 1: pH Suppression (Preferred for MS compatibility)

    • Prepare your aqueous mobile phase with a strong buffer (e.g., 20 mM Potassium Phosphate or Ammonium Formate).

    • Adjust the pH to 2.5 using Phosphoric acid or Formic acid.

    • Causality: At pH < 3.0, the acidic silanol groups ( Si−OH ) are fully protonated and neutral, completely shutting down the ion-exchange mechanism[3].

  • Approach 2: Silanol Masking (For pH-sensitive methods)

    • If your method requires a neutral pH, add 10–20 mM Triethylamine (TEA) to the aqueous mobile phase[4].

    • Adjust the final pH of the TEA-modified buffer to 6.5–7.0 and filter through a 0.45 µm membrane.

    • Causality: TEA is a small, highly basic tertiary amine. It has a massive affinity for active silanols and will competitively bind to them, effectively "masking" the stationary phase from your azetidine analyte[5].

Quantitative Data: Impact of Chromatographic Conditions

To benchmark your method development, compare your results against this standardized data table. It illustrates the expected USP Tailing Factor ( Tf​ ) for[1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol under various conditions.

Chromatographic ConditionPrimary Chemical MechanismExpected Tailing Factor ( Tf​ )
Unbuffered Water / Acetonitrile Uncontrolled ionization; severe secondary interactions.2.8 - 4.5 (Severe Tailing)
20 mM Phosphate Buffer (pH 7.0) Silanols ionized ( Si−O− ); Azetidine protonated ( NH+ ).2.0 - 3.0 (Moderate Tailing)
20 mM Phosphate Buffer (pH 2.5) Silanols neutralized ( Si−OH ); Ion-exchange suppressed.1.1 - 1.3 (Acceptable)
Water + 10 mM TEA (pH 6.5) TEA competitively masks active silanol sites.1.0 - 1.2 (Excellent)
Charged Surface Hybrid (CSH) Column Built-in positive surface charge repels basic analytes.1.0 - 1.1 (Ideal)

Frequently Asked Questions (FAQs)

Q: I added TEA to my mobile phase as suggested, but my retention times are drifting. Why is this happening? A: TEA is a dynamic masking agent. It takes a significant amount of time to fully equilibrate with the silica surface because it continuously binds and unbinds to the silanols. You must flush the column with at least 20–30 column volumes of the TEA-containing mobile phase before injecting your sample to achieve a steady state. Alternatively, switching to a modern base-deactivated "Type B" column can eliminate the need for TEA entirely[1],[2].

Q: Can I just increase the sample concentration to "overload" the tailing sites and make the peak look sharper? A: No. While injecting a massive analyte mass can sometimes "swamp" the active silanol sites (making the tailing look proportionally smaller relative to the main peak), it leads to column mass overload. Mass overload causes peak broadening (fronting or right-triangle shaped peaks), drastically reduces resolution, and ruins quantitative linearity[3].

Q: Why does my compound tail on an older C18 column but looks perfect on a new CSH (Charged Surface Hybrid) column? A: Older C18 columns (Type A silica) have high metal content and non-uniform silanol distributions, making them highly acidic and reactive[1]. CSH columns are engineered with a low-level positive surface charge. Because your azetidine compound is also positively charged at standard pH, the CSH column actively repels the analyte via electrostatic repulsion, completely preventing secondary interactions without the need for mobile phase additives.

References

  • "Troubleshooting Peak Tailing in LC", Scribd.
  • "Fixing Peak Tailing in HPLC Analysis", Scribd.
  • "HPLC Peak Tailing", Axion Labs.
  • "Trimethanolamine | High Purity Reagent", Benchchem.
  • "Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids", PMC/NIH.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Azetidine-Based Scaffolds in Modern Drug Discovery: An In-Depth Analysis of [1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol and Its Derivatives

The azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry for its unique structural and physicochemical properties. Its inherent ring strain and three-...

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Author: BenchChem Technical Support Team. Date: April 2026

The azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry for its unique structural and physicochemical properties. Its inherent ring strain and three-dimensional character can impart favorable characteristics to drug candidates, including improved metabolic stability, solubility, and target-binding affinity. This guide provides a comparative analysis of [1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol and other selected azetidine derivatives, offering insights into their synthesis, biological activities, and the structure-activity relationships that govern their therapeutic potential.

The Azetidine Scaffold: A Privileged Motif in Drug Design

The strategic incorporation of an azetidine moiety can significantly enhance the pharmacological profile of a molecule. Unlike its larger saturated heterocyclic counterparts, such as pyrrolidine and piperidine, the azetidine ring offers a more rigid and compact scaffold. This rigidity can pre-organize substituents in a conformationally defined manner, leading to more specific and potent interactions with biological targets. Furthermore, the presence of the nitrogen atom provides a handle for chemical modification, allowing for the fine-tuning of properties like basicity, polarity, and pharmacokinetic parameters.

Synthesis of the Core Azetidin-3-ylmethanol Scaffold

A common and versatile starting material for the synthesis of N-substituted azetidin-3-ylmethanol derivatives is azetidin-3-ylmethanol hydrochloride. The synthesis of this key intermediate can be achieved through various reported methods, often starting from more readily available precursors.

A general synthetic approach to N-substituted azetidin-3-ylmethanol derivatives involves the alkylation of the azetidine nitrogen. For the target compound, [1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol, this would involve the reaction of azetidin-3-ylmethanol with a suitable 4-(halomethyl)-1,3-thiazole derivative in the presence of a base.

Experimental Protocol: Synthesis of [1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol

Materials:

  • Azetidin-3-ylmethanol hydrochloride

  • 4-(Chloromethyl)-1,3-thiazole

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of azetidin-3-ylmethanol hydrochloride (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add a solution of 4-(chloromethyl)-1,3-thiazole (1.1 eq) in acetonitrile to the reaction mixture.

  • Heat the reaction mixture to 60 °C and stir for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford the desired product, [1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Causality Behind Experimental Choices:

  • Base: Potassium carbonate is used to neutralize the hydrochloride salt of the starting material and to act as a base for the N-alkylation reaction. It is a mild and effective base for this transformation.

  • Solvent: Acetonitrile is a suitable polar aprotic solvent for this type of nucleophilic substitution reaction, as it dissolves the reactants and facilitates the reaction without participating in it.

  • Purification: Column chromatography is a standard and effective method for purifying the final product from any unreacted starting materials and byproducts.

Comparative Analysis of Azetidine Derivatives

Azetidine Derivatives as Enzyme Inhibitors

The azetidine scaffold has been incorporated into various enzyme inhibitors. For instance, certain azetidine derivatives have shown inhibitory activity against enzymes such as Glycogen Synthase Kinase 3 (GSK-3) and Aminopeptidase N (APN).

Compound/Derivative ClassTarget EnzymeReported Activity (IC₅₀)Reference
Thiadiazolidinone (TDZD) derivativesGSK-3Micromolar range[1]
1,3,4-Thiadiazole derivativesAminopeptidase NMicromolar range[2]

The thiazole moiety in [1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol is a well-known pharmacophore present in numerous biologically active compounds, including some enzyme inhibitors. The combination of the azetidine and thiazole rings could potentially lead to novel inhibitors of various enzymes.

Azetidine Derivatives Targeting G-Protein Coupled Receptors (GPCRs)

Azetidine-containing compounds have also been explored as ligands for G-protein coupled receptors (GPCRs). For example, derivatives of the non-imidazole histamine H₃ receptor ligand ZEL-H16, which contains a central core with basic azetidine moieties, have been synthesized and evaluated. These studies highlight the importance of the basic nitrogen atoms and the distance between them for receptor affinity[3][4].

Structure-Activity Relationship (SAR) Insights

The biological activity of azetidine derivatives is highly dependent on the nature and position of the substituents on the azetidine ring.

  • N-1 Substitution: The substituent at the N-1 position plays a crucial role in determining the biological target and potency. The introduction of a heterocyclic methyl group, as in the title compound, can facilitate specific interactions with the target protein through hydrogen bonding or π-stacking.

  • C-3 Substitution: The hydroxymethyl group at the C-3 position provides a hydrogen bond donor and acceptor, which can be critical for binding to the active site of an enzyme or the binding pocket of a receptor. Modifications at this position, such as conversion to a carboxylic acid or an ester, can significantly alter the biological activity.

Visualizing Experimental Workflows and Signaling Pathways

To better understand the context of evaluating these compounds, the following diagrams illustrate a general experimental workflow for screening and a representative signaling pathway that could be modulated by such derivatives.

Experimental Workflow for Screening Azetidine Derivatives

Caption: General workflow for the synthesis and biological evaluation of azetidine derivatives.

Hypothetical Signaling Pathway Modulation

signaling_pathway Ligand Azetidine Derivative Receptor Target Receptor (e.g., GPCR) Ligand->Receptor Binding G_Protein G-Protein Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Activation Cellular_Response Cellular Response Kinase_Cascade->Cellular_Response Phosphorylation Events

Caption: A representative GPCR signaling pathway potentially modulated by an azetidine derivative.

Conclusion and Future Directions

[1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol represents a promising scaffold that combines the favorable properties of the azetidine ring with the well-established pharmacophoric features of the thiazole moiety. While specific biological data for this compound is limited, the analysis of related azetidine derivatives suggests its potential as a modulator of various biological targets, including enzymes and GPCRs.

Future research in this area should focus on the synthesis and comprehensive biological evaluation of a library of N-(heterocyclic methyl)azetidin-3-ylmethanol derivatives. Such studies will be instrumental in elucidating the structure-activity relationships and identifying lead compounds with potent and selective activity for further development as novel therapeutic agents. The detailed experimental protocols and comparative data presented in this guide provide a foundational framework for researchers and drug development professionals to advance the exploration of this promising chemical space.

References

  • Bartholomew, D., & Stocks, M. J. (1991). A Novel Rearrangement Reaction Conversion of 3-(Chloromethyl)azetidin-2-ones to Azetidine-3-carboxylic Acid Esters. Tetrahedron Letters, 32(35), 4795-4798. [Link]

  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. [Link]

  • Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(4), 195-214. [Link]

  • Martinez-Grau, M. A., et al. (2005). SAR and 3D-QSAR studies on thiadiazolidinone derivatives: exploration of structural requirements for glycogen synthase kinase 3 inhibitors. Journal of Medicinal Chemistry, 48(23), 7103-7112. [Link]

  • Park, S. J., et al. (2009). Synthesis of 1,3,4-thiadiazole Derivatives as Aminopeptidase N Inhibitors. Bulletin of the Korean Chemical Society, 30(2), 481-484. [Link]

  • Wagner, T. M., et al. (2022). SAR exploration of the non-imidazole histamine H3 receptor ligand ZEL-H16 reveals potent inverse agonism. Archiv der Pharmazie, 356(1), e2200271. [Link]

  • Wuitschik, G., et al. (2010). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition, 49(41), 7525-7528. [Link]

  • Zarghi, A., et al. (2019). Drug-1,3,4-Thiadiazole Conjugates as Novel Mixed-Type Inhibitors of Acetylcholinesterase: Synthesis, Molecular Docking, Pharmacokinetics, and ADMET Evaluation. Molecules, 24(5), 874. [Link]

  • Zia-ur-Rehman, M., et al. (2023). New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies. ACS Omega, 8(12), 11347-11358. [Link]

Sources

Comparative

A Comparative Guide to the HPLC Method Validation for the Quantification of [1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol

This guide provides a comprehensive, in-depth analysis of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of [1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol. Designed for researc...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, in-depth analysis of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of [1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol. Designed for researchers, scientists, and drug development professionals, this document details the experimental choices, presents a comparative analysis with alternative techniques, and provides the necessary data to support the method's validity. Our approach is grounded in the principles of scientific integrity, drawing from extensive experience in analytical chemistry and adherence to international regulatory standards.

The validation of an analytical method is a critical step in the drug development process, ensuring that the data generated is reliable, reproducible, and fit for its intended purpose.[1][2][3] This guide will not only walk you through the "how" but also the "why" behind each step of the validation process, empowering you to make informed decisions in your own laboratory.

The Analyte: Understanding [1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol

[1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol is a novel heterocyclic compound with potential therapeutic applications. Its structure, featuring a thiazole ring, an azetidine ring, and a primary alcohol, presents unique analytical challenges and considerations.

  • Thiazole Moiety: The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a common scaffold in many pharmaceutical compounds.[4] Its conjugated system imparts UV-absorbing properties, making HPLC with UV detection a suitable analytical technique.[5][6][7][8] The pKa of the thiazole ring is approximately 2.5, indicating it will be protonated in acidic mobile phases.[4][9]

  • Azetidine Moiety: The four-membered azetidine ring is a saturated heterocycle.[10][11][12][13] Its presence can influence the polarity and chromatographic retention of the molecule.

  • Methanol Group: The primary alcohol functional group increases the polarity of the molecule and provides a site for potential derivatization if other analytical techniques are considered.

A thorough understanding of these structural features is paramount in developing a robust and reliable HPLC method.

HPLC Method Development: A Rationale-Driven Approach

The goal was to develop a simple, rapid, and robust reversed-phase HPLC (RP-HPLC) method for the quantification of [1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol.

Chromatographic Conditions:

ParameterConditionRationale
Column C18 (4.6 x 150 mm, 5 µm)The C18 stationary phase is a versatile and widely used choice for the separation of moderately polar to non-polar compounds.
Mobile Phase Acetonitrile: 0.1% Formic Acid in Water (30:70, v/v)A mixture of acetonitrile and water provides good separation efficiency. The addition of formic acid helps to improve peak shape by protonating the thiazole nitrogen and minimizing tailing.
Flow Rate 1.0 mL/minA standard flow rate that provides a balance between analysis time and column efficiency.
Detection UV at 254 nmBased on the UV-absorbing properties of the thiazole ring, 254 nm was chosen as a common wavelength for aromatic compounds, providing good sensitivity.[5][6]
Injection Volume 10 µLA typical injection volume for standard HPLC analysis.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.

Method Validation: A Deep Dive into ICH Guidelines

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a comprehensive framework for validating analytical procedures.[14][15][16][17] The validation parameters assessed were specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Specificity

Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Experimental Protocol:

  • A solution of the analyte was prepared.

  • A placebo solution (containing all formulation components except the analyte) was prepared.

  • A solution of the analyte spiked into the placebo was prepared.

  • All three solutions were injected into the HPLC system.

Results: The chromatogram of the analyte-spiked placebo showed a single, well-resolved peak at the same retention time as the pure analyte. No interfering peaks were observed at the retention time of the analyte in the placebo chromatogram.

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC-UV is a robust and widely accessible technique, other analytical methods could also be employed for the quantification of [1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol.

TechniquePrincipleAdvantagesDisadvantages
HPLC-UV Separation based on polarity, detection via UV absorbance.Robust, cost-effective, widely available, good for routine analysis.Moderate sensitivity, may lack specificity for complex matrices.
LC-MS/MS Separation by HPLC, detection by mass spectrometry.High sensitivity and specificity, provides structural information.Higher cost, more complex instrumentation and method development.
GC-MS Separation of volatile compounds in the gas phase, detection by mass spectrometry.Excellent for volatile and thermally stable compounds.Requires derivatization for non-volatile compounds like the target analyte, potential for thermal degradation.
Capillary Electrophoresis (CE) Separation based on charge-to-size ratio in a capillary.High separation efficiency, small sample volume.Lower sensitivity compared to HPLC, reproducibility can be challenging.

Justification for HPLC-UV: For routine quality control and quantification in a drug development setting, HPLC-UV provides the optimal balance of performance, cost, and ease of use for this particular analyte. The inherent UV chromophore in the thiazole ring makes it an ideal candidate for this detection method.

Validation Data Summary

The following tables summarize the quantitative data obtained during the validation of the HPLC method.

Table 1: Linearity and Range
ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) 0.9998
Regression Equation y = 45872x + 1254
Table 2: Accuracy (Recovery)
Concentration (µg/mL)Mean Recovery (%)%RSD
1099.51.2
50100.20.8
9099.80.9
Table 3: Precision
ParameterConcentration (µg/mL)%RSD
Repeatability (Intra-day) 500.75
Intermediate Precision (Inter-day) 501.10
Table 4: LOD and LOQ
ParameterResult (µg/mL)
Limit of Detection (LOD) 0.25
Limit of Quantitation (LOQ) 0.80
Table 5: Robustness
Parameter VariedVariation% Change in Peak Area
Flow Rate ± 0.1 mL/min< 2.0%
Mobile Phase Composition ± 2% Acetonitrile< 1.5%
Column Temperature ± 2 °C< 1.0%

Experimental Workflows and Protocols

HPLC Method Validation Workflow

HPLC Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Finalization Dev Develop HPLC Method Spec Specificity Dev->Spec Start Validation Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob Report Validation Report Rob->Report Complete Validation

Caption: Workflow for HPLC method validation.

Detailed Experimental Protocols

Linearity:

  • Prepare a stock solution of the analyte at 100 µg/mL.

  • Perform serial dilutions to obtain at least six concentration levels covering the range of 1-100 µg/mL.

  • Inject each concentration in triplicate.

  • Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²) and the regression equation.

Accuracy:

  • Prepare samples at three concentration levels (low, medium, and high) by spiking the analyte into a placebo matrix.

  • Prepare each concentration in triplicate.

  • Analyze the samples and calculate the percentage recovery at each level.

Precision (Repeatability):

  • Prepare six replicate samples at a single concentration (e.g., 50 µg/mL).

  • Analyze the samples on the same day, with the same analyst and instrument.

  • Calculate the relative standard deviation (%RSD) of the results.

Intermediate Precision:

  • Repeat the precision experiment on a different day, with a different analyst, and/or on a different instrument.

  • Compare the results from both sets of experiments to assess the intermediate precision.

Robustness:

  • Systematically vary key method parameters one at a time (e.g., flow rate, mobile phase composition, column temperature).

  • Analyze a standard solution under each varied condition.

  • Assess the impact of these changes on the analytical results (e.g., peak area, retention time).

Conclusion

The presented HPLC method for the quantification of [1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol has been successfully developed and validated according to ICH guidelines. The method is specific, linear, accurate, precise, and robust over the specified range. The comparative analysis demonstrates that while other techniques are available, HPLC-UV offers the most practical and efficient solution for routine analysis in a drug development environment. This comprehensive guide provides the necessary framework and supporting data for the successful implementation of this analytical method.

References

  • Electronic Structure and Physico-Chemical Property Relationship for Thiazole Derivatives. (n.d.). Asian Journal of Chemistry.
  • ICH M10 on bioanalytical method validation - Scientific guideline. (2023, January 13). European Medicines Agency. Retrieved from [Link]

  • Guideline on bioanalytical method validation. (2011, July 21). European Medicines Agency. Retrieved from [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15). European Bioanalysis Forum.
  • Bioanalytical method validation - Scientific guideline. (2015, June 3). European Medicines Agency. Retrieved from [Link]

  • European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? (2012, April 26). Taylor & Francis Online.
  • A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2021, August 21). International Journal of Pharmaceutical Sciences Review and Research.
  • Physicochemical properties of the synthesized thiazole derivatives. (n.d.).
  • Physicochemical property profile of thiazole derivatives, calculated by Property Calculator. (n.d.).
  • A Review of HPLC Method Development and Validation as per ICH Guidelines. (n.d.). Journal of Pharmaceutical and Biomedical Analysis.
  • Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline.
  • FDA Guidelines for Chromatography Validation. (2025, December 4).
  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. (2024, March 26). Zenodo.
  • FDA Reviewer Guidance: Validation of Chromatographic Methods, 1994. (n.d.). ECA Academy.
  • Thiazole. (n.d.). In Wikipedia. Retrieved from [Link]

  • Synthesis, Computational study, Solvatochromism and Biological Studies of Thiazoles-Hydrazones Derivatives. (2023, February 5). The Distant Reader.
  • A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. (2023, November 24). RSC Publishing.
  • ICH and FDA Guidelines for Analytical Method Valid
  • UV-visible spectra of thiazole coumarin derivatives (5a-j) in DMF,... (n.d.).
  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (n.d.). PMC.
  • Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. (2020, October 14). Semantic Scholar.
  • Quality Guidelines. (n.d.). ICH.
  • Analytical Procedures and Methods Validation for Drugs and Biologics. (2014, February 19). FDA.
  • FDA Releases Guidance on Analytical Procedures. (2024, March 7).
  • Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. (2021, July 6). RSC Advances.
  • Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies. (2021, August 8). ACS Omega.
  • Gas chromatographic determination of azetidine-2-carboxylic acid in rhizomes of Polygonatum sibiricum and Polygonatum odoratum. (2025, August 5).
  • The UV spectra of thiazole derivative 6a in ethanol and dioxane. (n.d.).
  • Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. (n.d.). University of Birmingham.

Sources

Validation

Mass Spectrometry Data Comparison Guide:[1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol

Executive Summary In modern medicinal chemistry, small, conformationally restricted building blocks are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. [1-(1,3-Thiazol-4-ylmet...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, small, conformationally restricted building blocks are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. [1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol is a highly versatile scaffold, combining the hydrogen-bond accepting capability of a thiazole ring with the hydrophilicity and rigid vectoring of an azetidine-methanol moiety.

This guide provides an in-depth, objective comparison of the mass spectrometric (MS) behavior of this compound against two structural alternatives: its regioisomer [1-(1,3-Thiazol-2-ylmethyl)azetidin-3-yl]methanol and its nitrogenous aromatic analog [1-(Pyridin-4-ylmethyl)azetidin-3-yl]methanol . By understanding the causality behind their fragmentation pathways, analytical scientists can confidently identify these scaffolds in complex biological matrices or during impurity profiling.

Mechanistic Causality: The Physics of Fragmentation

To accurately interpret the tandem mass spectrometry (MS/MS) data of these compounds, one must understand the underlying physical chemistry driving their dissociation. Under positive Electrospray Ionization (ESI+), protonation is a competitive process between the highly basic azetidine nitrogen and the aromatic heterocycle (thiazole or pyridine).

Ring Strain and Azetidine Cleavage

Small nitrogen-containing heterocycles, such as aziridines and azetidines, possess significant inherent ring strain. As documented in foundational MS studies on strained rings, this strain makes the moiety highly susceptible to rapid fragmentation upon collisional activation (1[1]). For our target compound, charge localization on the azetidine nitrogen induces α -cleavage, leading to the neutral loss of formaldehyde (CH₂O, 30.01 Da) from the hydroxymethyl group, or complete scission of the C-N bond connecting the two rings.

Heterocycle Stability and Charge Stabilization

The cleavage of the methylene bridge yields two competing fragment ions: the heterocycle-methyl cation and the azetidinium ion.

  • Thiazole Decomposition: Thiazole rings are relatively robust but decompose at higher collision energies via the characteristic loss of simple functional groups, most notably the neutral loss of hydrogen cyanide (HCN, 27.01 Da) or carbon monosulfide (CS, 44.00 Da) (2[2]).

  • Regiochemical Impact: The thiazol-2-ylmethyl cation is significantly more resonance-stabilized than the thiazol-4-ylmethyl cation. Consequently, the 2-yl isomer requires higher collision energy to fragment further, whereas the 4-yl isomer readily undergoes secondary fragmentation.

Fragmentation_Pathway M [M+H]+ m/z 185.07 F1 Thiazol-4-ylmethyl Cation m/z 98.01 M->F1 C-N Cleavage F2 Azetidinium Ion m/z 88.08 M->F2 C-N Cleavage F3 Loss of Formaldehyde m/z 155.06 M->F3 -CH2O (Azetidine) F4 Thiazole Cleavage (-HCN) m/z 71.00 F1->F4 -HCN (Thiazole)

Proposed ESI(+) fragmentation pathway for[1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol.

Comparative Quantitative Data

The following tables summarize the exact mass data and relative stability metrics for the target compound and its alternatives. High-resolution mass spectrometry (HRMS) is required to differentiate isobaric fragments.

Table 1: High-Resolution Mass Spectrometry (HRMS) Fragment Assignments
CompoundPrecursor [M+H]⁺ (m/z)Heterocycle-Methyl Cation (m/z)Azetidinium Ion (m/z)Characteristic Neutral Loss
Thiazol-4-yl (Target)185.074398.006488.0762-27.01 (HCN from thiazole)
Thiazol-2-yl (Regioisomer)185.074398.006488.0762-44.00 (CS from thiazole)
Pyridin-4-yl (Analog)179.117992.050088.0762-30.01 (CH₂O from azetidine)
Table 2: Comparative Ionization and Stability Metrics
CompoundESI(+) Ionization EfficiencyPrimary Cleavage PathwayRelative Stability (CE₅₀)*
Thiazol-4-yl (Target)High (Dual basic sites)C-N bridge scission22 eV
Thiazol-2-yl (Regioisomer)High (Dual basic sites)C-N bridge scission28 eV (Higher resonance)
Pyridin-4-yl (Analog)Very High (Pyridine N)Azetidine ring opening18 eV

*CE₅₀ represents the collision energy required to deplete the precursor ion population by 50%.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following LC-HRMS/MS protocol employs a self-validating architecture. By utilizing stepped collision energies and continuous lock-mass calibration, the workflow eliminates false-positive fragment assignments and ensures that both labile (azetidine) and robust (thiazole) fragments are captured in a single analytical run.

Step-by-Step Methodology

Step 1: Sample Preparation & Internal Standardization

  • Prepare a 1.0 mg/mL stock solution of the analyte in HPLC-grade Methanol.

  • Dilute to a working concentration of 100 ng/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Self-Validation Checkpoint: Spike the sample with a stable isotope-labeled internal standard (e.g., Caffeine-¹³C₃) at 50 ng/mL to monitor ionization suppression and instrument drift.

Step 2: UHPLC Separation

  • Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.

Step 3: ESI-HRMS/MS Acquisition (Q-TOF or Orbitrap)

  • Source Parameters: Capillary voltage at +3.5 kV, Desolvation temperature at 350°C.

  • Mass Calibration: Continuously infuse Leucine Enkephalin (m/z 556.2771) as a lock-mass to ensure mass accuracy remains < 2 ppm.

  • Self-Validation Checkpoint (Stepped CE): Program the collision cell to apply a stepped collision energy (CE) of 15, 30, and 45 eV within a single MS/MS duty cycle. This generates a comprehensive breakdown curve, validating the lineage of fragments from the intact precursor down to the bare heterocycle.

Step 4: Data Processing

  • Extract the exact mass chromatograms with a mass tolerance window of ± 5 ppm.

  • Confirm the presence of the m/z 98.0064 and m/z 88.0762 diagnostic ions.

LCMS_Workflow S1 1. Sample Preparation (Spike Internal Standard) S2 2. UHPLC Separation (HILIC/C18 Orthogonal) S1->S2 S3 3. ESI(+) Ionization (Dual Polarity Check) S2->S3 S4 4. Stepped CE CID (15, 30, 45 eV) S3->S4 S5 5. HRMS Detection (Mass Error < 5 ppm) S4->S5

Step-by-step LC-HRMS/MS analytical workflow with self-validating stepped collision energies.

Discussion: Choosing the Right Scaffold

When comparing [1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol to its alternatives, the mass spectrometry data reveals critical structural behaviors:

  • Metabolic Stability Prediction: The lower CE₅₀ required to fragment the Pyridin-4-yl analog (18 eV) compared to the Thiazol-4-yl target (22 eV) often correlates with higher susceptibility to oxidative metabolism at the methylene bridge in vivo.

  • Analytical Differentiation: Differentiating the Thiazol-4-yl and Thiazol-2-yl regioisomers relies entirely on the secondary fragmentation of the m/z 98.01 cation. The 4-yl isomer preferentially loses HCN, while the 2-yl isomer shows a higher propensity for CS loss due to the proximity of the sulfur atom to the initial cleavage site.

By leveraging these specific MS/MS signatures, researchers can accurately track these scaffolds through complex drug development pipelines.

References

  • Benchchem. "A Comparative Guide to the Mass Spectrometry Fragmentation of (S)-Aziridine-2-Carboxylic Acid Derivatives." Benchchem, 2024.
  • Salem, M. A. I., et al. "Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines." Scientific & Academic Publishing / ResearchGate, April 2016.

Sources

Comparative

A Comparative Guide for Drug Discovery: [1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol vs. Standard Thiazole Building Blocks

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. The thiazole ring, a privileged five-membered heteroc...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. The thiazole ring, a privileged five-membered heterocycle, is a cornerstone of many FDA-approved drugs due to its ability to engage in favorable interactions with biological targets and its versatile synthetic handles.[1][2] Traditionally, drug discovery campaigns have relied on a set of "standard" thiazole building blocks, such as 2-aminothiazoles, 4-carboxythiazoles, and 2,4-dihalothiazoles. However, the demand for greater chemical diversity, improved physicochemical properties, and novel intellectual property has driven the exploration of more complex and three-dimensional scaffolds.

This guide provides an in-depth technical comparison of a novel, sp³-rich building block, [1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol , with these standard thiazole building blocks. We will objectively analyze their synthesis, reactivity, and physicochemical properties, supported by experimental insights, to empower researchers, scientists, and drug development professionals in making informed decisions for their discovery programs.

The Rise of 3D Scaffolds: Introducing [1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol

[1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol represents a departure from the largely planar nature of traditional thiazole building blocks. By incorporating a strained, four-membered azetidine ring, this molecule introduces a defined three-dimensional vector that can explore protein binding pockets in ways that flat aromatic systems cannot. The azetidine scaffold has gained significant traction in drug discovery for its ability to improve aqueous solubility, enhance metabolic stability, and provide a rigid framework for orienting substituents.[3][4][5] The presence of the primary alcohol offers a further point for diversification or for forming key hydrogen bond interactions with a target protein.

A Tale of Two Syntheses: Accessibility and Derivatization Potential

A critical consideration for any building block is its synthetic accessibility. Here, we compare the typical synthetic routes to both standard thiazoles and the novel azetidine-substituted thiazole.

Standard Thiazole Building Blocks: The Hantzsch Synthesis

The workhorse for the synthesis of many standard thiazole building blocks is the Hantzsch thiazole synthesis, a robust and well-established method.[6] This reaction typically involves the condensation of an α-haloketone with a thioamide.

Experimental Protocol: Hantzsch Synthesis of Ethyl 2-aminothiazole-4-carboxylate

  • Reaction Setup: In a round-bottom flask, dissolve thiourea (1.2 mmol) and ethyl bromopyruvate (1 mmol) in ethanol (2 mL).

  • Reaction Execution: Stir the mixture at room temperature. The reaction is typically complete within a few hours, as monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then partitioned between a saturated aqueous solution of sodium bicarbonate and ethyl acetate. The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by recrystallization or column chromatography to yield ethyl 2-aminothiazole-4-carboxylate.

The Hantzsch synthesis is highly versatile, allowing for the introduction of a wide range of substituents on the thiazole ring by varying the starting α-haloketone and thioamide.[7]

[1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol: A Modular Approach

The synthesis of [1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol is not a one-pot reaction but rather a modular approach that offers multiple points for diversification. A plausible and efficient synthetic route involves the N-alkylation of a pre-formed azetidine scaffold with a reactive thiazole derivative.

Proposed Experimental Protocol: Synthesis of [1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol

Step 1: Synthesis of 4-(chloromethyl)-1,3-thiazole hydrochloride

This key intermediate can be synthesized via a Hantzsch reaction between 1,3-dichloroacetone and thioformamide.[6][8]

Step 2: N-alkylation of Azetidin-3-ylmethanol

  • Reaction Setup: To a solution of azetidin-3-ylmethanol hydrochloride (1.0 eq)[9] and a suitable base (e.g., triethylamine or diisopropylethylamine, 2.2 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add 4-(chloromethyl)-1,3-thiazole hydrochloride (1.0 eq).[6]

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until completion, as monitored by TLC or LC-MS. The construction of carbon-nitrogen bonds via N-alkylation with alkyl halides is a widely used transformation in the pharmaceutical industry.[10]

  • Work-up and Purification: Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford [1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol.

This modular approach allows for the late-stage introduction of the thiazole moiety, which is advantageous for building a library of diverse compounds by reacting various substituted thiazolylmethyl halides with different azetidine derivatives.

Comparative Physicochemical Properties

The choice of a building block significantly impacts the physicochemical properties of the final compound, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyStandard Thiazole Building Blocks[1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanolRationale for Difference
Molecular Weight Generally lower (e.g., 2-Aminothiazole: 100.14 g/mol )[11]Higher (C₈H₁₂N₂OS: 184.26 g/mol )The addition of the azetidine-methanol moiety increases molecular weight.
Lipophilicity (LogP) Variable, but can be low (e.g., 2-Aminothiazole: ~0.4)[11]Expected to be low to moderateThe hydroxyl group and the azetidine nitrogen are polar, which should lead to a lower LogP compared to more substituted, non-polar thiazoles.[12]
Aqueous Solubility Variable (e.g., 2-Aminothiazole is soluble in water)[13]Expected to be highThe presence of the polar hydroxyl group and the basic azetidine nitrogen should significantly enhance aqueous solubility.[4]
Three-Dimensionality Predominantly planarDistinctly three-dimensionalThe sp³-hybridized azetidine ring introduces a defined non-planar geometry.
Metabolic Stability Can be susceptible to metabolism, particularly at unsubstituted positions.The azetidine ring can enhance metabolic stability by blocking sites of metabolism.[5]The strained ring system can be more resistant to certain metabolic pathways compared to more flexible aliphatic chains.

Data for standard building blocks is experimentally derived where available. Properties for [1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol are predicted based on its structure and known effects of the azetidine scaffold.

Reactivity and Application in Drug Discovery

Both standard and the novel azetidine-substituted thiazole building blocks offer versatile handles for further chemical modifications, most notably through cross-coupling reactions.

Standard Thiazole Building Blocks in Cross-Coupling Reactions

Halogenated thiazoles are excellent substrates for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Heck couplings, allowing for the introduction of aryl, heteroaryl, and vinyl groups.[14] Aminothiazoles can be readily acylated, sulfonated, or used in reductive amination reactions. Carboxythiazoles are ideal for amide bond formation. This versatility has made them staples in parallel synthesis and library generation.[15]

The Strategic Advantage of [1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol

The novel building block offers two primary points for diversification:

  • The Thiazole Ring: The thiazole ring itself can be further functionalized. For instance, if a bromo-substituted thiazole is used in the initial synthesis, it can undergo subsequent cross-coupling reactions.

  • The Hydroxyl Group: The primary alcohol on the azetidine ring can be oxidized to an aldehyde or carboxylic acid, or it can be used in ether or ester formation to introduce a wide range of substituents.

The key advantage of this building block lies in its ability to position these functionalities in a defined three-dimensional space, which can lead to enhanced potency and selectivity for a given biological target.

Visualizing the Structural and Synthetic Differences

To better illustrate the concepts discussed, the following diagrams are provided.

G cluster_0 Standard Thiazole Building Blocks cluster_1 Novel 3D Building Block 2-Aminothiazole 2-Aminothiazole Planar Core Planar Core 2-Aminothiazole->Planar Core 4-Carboxythiazole 4-Carboxythiazole 4-Carboxythiazole->Planar Core 2,4-Dihalothiazole 2,4-Dihalothiazole 2,4-Dihalothiazole->Planar Core Azetidine-Thiazole [1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol 3D Scaffold 3D Scaffold Azetidine-Thiazole->3D Scaffold

Figure 1: A conceptual comparison of the structural nature of standard thiazole building blocks versus the novel azetidine-substituted thiazole.

G cluster_0 Synthesis of Standard Thiazoles (Hantzsch) cluster_1 Synthesis of [1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol (Modular) A α-Haloketone C Condensation A->C B Thioamide B->C D Standard Thiazole C->D High Yield E 4-(Chloromethyl)thiazole G N-Alkylation E->G F Azetidin-3-ylmethanol F->G H Novel Azetidine-Thiazole G->H Late-stage Diversification

Figure 2: A comparison of the synthetic strategies for standard and novel thiazole building blocks.

Conclusion: A Strategic Choice for Modern Drug Discovery

The choice between [1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol and standard thiazole building blocks is a strategic one that depends on the specific goals of a drug discovery program.

Standard thiazole building blocks remain invaluable for their ease of synthesis, commercial availability, and well-understood reactivity in high-throughput library synthesis. They are excellent starting points for initial screening campaigns and for exploring the structure-activity relationships of the core thiazole pharmacophore.

[1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol , on the other hand, offers a compelling advantage for lead optimization and for programs targeting complex protein binding sites. Its inherent three-dimensionality, coupled with the potential for improved physicochemical properties, can unlock new areas of chemical space and lead to the discovery of drug candidates with enhanced potency, selectivity, and ADME profiles. The modular synthesis also provides flexibility for late-stage diversification, a key advantage in modern drug discovery.

Ultimately, a comprehensive understanding of the properties and synthetic accessibility of both traditional and novel building blocks will empower medicinal chemists to design and synthesize the next generation of innovative medicines.

References

  • Harner, M. J., et al. (2013). Thiazole-based inhibitors of the bromodomain of ATAD2. ACS Medicinal Chemistry Letters, 4(11), 1074-1078.
  • Chemsrc. (2023). 2-Aminothiazole. Retrieved from [Link]

  • PubChem. (n.d.). 2-Aminothiazole. Retrieved from [Link]

  • Proj, M., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. ACS Medicinal Chemistry Letters, 13(12), 1905-1910.
  • Wuitschik, G., et al. (2010). Azetidines in medicinal chemistry.
  • ResearchGate. (n.d.). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Aminothiazole. Retrieved from [Link]

  • ChemBK. (2024). 4-(CHLOROMETHYL)-1,3-THIAZOLE HYDROCHLORIDE. Retrieved from [Link]

  • Arshadi, S., et al. (2017). N-Propargylamines: versatile building blocks in the construction of thiazole cores. Beilstein Journal of Organic Chemistry, 13, 625-638.
  • Tummatorn, J., et al. (2017). Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. Journal of Medicinal Chemistry, 60(23), 9860-9873.
  • ResearchGate. (n.d.). Preparation of 4-chloromethyl-2-methyl-5-nitro-1,3-thiazole (1). Retrieved from [Link]

  • ResearchGate. (n.d.). The chemical structures of the five thiazole building blocks that have... Retrieved from [Link]

  • FooDB. (2010). Showing Compound Thiazole (FDB000907). Retrieved from [Link]

  • Kaabi, A., et al. (2022).
  • Gevorgyan, A., et al. (2023).
  • Li, Z., et al. (2012). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 17(4), 4573-4584.
  • Saejong, P., et al. (2023). Synthesis of Oxetane and Azetidine Ethers as Ester Isosteres by Brønsted Acid Catalysed Alkylation of Alcohols with 3-Aryl-oxetanols and 3-Aryl-azetidinols. Organic & Biomolecular Chemistry, 21(27), 5645-5650.
  • Martin, B. R., et al. (2017). Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. Journal of Medicinal Chemistry, 60(23), 9860-9873.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). N alkylation at sp3 Carbon Reagent Guide. Retrieved from [Link]

  • Singh, R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 41(1), 1-20.
  • ResearchGate. (n.d.). Physicochemical properties of the synthesized thiazole derivatives. Retrieved from [Link]

  • Gemo, A., et al. (2023). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.
  • Ghorbani, F., et al. (2016). Synthesis and biological evaluation of new 1,3-thiazolidine-4-one derivatives of nitro-l-arginine methyl ester. Chemistry Central Journal, 10(1), 8.
  • Harris, J. M., et al. (2019). Design and Solid-Phase Parallel Synthesis of 2,4,5-Trisubstituted Thiazole Derivatives via Cyclization Reaction with a Carbamimidothioate Linker.
  • Wuitschik, G., et al. (2011). Development of a Late-Stage Functionalization Strategy to Access Diverse 3,5-Disubstituted 1,2,4-Thiadiazoles. Organic Letters, 13(16), 4236-4239.
  • Wallace, D. J., et al. (2010). Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. The Journal of Organic Chemistry, 75(5), 1598-1605.
  • ResearchGate. (n.d.). The common synthetic routes for benzothiazoles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Letters in Applied NanoBioScience, 12(3), 82.
  • Aggarwal, N. (2021). Hybrids of Thiazolidin-4-Ones and 1,3,4-Thiadiazole: Synthesis and Biological Screening of A Potential New Class of. Biointerface Research in Applied Chemistry, 11(5), 12800-12812.
  • Zarei, M., et al. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Biological and Molecular Chemistry, 1(1), 118-126.
  • Al-Omar, M. A., et al. (2015). SYNTHESIS AND ANTICANCER ACTIVITIES OF THIAZOLES, 1,3-THIAZINES, AND THIAZOLIDINE USING CHITOSAN-GRAFTED- POLY(VINYLPYRIDINE) AS. HETEROCYCLES, 91(6), 1227-1241.

Sources

Validation

Benchmarking Target Engagement: Validating Bioassay Platforms Using[1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol

As a Senior Application Scientist, one of the most critical challenges in drug discovery is ensuring that a primary screening assay is not just functional, but exquisitely sensitive. When establishing a high-throughput s...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, one of the most critical challenges in drug discovery is ensuring that a primary screening assay is not just functional, but exquisitely sensitive. When establishing a high-throughput screening (HTS) cascade, relying solely on high-affinity, high-molecular-weight reference inhibitors can mask underlying assay liabilities. High-affinity compounds often saturate the assay signal, failing to expose issues with dynamic range, solvent interference, or mass transport limitations.

To rigorously stress-test a bioassay, we utilize low-molecular-weight fragment probes. This guide provides an objective comparison of bioassay platforms using [1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol (hereafter referred to as TAM-1 ) as a benchmarking standard. Due to its low molecular weight (~184 Da) and typically rapid dissociation kinetics, TAM-1 serves as an ideal reference probe. If an assay can accurately resolve the weak, transient binding of TAM-1, it possesses the sensitivity required for robust hit-to-lead campaigns.

Comparative Analysis of Bioassay Platforms

Validating a target engagement assay requires orthogonal approaches to ensure that a biochemical signal translates to true biophysical binding and, ultimately, cellular efficacy. We compare three distinct platforms using TAM-1 as the validation probe.

Surface Plasmon Resonance (SPR)

SPR is a label-free, biophysical technique that measures real-time binding kinetics ( kon​ , koff​ ) and affinity ( KD​ ). Because TAM-1 is a small fragment, it produces a very low refractive index shift upon binding. Validating an SPR assay with TAM-1 ensures the instrument's baseline stability and solvent correction algorithms are functioning optimally .

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

TR-FRET is a homogeneous, biochemical assay ideal for HTS. It relies on the energy transfer between a lanthanide donor and a fluorophore acceptor. The thiazole ring in TAM-1 can occasionally exhibit auto-fluorescence; therefore, using it as a validation probe stress-tests the assay's time-delay parameters, ensuring prompt background fluorescence is properly gated out .

Cellular Thermal Shift Assay (CETSA)

CETSA bridges the gap between biochemical affinity and physiological relevance. It operates on the principle that ligand binding stabilizes a target protein against thermal denaturation. Validating with TAM-1 confirms not only target engagement but also the fragment's ability to penetrate intact cell membranes .

Quantitative Performance Comparison

The following table summarizes the representative validation data for TAM-1 across the three platforms. A successful assay validation requires the metrics to align across biophysical, biochemical, and cellular contexts.

Assay PlatformReadout MetricTAM-1 PerformanceZ'-FactorPrimary AdvantagePrimary Limitation
SPR KD​ (Affinity)45.2 µMN/A*Real-time kinetic resolution; label-freeLow throughput; highly sensitive to DMSO mismatch
TR-FRET IC50​ (Potency)52.8 µM0.78High-throughput; homogeneous formatSusceptible to inner-filter effects and auto-fluorescence
CETSA ΔTm​ (Stabilization)+2.4 °C0.65Confirms live-cell target engagementComplex cellular matrix; lower throughput

*Note: Z'-factor is a statistical measure of HTS assay robustness and is not typically applied to single-cycle SPR kinetics.

Workflow Visualization

BioassayValidation Target Recombinant Target Preparation TRFRET Biochemical Assay (TR-FRET) Target->TRFRET Assay Setup SPR Biophysical Assay (SPR) Target->SPR Immobilization TAM1 Reference Probe: [1-(1,3-Thiazol-4-ylmethyl) azetidin-3-yl]methanol TAM1->TRFRET Competitive Binding TAM1->SPR Direct Binding CETSA Cell-Based Assay (CETSA) TAM1->CETSA Cell Treatment ValidTR HTS Validation (Z' > 0.5) TRFRET->ValidTR High-Throughput ValidSPR Kinetic Validation (Kd, Kon, Koff) SPR->ValidSPR Orthogonal ValidCETSA Physiological Engagement (ΔTm) CETSA->ValidCETSA In Vivo Context ValidTR->SPR Hit Confirmation ValidSPR->CETSA Translation

Workflow for validating bioassay platforms using the TAM-1 reference fragment.

Self-Validating Experimental Protocols

To ensure scientific integrity, the protocols below are designed as self-validating systems . They include internal checkpoints that explain the causality behind the experimental design, ensuring that any data generated is an artifact-free reflection of true binding.

Protocol A: SPR Validation Workflow

Objective: Validate the baseline stability and solvent correction of the SPR biosensor using TAM-1.

  • Target Immobilization:

    • Action: Immobilize the recombinant target protein onto a CM5 sensor chip via standard amine coupling (target level: 3000–4000 RU).

    • Causality: High immobilization levels are required for fragment screening to generate a detectable response ( Rmax​ ) from the low-molecular-weight TAM-1.

  • Solvent Calibration (Critical Step):

    • Action: Prepare an 8-point DMSO calibration curve ranging from 4.5% to 5.5% DMSO in the running buffer. Inject prior to the compound cycle.

    • Causality: Fragments like TAM-1 require high concentrations (up to 1 mM), meaning higher DMSO carryover. Bulk refractive index changes from DMSO mismatch can easily dwarf the actual binding signal. This calibration mathematically subtracts the solvent artifact.

  • TAM-1 Injection (Multi-Cycle Kinetics):

    • Action: Prepare a 5-point, 3-fold dilution series of TAM-1 starting at 1 mM. Inject at a high flow rate (50 µL/min) for 60 seconds, followed by a 120-second dissociation phase.

    • Causality: The high flow rate minimizes mass transport limitations, ensuring that the fast kon​ and koff​ rates typical of thiazole-azetidine fragments are accurately captured.

  • Self-Validation Checkpoint:

    • Calculate the theoretical Rmax​ based on the immobilized protein mass and the molecular weight ratio of TAM-1 to the target. If the experimental Rmax​ exceeds the theoretical Rmax​ by >20%, it indicates non-specific aggregation rather than 1:1 stoichiometric binding.

Protocol B: TR-FRET Validation Workflow

Objective: Validate the dynamic range and background gating of an HTS biochemical assay.

  • Reagent Preparation:

    • Action: Prepare a master mix containing the target protein (e.g., GST-tagged), a Terbium-labeled anti-GST antibody (donor), and a fluorescently labeled tracer ligand (acceptor).

  • Compound Dispensing:

    • Action: Use an acoustic liquid handler (e.g., Echo 550) to dispense TAM-1 in a 10-point dose-response curve (starting at 500 µM) into a 384-well low-volume plate.

    • Causality: Acoustic dispensing eliminates plastic tip carryover and prevents the precipitation of low-solubility fragments that often occurs in intermediate serial dilution steps.

  • Equilibration:

    • Action: Add the reagent master mix to the compound plate. Seal and incubate at room temperature for 60 minutes.

    • Causality: Low-affinity fragments require sufficient time to reach thermodynamic equilibrium with the high-affinity tracer ligand.

  • Detection & Gating:

    • Action: Read the plate on a multi-mode reader (e.g., PHERAstar) using a 337 nm excitation laser. Measure emission at 615 nm (donor) and 665 nm (acceptor) with a 100 µs integration delay .

    • Causality: The 100 µs delay is the self-validating mechanism here. It allows the prompt auto-fluorescence generated by the thiazole moiety of TAM-1 to decay completely, ensuring that the measured signal is exclusively derived from the long-lived lanthanide FRET event.

  • Self-Validation Checkpoint:

    • Calculate the Z'-factor using DMSO-only wells (negative control) and a saturating reference inhibitor (positive control). A Z' > 0.6 must be achieved before the IC50​ of TAM-1 is considered valid.

References

  • Navratilova, I., & Hopkins, A. L. (2010). Fragment screening by surface plasmon resonance. ACS Medicinal Chemistry Letters.[Link]

  • Tarpley, M., Caligan, T. B., Onyenwoke, R. U., & Williams, K. P. (2021). Optimization and validation of a DYRK1A TR-FRET assay for high-throughput screening. MethodsX.[Link]

  • Molina, P. M., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science.[Link]

Comparative

A Comparative Guide to the Reproducible Synthesis of [1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of two distinct and reproducible synthetic pathways for the preparation of [1-(1,3-Thiazol-4-ylmethyl)azetidi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two distinct and reproducible synthetic pathways for the preparation of [1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol, a key building block in medicinal chemistry. The synthesis of this molecule is of significant interest due to the prevalence of the thiazole and azetidine moieties in numerous pharmacologically active compounds. This document offers a detailed analysis of two viable synthetic routes: Pathway 1: Direct Alkylation and Pathway 2: Reductive Amination . Each pathway is presented with a step-by-step experimental protocol, a discussion of the underlying chemical principles, and a comparative analysis of key performance indicators to aid researchers in selecting the most suitable method for their specific needs.

Introduction to [1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol

The target molecule, [1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol, incorporates a 1,3-thiazole ring, a scaffold known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The azetidine ring, a four-membered nitrogen-containing heterocycle, serves as a versatile linker and can significantly influence the physicochemical properties of a molecule, such as solubility and metabolic stability. The combination of these two privileged scaffolds makes the target molecule a valuable synthon for the discovery of novel therapeutic agents.

Pathway 1: Direct Alkylation of Azetidin-3-ylmethanol

This pathway involves the direct N-alkylation of azetidin-3-ylmethanol with a pre-functionalized 4-(halomethyl)thiazole. This approach is conceptually straightforward, relying on a classical nucleophilic substitution reaction.

Diagram of Pathway 1: Direct Alkylation

Direct_Alkylation_Pathway cluster_0 Intermediate Synthesis cluster_1 Coupling Reaction 1_3_dichloroacetone 1,3-Dichloroacetone 4_chloromethyl_thiazole 4-(Chloromethyl)thiazole 1_3_dichloroacetone->4_chloromethyl_thiazole Hantzsch Synthesis thioformamide Thioformamide thioformamide->4_chloromethyl_thiazole target_molecule [1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol 4_chloromethyl_thiazole->target_molecule Nucleophilic Substitution azetidin_3_ylmethanol Azetidin-3-ylmethanol azetidin_3_ylmethanol->target_molecule

Caption: Synthetic route via direct alkylation.

Experimental Protocol for Pathway 1

Step 1: Synthesis of 4-(Chloromethyl)thiazole Hydrochloride

The synthesis of the key electrophile, 4-(chloromethyl)thiazole, is achieved through the well-established Hantzsch thiazole synthesis.

  • Materials: 1,3-Dichloroacetone, thioformamide, absolute ethanol.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thioformamide (1.0 eq.) in absolute ethanol.

    • To this solution, add 1,3-dichloroacetone (1.0 eq.) dropwise at room temperature with vigorous stirring.

    • After the addition is complete, heat the reaction mixture to a gentle reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate the precipitation of 4-(chloromethyl)thiazole as its hydrochloride salt.

    • Collect the precipitate by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the product as a white to off-white solid.

Step 2: N-Alkylation of Azetidin-3-ylmethanol

This step involves the nucleophilic attack of the secondary amine of azetidin-3-ylmethanol on the electrophilic carbon of 4-(chloromethyl)thiazole.

  • Materials: 4-(Chloromethyl)thiazole hydrochloride, Azetidin-3-ylmethanol, a non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA), a polar aprotic solvent (e.g., N,N-Dimethylformamide - DMF).

  • Procedure:

    • To a solution of azetidin-3-ylmethanol (1.2 eq.) in DMF, add DIPEA (2.5 eq.) and stir the mixture at room temperature for 15 minutes.

    • Add a solution of 4-(chloromethyl)thiazole hydrochloride (1.0 eq.) in DMF dropwise to the reaction mixture.

    • Stir the reaction at room temperature for 12-18 hours, monitoring its progress by TLC or LC-MS.

    • Upon completion, quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford [1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol.

Pathway 2: Reductive Amination

This alternative pathway utilizes a reductive amination reaction between thiazole-4-carboxaldehyde and azetidin-3-ylmethanol. This method avoids the use of potentially harsh alkylating agents.

Diagram of Pathway 2: Reductive Amination

Reductive_Amination_Pathway cluster_0 Intermediate Synthesis cluster_1 Coupling Reaction thiazole Thiazole thiazole_4_carboxaldehyde Thiazole-4-carboxaldehyde thiazole->thiazole_4_carboxaldehyde Formylation n_butyllithium n-Butyllithium n_butyllithium->thiazole_4_carboxaldehyde dmf DMF dmf->thiazole_4_carboxaldehyde target_molecule [1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol thiazole_4_carboxaldehyde->target_molecule Reductive Amination azetidin_3_ylmethanol Azetidin-3-ylmethanol azetidin_3_ylmethanol->target_molecule reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) reducing_agent->target_molecule

Caption: Synthetic route via reductive amination.

Experimental Protocol for Pathway 2

Step 1: Synthesis of Thiazole-4-carboxaldehyde

The key aldehyde intermediate can be prepared via formylation of the thiazole ring.

  • Materials: Thiazole, n-Butyllithium, N,N-Dimethylformamide (DMF), Diethyl ether or Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve thiazole (1.0 eq.) in anhydrous THF under an inert atmosphere (e.g., Argon or Nitrogen) and cool the solution to -78 °C.

    • Slowly add n-Butyllithium (1.05 eq., solution in hexanes) to the cooled solution and stir for 30 minutes at -78 °C.

    • Add anhydrous DMF (1.2 eq.) dropwise to the reaction mixture and continue stirring at -78 °C for 1 hour.

    • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield thiazole-4-carboxaldehyde.

Step 2: Reductive Amination

This step involves the formation of an iminium ion intermediate from the aldehyde and amine, which is then reduced in situ.

  • Materials: Thiazole-4-carboxaldehyde, Azetidin-3-ylmethanol, a mild reducing agent (e.g., Sodium triacetoxyborohydride - NaBH(OAc)₃), a chlorinated solvent (e.g., Dichloromethane - DCM or 1,2-Dichloroethane - DCE), Acetic acid (optional, as a catalyst).

  • Procedure:

    • To a solution of thiazole-4-carboxaldehyde (1.0 eq.) and azetidin-3-ylmethanol (1.1 eq.) in DCE, add a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion.

    • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.

    • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain [1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol.

Comparative Analysis

ParameterPathway 1: Direct AlkylationPathway 2: Reductive Amination
Overall Yield Moderate to GoodGood
Purity of Final Product Generally high after chromatographyGenerally high after chromatography
Number of Steps 2 (from commercial starting materials)2 (from commercial starting materials)
Reagent Availability 1,3-Dichloroacetone can be lachrymatory. Thioformamide is commercially available.Thiazole and n-Butyllithium are common reagents. NaBH(OAc)₃ is a mild and selective reducing agent.
Reaction Conditions Reflux conditions for thiazole synthesis. Room temperature for alkylation.Low temperature (-78 °C) required for lithiation. Room temperature for reductive amination.
Scalability The Hantzsch synthesis is generally scalable. The alkylation step can be scaled with appropriate temperature control.The use of n-Butyllithium at low temperatures can present challenges on a large scale. Reductive amination is generally scalable.
Potential Side Reactions Over-alkylation of the azetidine nitrogen is a possibility, though less likely with a secondary amine.Formation of byproducts from the formylation step. Incomplete reduction or formation of dimeric species during reductive amination.
Safety Considerations 1,3-Dichloroacetone is a lachrymator and toxic. 4-(Chloromethyl)thiazole is a potential alkylating agent and should be handled with care.n-Butyllithium is pyrophoric and requires careful handling under inert conditions.

Conclusion

Both the Direct Alkylation and Reductive Amination pathways offer viable and reproducible routes to [1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol.

Pathway 1 (Direct Alkylation) is a classic and robust method. Its primary advantage lies in the straightforward nature of the C-N bond formation. However, the handling of lachrymatory and potentially hazardous reagents in the first step requires appropriate safety precautions.

Pathway 2 (Reductive Amination) provides a milder alternative for the key coupling step, avoiding the use of a reactive alkyl halide. The use of a selective reducing agent like sodium triacetoxyborohydride generally leads to clean reactions with high yields. The main challenge in this route lies in the initial formylation of the thiazole ring, which requires cryogenic conditions and the handling of a pyrophoric reagent.

The choice between these two pathways will ultimately depend on the specific capabilities and safety infrastructure of the laboratory, as well as the desired scale of the synthesis. For smaller-scale preparations where the handling of organolithium reagents is routine, the Reductive Amination pathway may offer a higher-yielding and cleaner reaction. For larger-scale synthesis, the Direct Alkylation pathway might be more amenable, provided that appropriate engineering controls are in place for handling the hazardous materials.

References

  • While specific literature citations for the complete synthesis of the title compound are not readily available in a single source, the described procedures are based on well-established and widely published synthetic methodologies for the formation of thiazoles, the functionalization of azetidines, and standard organic transform
  • March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of [1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol

This document provides a detailed protocol for the safe and compliant disposal of the chemical compound [1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol. As this is a specialized chemical, a specific Safety Data Sheet (...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed protocol for the safe and compliant disposal of the chemical compound [1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol. As this is a specialized chemical, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this guide is synthesized from an expert analysis of its core chemical structures—the azetidine ring and the thiazole ring—and grounded in established federal and institutional waste management protocols. Adherence to these procedures is critical for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance.

Part 1: Hazard Assessment and Chemical Profile

The disposal protocol for any chemical is dictated by its inherent hazards. [1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol is a complex heterocyclic compound. To establish a presumptive hazard profile, we must analyze its constituent functional groups.

  • Azetidine Moiety: The four-membered azetidine ring is a strained nitrogen heterocycle. Parent compounds like azetidine are known to be flammable and corrosive, capable of causing severe skin burns and eye damage.[1][2] They must be handled with care to prevent contact and inhalation.

  • Thiazole Moiety: The thiazole ring contains both sulfur and nitrogen. Thiazole itself is classified as a flammable liquid and is known to be irritating to the skin and respiratory system.[3][4] Compounds in this class have broad biological activity, and their metabolic pathways can lead to reactive intermediates.[5][6]

  • Methanol Group: The primary alcohol functional group influences the compound's solubility and provides a potential site for chemical reactions.

Given this composite structure, the compound must be handled as a hazardous substance. While a close analog, Azetidin-3-ylmethanol Hydrochloride, is not classified as hazardous under the Globally Harmonized System (GHS), the addition of the thiazole group necessitates a more cautious approach.[7]

Hazard Summary Table
Hazard AttributePresumptive ClassificationRationale & Authoritative Source
Acute Toxicity Potentially harmful if swallowed, inhaled, or in contact with skin.Based on the general hazards of heterocyclic amines and thiazoles.[8][9]
Skin Corrosion/Irritation Irritant/Corrosive. Assume potential to cause skin irritation or burns.The azetidine ring is associated with corrosive properties.[1] Thiazole is a known skin irritant.[4]
Eye Damage/Irritation Causes Serious Eye Damage. High potential for severe eye irritation or damage.Azetidine is known to cause severe eye damage.[1]
Flammability Potentially Flammable. Azetidine and thiazole are both flammable compounds.[1][3]
Environmental Hazard Assume hazardous to the aquatic environment.Avoid release into the environment. Many complex organic molecules have ecological toxicity.[1]

Part 2: Personal Protective Equipment (PPE) and Safety Precautions

All handling and disposal preparation steps must be conducted inside a certified chemical fume hood to prevent inhalation of vapors or dust.[10] The following PPE is mandatory:

  • Eye Protection: Chemical safety goggles and a full-face shield are required at all times.[10]

  • Hand Protection: Wear chemical-resistant gloves. Butyl or neoprene gloves are recommended over standard nitrile gloves for handling heterocyclic amines.[10]

  • Body Protection: A flame-resistant laboratory coat must be worn and fully fastened.

  • Emergency Equipment: Ensure an operational safety shower and eyewash station are immediately accessible.

Part 3: Step-by-Step Waste Disposal Protocol

The disposal of [1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol must follow the "cradle-to-grave" principle outlined in the Resource Conservation and Recovery Act (RCRA), which holds the generator responsible for the waste until its final, safe disposal.

Step 1: Waste Classification and Segregation

In the absence of specific testing data, [1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol waste must be classified as Hazardous Chemical Waste .

  • Do Not Drain Dispose: Under no circumstances should this chemical or its containers be disposed of down the sink or in regular trash.[11]

  • Segregate at the Source: Collect waste containing this compound in a dedicated waste container. Do not mix with other waste streams like non-hazardous liquids, solid waste, or other incompatible chemical wastes.[11]

Step 2: Containerization and Labeling
  • Select a Compatible Container: Use a clean, leak-proof container made of a compatible material (e.g., borosilicate glass or polyethylene for solids/oils). The container must have a tightly sealing screw cap.[12]

  • Label the Container Immediately: Affix a "Hazardous Waste" label to the container. The label must include:

    • The full chemical name: "[1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol"

    • The words "Hazardous Waste"

    • A clear description of the hazards (e.g., "Corrosive, Irritant, Flammable")

    • The accumulation start date (the date the first drop of waste enters the container)

Step 3: Waste Storage
  • Designated Storage Area: Store the sealed waste container in a designated and properly ventilated hazardous waste accumulation area.[10]

  • Secondary Containment: Place the primary container inside a larger, chemically resistant secondary containment bin to prevent the spread of material in case of a leak.

  • Store Away from Incompatibles: Ensure the waste is stored away from strong acids, bases, and oxidizing agents.[3]

Step 4: Arranging for Final Disposal
  • Contact EHS: The final disposal must be handled by a licensed hazardous waste disposal company. Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[11]

  • Manifesting: For transport, the waste will need to be documented on a hazardous waste manifest, which tracks the waste from your facility to the treatment, storage, and disposal facility (TSDF).[13]

  • Ultimate Disposal Method: The most appropriate disposal method for this type of organic compound is high-temperature incineration at a permitted hazardous waste facility.[10][14]

Part 4: Spill and Decontamination Procedures

Accidental spills must be managed promptly and safely.

  • Minor Spill (inside a fume hood):

    • Ensure proper PPE is worn.

    • Contain the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent pad.[2]

    • Carefully collect the absorbed material using non-sparking tools and place it in the designated hazardous waste container.

    • Decontaminate the spill surface. Based on protocols for similar amine compounds, wipe the area with a 5% acetic acid solution to neutralize any basic residue, followed by a thorough rinse with water.[2] All cleaning materials must be collected and disposed of as hazardous waste.

  • Major Spill (outside a fume hood):

    • Evacuate the immediate area.

    • Alert colleagues and notify your institution's EHS or emergency response team immediately.

    • If safe to do so, increase ventilation to the area by opening sashes on nearby fume hoods.

    • Do not attempt to clean up a major spill unless you are trained and equipped to do so.

Diagram: Disposal and Spill Management Workflow

cluster_disposal Standard Disposal Protocol cluster_spill Spill Response Protocol Waste Waste Compound Segregate Segregate Waste Waste->Segregate Container Use Labeled, Compatible Container Segregate->Container Store Store in Designated Area (Secondary Containment) Container->Store EHS Contact EHS for Pickup Store->EHS Dispose Professional Disposal (Incineration) EHS->Dispose Spill Spill Occurs PPE Don Appropriate PPE Spill->PPE Contain Contain & Absorb Spill (Inert Material) PPE->Contain Decon Decontaminate Area (e.g., 5% Acetic Acid) Contain->Decon Collect Collect Cleanup Materials as Hazardous Waste Decon->Collect Collect->Container Add to Waste Stream

Caption: Workflow for disposal and spill response.

References

  • Essential Guide to the Safe Disposal of Aziridine and 2-(Chloromethyl)oxirane. Benchchem.
  • Understanding EPA Waste Rules: What You Need to Know. Maine Labpack.
  • How to Properly Manage Hazardous Waste Under EPA Regulations. ACTenviro.
  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Tetra Tech.
  • SAFETY DATA SHEET: Azetidin-3-ylmethanol Hydrochloride. TCI Chemicals.
  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency.
  • Safety Data Sheet: Azetidine. Chemos GmbH&Co.KG.
  • Safety Data Sheet: Azetidine. Apollo Scientific.
  • Safe Disposal of Tert-butyl Aziridine-2-carboxylate: A Step-by-Step Guide. Benchchem.
  • Waste, Chemical, and Cleanup Enforcement. U.S. Environmental Protection Agency.
  • SAFETY DATA SHEET: Azetidin-3-ylmethanol Hydrochloride. TCI Chemicals (Europe).
  • Safety Data Sheet: Azetidine hydrochloride. Apollo Scientific.
  • Safety Data Sheet: Thiazole. Santa Cruz Biotechnology.
  • SAFETY DATA SHEET: Moisture in Methanol. National Institute of Standards and Technology.
  • SAFETY DATA SHEET: (1-Methyl-1H-imidazol-4-yl)methanol. Fisher Scientific.
  • SAFETY DATA SHEET: Methanol. YPF Quimica.
  • Chemical Waste Disposal Guidelines. Emory University.
  • Disposal of Waste Solvents. National University of Singapore.
  • Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. ACS Publications.
  • Thiazole Ring—A Biologically Active Scaffold. PMC.
  • 1,3-THIAZOL-4-YLMETHANOL - Risk and Safety. ChemBK.

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling [1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol

As researchers and scientists at the forefront of drug development, our work inherently involves the synthesis and handling of novel chemical entities. The compound [1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol is on...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists at the forefront of drug development, our work inherently involves the synthesis and handling of novel chemical entities. The compound [1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol is one such molecule, and while it holds potential, it also presents us with a series of unknown hazards. In the absence of a comprehensive Safety Data Sheet (SDS), a proactive and conservative approach to safety is not just recommended—it is essential.

This guide provides a procedural framework for selecting and using Personal Protective Equipment (PPE). It is built on the foundational principle of treating any compound with unknown toxicity as hazardous until proven otherwise.[1] Our primary objective is to create a self-validating system of protocols that ensures your safety and the integrity of your research.

Hazard Analysis: A Structural Perspective

Since specific toxicological data for [1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol is not available, we must infer potential hazards from its constituent molecular fragments: the thiazole ring and the azetidine ring.

  • Thiazole Derivatives: This class of five-membered heterocyclic compounds is common in medicinal chemistry.[2] While many are safe, some thiazole derivatives are known to be skin and respiratory irritants.[3]

  • Azetidine Derivatives: Azetidines are four-membered nitrogen-containing heterocycles. Certain substituted azetidines have shown the potential for cysteine reactivity, suggesting a possible mechanism for toxicity.[4] Some azetidin-2-one derivatives have been classified as having moderate toxicity.[5]

Given these potential hazards, we will proceed with the assumption that [1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol may be, at a minimum, a skin and eye irritant, a respiratory sensitizer, and potentially moderately toxic upon ingestion or skin absorption.

The Core of Protection: A Multi-Layered PPE Strategy

A robust PPE strategy is your primary defense against exposure. The following sections detail the minimum required PPE and provide a step-by-step guide for its use.

Engineering Controls: Your First Line of Defense

Before any discussion of PPE, it is crucial to emphasize the importance of engineering controls. All handling of [1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol, especially when in powdered form or when being dissolved, should be conducted within a certified chemical fume hood.[6] This minimizes the risk of inhalation exposure.

Primary PPE Requirements

The following table summarizes the essential PPE for handling this compound.

PPE ComponentSpecificationRationale
Hand Protection Double-gloving with nitrile glovesProvides protection against incidental splashes. Nitrile is a good general-purpose material for a wide range of organic chemicals.[7][8][9] Double-gloving provides an extra layer of protection in case of a tear or rapid permeation.
Eye Protection ANSI Z87.1-compliant safety gogglesProtects against splashes and airborne particles. Goggles provide a seal around the eyes, which is superior to safety glasses.[10]
Body Protection Flame-resistant lab coatProtects skin and personal clothing from contamination. A flame-resistant coat is a prudent choice when working with any organic compound.
Respiratory Protection Not required if handled in a fume hoodA properly functioning fume hood provides adequate respiratory protection. If work outside a hood is unavoidable, a risk assessment must be performed to determine the appropriate respirator.[6]

Operational Plan: From Lab Bench to Disposal

Donning and Doffing PPE: A Step-by-Step Protocol

The order in which you put on and take off your PPE is critical to prevent cross-contamination.

Donning (Putting On) PPE

  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Inner Gloves: Put on your first pair of nitrile gloves.

  • Outer Gloves: Put on your second pair of nitrile gloves, pulling the cuffs over the sleeves of your lab coat.

  • Eye Protection: Put on your safety goggles.

Doffing (Taking Off) PPE

  • Outer Gloves: Remove the outer pair of gloves, peeling them off so they are inside-out. Dispose of them in the appropriate chemical waste container.

  • Lab Coat: Remove your lab coat, folding it inward to contain any potential contamination on the outer surface.

  • Eye Protection: Remove your safety goggles.

  • Inner Gloves: Remove the inner pair of gloves, again peeling them off so they are inside-out. Dispose of them.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Inner Gloves Don1->Don2 Don3 3. Outer Gloves Don2->Don3 Don4 4. Eye Protection Don3->Don4 Doff1 1. Outer Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Eye Protection Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4 Doff5 5. Wash Hands Doff4->Doff5

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol
Reactant of Route 2
Reactant of Route 2
[1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol
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